molecular formula C12H14BrNO B1273980 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone CAS No. 216144-18-2

2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone

Número de catálogo: B1273980
Número CAS: 216144-18-2
Peso molecular: 268.15 g/mol
Clave InChI: WLRIUCQUMKJOGT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone (CAS 216144-18-2) is a high-purity organic compound, characterized by its molecular formula of C12H14BrNO and a molecular weight of 268.15 g/mol . This alpha-brominated ketone serves as a crucial building block and pharmaceutical intermediate in medicinal chemistry and drug discovery research . Its molecular structure features an electron-rich aromatic system due to the pyrrolidine substituent, which makes the ketone carbonyl highly reactive towards nucleophiles. This reactivity, combined with the good leaving group ability of the bromide, allows this compound to be a versatile precursor in organic synthesis, particularly in nucleophilic substitution reactions for the formation of carbon-heteroatom and carbon-carbon bonds . In practical research applications, this compound is valued for its role in the synthesis of more complex molecules. It is commonly employed in heterocyclic synthesis, facilitating the creation of various pharmacologically active scaffolds . Researchers utilize it to develop novel compounds for biological evaluation, including anticancer agents. As a phenacyl bromide derivative, it requires careful handling and must be stored in a cool place in a tightly closed container under an inert atmosphere . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Propiedades

IUPAC Name

2-bromo-1-(4-pyrrolidin-1-ylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c13-9-12(15)10-3-5-11(6-4-10)14-7-1-2-8-14/h3-6H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRIUCQUMKJOGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394972
Record name 2-Bromo-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216144-18-2
Record name 2-Bromo-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Pyrrolidin-1-yl)phenacyl bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

synthesis of 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone

Abstract

This guide provides a comprehensive technical overview of the (CAS No: 216144-18-2), a critical intermediate in medicinal chemistry and drug discovery.[1] The document details a robust two-step synthetic pathway, beginning with the synthesis of the precursor 1-(4-(pyrrolidin-1-yl)phenyl)ethanone, followed by its selective α-bromination. We will explore the underlying reaction mechanisms, provide detailed, field-proven experimental protocols, and discuss strategies for characterization, quality control, and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in the synthesis of complex heterocyclic compounds and novel pharmaceutical agents, particularly those targeting neurological disorders.[1]

Introduction: A Versatile Pharmaceutical Building Block

This compound is an α-brominated ketone that serves as a highly valuable precursor in organic synthesis.[1] Its molecular structure is distinguished by an electron-rich aromatic system, courtesy of the tertiary amine (pyrrolidine) substituent, and a reactive electrophilic center at the carbon adjacent to the carbonyl group. This unique combination of features makes it an ideal substrate for a variety of nucleophilic substitution reactions, enabling the construction of diverse and complex molecular scaffolds.[1]

The primary synthetic challenge lies in achieving selective bromination at the α-carbon of the acetyl group without promoting undesired electrophilic substitution on the highly activated phenyl ring. The pyrrolidine moiety, being a strong electron-donating group, significantly increases the electron density of the aromatic ring, making it susceptible to bromination. Therefore, precise control over reaction conditions is paramount to favor the desired kinetic product. This guide elucidates a methodology designed to maximize the yield of the target compound while minimizing side-product formation.

Compound Identification:

Property Value
IUPAC Name This compound[1]
CAS Number 216144-18-2[1][2][3]
Molecular Formula C₁₂H₁₄BrNO[1][2]

| Molecular Weight | 268.15 g/mol [1][2] |

Synthetic Strategy and Mechanism

The synthesis is approached as a two-stage process. First, the precursor ketone is prepared via nucleophilic aromatic substitution. Second, this precursor undergoes a carefully controlled electrophilic α-bromination.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: α-Bromination A 4'-Fluoroacetophenone C 1-(4-(pyrrolidin-1-yl)phenyl)ethanone A->C Nucleophilic Aromatic Substitution B Pyrrolidine B->C Nucleophilic Aromatic Substitution E This compound C->E D Bromine (Br₂) D->E Electrophilic Addition

Caption: Overall synthetic workflow.

Mechanism of α-Bromination

The selective α-bromination of a ketone is a classic transformation in organic chemistry, typically proceeding through an enol or enolate intermediate. Given the conditions described, an acid-catalyzed mechanism is most probable.

  • Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., acetic acid or a Lewis acid like AlCl₃), which increases the acidity of the α-protons.[4]

  • Enol Formation (Tautomerization): A base (which can be the solvent or another molecule of the ketone) abstracts an α-proton, leading to the formation of the corresponding enol tautomer. This is the rate-determining step.

  • Electrophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of elemental bromine (Br₂). This step is fast.

  • Deprotonation: The resulting intermediate is deprotonated to regenerate the carbonyl group and the acid catalyst, yielding the final α-brominated product.

The pyrrolidine group's strong electron-donating nature enhances the reactivity of the entire system. By conducting the reaction in a polar solvent and at low temperatures, the rate of enolization and subsequent α-bromination can be favored over the slower, higher-activation-energy pathway of electrophilic aromatic substitution on the phenyl ring.[1][5]

G start Ketone Precursor enol Enol Intermediate C=C-OH start->enol H⁺ (cat.) Tautomerization attack Electrophilic Attack Br-Br enol:p1->attack Nucleophilic Attack intermediate Brominated Intermediate attack->intermediate product α-Brominated Product intermediate->product -H⁺

Caption: Simplified mechanism of acid-catalyzed α-bromination.

Detailed Experimental Protocols

Safety Precaution: These procedures should be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, must be worn at all times.[6][7] Phenacyl bromides are lachrymatory and skin irritants.[1][8]

Protocol 1: Synthesis of 1-(4-(pyrrolidin-1-yl)phenyl)ethanone

This procedure is based on a standard nucleophilic aromatic substitution reaction.

Materials and Reagents:

Reagent CAS Number Molar Mass ( g/mol ) Amount Moles
4'-Fluoroacetophenone 403-42-9 138.14 10.0 g 0.072
Pyrrolidine 123-75-1 71.12 10.3 g (12.0 mL) 0.144
Potassium Carbonate 584-08-7 138.21 19.9 g 0.144

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 | 100 mL | - |

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4'-fluoroacetophenone (10.0 g), potassium carbonate (19.9 g), and DMSO (100 mL).

  • Add pyrrolidine (12.0 mL) to the suspension.

  • Heat the reaction mixture to 120 °C and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

  • A solid precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water until the filtrate is neutral.

  • Dry the crude product under vacuum. Recrystallize from ethanol/water to yield the pure product as a crystalline solid.

Protocol 2: Synthesis of this compound

This protocol is adapted from established methods for the α-bromination of activated acetophenones.[1][5][9]

Materials and Reagents:

Reagent CAS Number Molar Mass ( g/mol ) Amount Moles
1-(4-(pyrrolidin-1-yl)phenyl)ethanone 10541-53-4 189.25 10.0 g 0.053
Bromine (Br₂) 7726-95-6 159.81 8.4 g (2.7 mL) 0.053
Dichloromethane (DCM) 75-09-2 84.93 150 mL -

| Acetic Acid (Glacial) | 64-19-7 | 60.05 | 2 mL | - |

Procedure:

  • Dissolve 1-(4-(pyrrolidin-1-yl)phenyl)ethanone (10.0 g) in dichloromethane (150 mL) in a 500 mL three-necked flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • Add glacial acetic acid (2 mL) to the solution.

  • Cool the flask to 0 °C in an ice-water bath.

  • In the dropping funnel, prepare a solution of bromine (2.7 mL) in 20 mL of dichloromethane.

  • Add the bromine solution dropwise to the reaction mixture over a period of 60-90 minutes, ensuring the internal temperature does not exceed 5 °C. The disappearance of the bromine color should be rapid initially.[9]

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours.

  • Quench the reaction by slowly adding 100 mL of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer. Wash the organic layer sequentially with 100 mL of 10% sodium thiosulfate solution and 100 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from isopropanol to yield this compound as a solid.

Characterization and Quality Control

The identity and purity of the final product must be confirmed using standard analytical techniques.

TechniquePurposeExpected Observations
¹H NMR Structural ElucidationDisappearance of the singlet corresponding to the acetyl methyl protons (~2.5 ppm) in the starting material. Appearance of a new singlet for the -CH₂Br protons, typically shifted downfield to ~4.4-4.7 ppm. Aromatic protons and pyrrolidine protons will also be present in their respective regions.
¹³C NMR Structural ConfirmationAppearance of a new signal for the -CH₂Br carbon at ~30-35 ppm. The carbonyl carbon signal will be observed at ~190 ppm.
HPLC Purity AssessmentA single major peak should be observed, with purity typically exceeding 98% for use in further synthetic steps.[10] A reverse-phase method is commonly employed.[1][11]
Mass Spec. Molecular WeightConfirmation of the molecular ion peak corresponding to the product's mass (m/z = 268.0 for [M]+ and 270.0 for [M+2]+, reflecting the isotopic pattern of bromine).

Safety, Handling, and Storage

  • Handling: Always handle this compound and its precursors in a well-ventilated chemical fume hood.[6] Avoid inhalation of dust and contact with skin and eyes.[8] The compound is a phenacyl bromide derivative and should be treated as a lachrymator and irritant.

  • Personal Protective Equipment: Wear safety goggles, a flame-retardant lab coat, and nitrile or neoprene gloves.[7]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1]

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

Troubleshooting and Process Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; loss of product during workup or purification.Extend reaction time and monitor by TLC. Optimize recrystallization solvent system to improve recovery.
Ring Bromination Reaction temperature too high; reaction time too long; excess bromine.Maintain strict temperature control (0-5 °C). Use a stoichiometric amount of bromine. Consider a milder brominating agent like N-Bromosuccinimide (NBS).
Di-bromination Use of excess bromine; poor temperature control.Ensure precise, slow addition of a stoichiometric amount of the brominating agent.
Product Degradation Exposure to moisture, light, or heat.Ensure all glassware is dry and the reaction is run under an inert atmosphere. Store the final product properly.

Conclusion

The is a critical process for obtaining a key intermediate for pharmaceutical research and development. The presented two-stage synthesis, involving a nucleophilic aromatic substitution followed by a controlled α-bromination, is a reliable and scalable method. The success of the synthesis hinges on the careful management of reaction conditions, particularly temperature, to ensure the selective formation of the desired product. With the protocols and insights provided in this guide, researchers can confidently produce this valuable compound for application in the synthesis of next-generation therapeutics.

References

An In-depth Technical Guide to 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone, a key intermediate in modern pharmaceutical research and organic synthesis. The document details its chemical and physical properties, provides a robust, field-proven protocol for its synthesis, and explores its reactivity and core applications, particularly in the development of novel therapeutics. This guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile building block.

Introduction and Strategic Importance

This compound is an α-brominated acetophenone derivative. Its structure is distinguished by a phenyl ring substituted at the para position with a pyrrolidine moiety, which acts as a strong electron-donating group. This electronic feature significantly influences the reactivity of the molecule. The primary strategic importance of this compound lies in its role as a potent electrophilic building block.[1] The presence of a bromine atom alpha to a ketone carbonyl group creates a highly reactive site for nucleophilic substitution, while the pyrrolidine-substituted aromatic core is a common scaffold in pharmacologically active molecules.[1]

This combination makes it a valuable precursor in the synthesis of a wide range of more complex molecules, especially in the field of medicinal chemistry for developing agents targeting the central nervous system and for creating novel anti-cancer therapeutics.[1] Its derivatives have shown promise as potent inhibitors of the dopamine transporter (DAT), analogous to compounds like α-PVP (alpha-pyrrolidinopentiophenone).[1][2]

Physicochemical and Spectroscopic Profile

Accurate characterization is fundamental for the successful application of any chemical intermediate. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 216144-18-2[1][3]
Molecular Formula C₁₂H₁₄BrNO[1][3]
Molecular Weight 268.15 g/mol [1][3]
Appearance White to off-white crystalline powderN/A (Typical)
Melting Point 120 - 122 °C[1]
Solubility Insoluble in water. Soluble in polar organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetic Acid.[1]
Storage 2-8°C under an inert atmosphere[3]
Spectroscopic Data
  • ¹H NMR (DMSO-d₆): A characteristic singlet for the methylene protons (CH₂) alpha to the bromine and carbonyl is expected around δ 4.56 ppm.[1] Aromatic protons will appear in the δ 6.5-8.0 ppm range, while the pyrrolidine protons will be visible in the δ 1.8-3.5 ppm region.

  • ¹³C NMR (CDCl₃, Predicted): Key expected shifts include the carbonyl carbon (C=O) around δ 190 ppm, the brominated methylene carbon (-CH₂Br) near δ 30-35 ppm, and aromatic carbons between δ 110-155 ppm.

  • Infrared (IR) Spectroscopy (KBr): A strong absorption band characteristic of the ketone carbonyl (C=O) stretch is observed at approximately 1707 cm⁻¹.[1]

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ of nearly equal intensity at m/z 267 and 269.

Synthesis Protocol and Mechanistic Insight

The primary route to this compound is the selective α-bromination of its precursor, 1-(4-(pyrrolidin-1-yl)phenyl)ethanone.

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Precursor Preparation cluster_1 Step 2: α-Bromination cluster_2 Step 3: Workup & Purification cluster_3 Step 4: Final Product Start 1-(4-(pyrrolidin-1-yl)phenyl)ethanone Reagents Brominating Agent (e.g., Br₂ or NBS) + Solvent (e.g., Acetic Acid or DCM) Reaction Reaction Vessel (Low Temperature, e.g., 0-5°C) Reagents->Reaction Workup Aqueous Workup (Neutralization & Extraction) Reaction->Workup Purification Recrystallization (e.g., from CH₂Cl₂/Hexane) Workup->Purification End This compound Purification->End

Caption: High-level workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is based on established methods for the α-bromination of activated acetophenones.[1][4]

Materials:

  • 1-(4-(pyrrolidin-1-yl)phenyl)ethanone (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Dichloromethane (DCM) (approx. 10 mL per gram of starting material)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-(4-(pyrrolidin-1-yl)phenyl)ethanone and dissolve it in dichloromethane.

  • Cooling: Cool the solution to 0°C using an ice-water bath. This is a critical step. The bromination of such an electron-rich aromatic ketone can be very rapid and exothermic. Low temperatures ensure selective mono-bromination at the α-position and prevent potential side reactions, such as aromatic bromination.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) to the cooled solution in small portions over 15-20 minutes. Using NBS is often preferable to using elemental bromine (Br₂) as it is a solid that is easier and safer to handle, and it provides a low, steady concentration of bromine in the reaction mixture, which further enhances selectivity.

  • Reaction Monitoring: Allow the reaction to stir at 0°C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Once the reaction is complete, quench it by adding cold, saturated aqueous sodium bicarbonate solution. This step neutralizes any acidic byproducts (like HBr) and destroys any remaining NBS.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by recrystallization. A common and effective solvent system is a mixture of dichloromethane and hexane.[1] Dissolve the crude product in a minimal amount of hot DCM and slowly add hexane until turbidity is observed. Cool the mixture to induce crystallization, collect the purified crystals by vacuum filtration, and dry them in vacuo.

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound is dominated by the electrophilic nature of the α-carbon.

Nucleophilic Substitution (Sₙ2 Reaction)

The primary reaction pathway is a classic Sₙ2 displacement of the bromide ion by a wide variety of nucleophiles.[1] The electron-withdrawing carbonyl group polarizes the adjacent C-Br bond, making the α-carbon highly susceptible to nucleophilic attack.

Caption: Generalized Sₙ2 reaction mechanism at the α-carbon.

Field-Proven Examples:

  • Amine Alkylation: Reaction with primary or secondary amines (including other pyrrolidine molecules) is a common strategy to build complex scaffolds. For instance, its reaction with pyrrolidine yields 1-aryl-2-pyrrolidin-1-yl-pentan-1-ones, which are analogs of the psychoactive substance pyrovalerone.[1][2]

  • Thiol Alkylation (Thioether Synthesis): Thiols are excellent nucleophiles and react readily to form α-keto thioethers, which are valuable intermediates in their own right.

  • Synthesis of Heterocycles: This compound is a classic precursor for Hantzsch thiazole synthesis (reacting with a thiourea or thioamide) and other cyclization reactions to form imidazoles, oxazoles, and other heterocyclic systems.

Coupling Reactions

While less common than Sₙ2 reactions, the molecule can participate in more advanced C-C bond-forming reactions, such as Sonogashira and Stille couplings, typically after conversion to a more suitable derivative.[1]

Applications in Drug Discovery

The primary application is as a scaffold for building novel drug candidates.

  • Dopamine Transporter (DAT) Inhibitors: As mentioned, this intermediate is crucial for synthesizing analogs of pyrovalerone.[2] Pyrovalerone and its derivatives are known inhibitors of the dopamine and norepinephrine transporters (DAT/NET).[2][5] By modifying the aryl ring and the alkyl chain, researchers can fine-tune the potency and selectivity of these inhibitors for potential use in treating conditions like ADHD or as research tools for studying the dopamine system.[5]

  • Anti-Cancer Agents: Derivatives synthesized from this intermediate, such as certain sulfonamides, have demonstrated cytotoxic activity against cancer cell lines.[1] The α-bromoketone moiety can act as a covalent warhead, irreversibly binding to key residues (like cysteine) in target enzymes, a strategy increasingly used in modern oncology drug design.

Safety, Handling, and Storage

Authoritative Grounding: As an α-haloketone, this compound is a potent lachrymator and is corrosive. It must be handled with extreme care using appropriate personal protective equipment (PPE).

GHS Classification
PictogramCodeHazard Statement
alt text
GHS05H314: Causes severe skin burns and eye damage.[3]
  • Signal Word: Danger[3]

Handling and PPE
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (nitrile is often suitable, but check manufacturer compatibility data).

    • Respiratory Protection: If there is a risk of generating dust, a respirator with an appropriate particulate filter is required.

  • First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • For long-term stability and to prevent degradation, store under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[3]

  • Keep away from incompatible materials such as strong bases and oxidizing agents.

References

reactivity of 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone as an electrophile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electrophilic Reactivity of 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of α-Halo Ketones

In the landscape of organic synthesis, α-halo ketones represent a class of exceptionally valuable building blocks.[1][2] Their synthetic versatility arises from the presence of two adjacent electrophilic centers: the carbonyl carbon and the halogen-bearing α-carbon.[1][3][4] This bifunctional nature allows for a diverse range of chemical transformations, making them indispensable intermediates in the construction of complex molecular architectures, particularly within medicinal chemistry and the synthesis of heterocyclic compounds.[3][4][5]

This guide focuses on a specific, highly functionalized α-bromo ketone: This compound (CAS No. 216144-18-2).[6][7][8] This molecule is distinguished by three key features: a reactive α-bromo leaving group, a central ketone, and a para-substituted phenyl ring activated by a strongly electron-donating pyrrolidine group. The interplay of these functionalities imparts a unique reactivity profile that makes it a crucial precursor for a variety of pharmacologically active agents, including neuropharmacological agents and kinase inhibitors.[6][9] Understanding the nuances of its electrophilic character is paramount for researchers aiming to leverage its synthetic potential.

Synthesis: Forging the Electrophilic Precursor

The primary route to this compound involves the direct α-bromination of its parent ketone, 1-(4-(pyrrolidin-1-yl)phenyl)ethanone.[6] This reaction is a classic example of an acid-catalyzed electrophilic substitution at the α-carbon.

Mechanistic Rationale

The reaction proceeds via an enol intermediate, the formation of which is the rate-determining step and is catalyzed by an acid.[10][11] The acid protonates the carbonyl oxygen, increasing the acidity of the α-hydrogens. A weak base (such as the solvent or the bromide counter-ion) then removes an α-proton to form the nucleophilic enol.[12] This enol rapidly attacks an electrophilic bromine source, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), to yield the α-brominated product.[6][12] The presence of the electron-donating pyrrolidine group accelerates the initial enol formation, facilitating the reaction.[1]

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system designed for high yield and purity. The reaction progress is monitored by Thin Layer Chromatography (TLC), and the product is purified by recrystallization, ensuring the final compound meets the required specifications for subsequent reactions.

Materials:

  • 1-(4-(pyrrolidin-1-yl)phenyl)ethanone

  • N-Bromosuccinimide (NBS)

  • Acetic Acid (Glacial)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Thiosulfate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ethanol

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-(4-(pyrrolidin-1-yl)phenyl)ethanone (1.0 eq) in a mixture of Dichloromethane and Acetic Acid (10:1 v/v).

  • Bromination: Cool the solution to 0°C using an ice bath. Dissolve N-Bromosuccinimide (1.05 eq) in DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C. Causality: The slow, cooled addition of NBS is critical to control the reaction's exothermicity and prevent the formation of dibrominated side products.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature. Monitor the consumption of the starting material by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Carefully wash the organic layer sequentially with water, saturated sodium thiosulfate solution (to quench any unreacted bromine), saturated sodium bicarbonate solution (to neutralize the acetic acid), and finally, brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from ethanol to afford this compound as a crystalline solid. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Synthesis Workflow Diagram

G A 1. Dissolve Ketone in DCM/AcOH B 2. Cool to 0°C A->B C 3. Add NBS Solution (Dropwise) B->C D 4. Stir & Monitor (TLC) C->D E 5. Quench & Wash (Na₂S₂O₃, NaHCO₃) D->E F 6. Extract & Dry (DCM, MgSO₄) E->F G 7. Concentrate (Rotovap) F->G H 8. Recrystallize (Ethanol) G->H I Final Product: This compound H->I G Start This compound Reaction SN2 Reaction & Cyclocondensation (Hantzsch Synthesis) Start->Reaction Nuc Nucleophile (e.g., Thioamide) Nuc->Reaction Intermediate Heterocyclic Scaffold (e.g., Thiazole Core) Reaction->Intermediate Modification Further Functionalization (e.g., Coupling Reactions) Intermediate->Modification Final Pharmacologically Active Compound (e.g., Kinase Inhibitor) Modification->Final

References

The Synthetic Versatility of 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone: A Technical Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery and organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures with desired biological activities. Among these, 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone has emerged as a highly valuable and versatile intermediate. This α-bromoketone serves as a powerful electrophilic hub, enabling the facile introduction of diverse functionalities and the construction of a multitude of heterocyclic systems.[1] Its structure, featuring an electron-rich pyrrolidinyl-substituted phenyl ring, enhances the reactivity of the carbonyl group towards nucleophiles, while the α-bromo substituent provides a readily displaceable leaving group, making it an ideal precursor for a variety of synthetic transformations.[1] This technical guide provides an in-depth exploration of the synthesis, characterization, and strategic applications of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective utilization in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 216144-18-2[1]
Molecular Formula C₁₂H₁₄BrNO[1]
Molecular Weight 268.15 g/mol [1]
Appearance Off-white to pale yellow solid
Melting Point 120-122 °C[1]
Solubility Soluble in dichloromethane, chloroform, and other common organic solvents. Insoluble in water.[1]

Spectroscopic Characterization:

The structural integrity of this compound is typically confirmed using a combination of spectroscopic techniques.

  • ¹H NMR (DMSO-d₆): The proton NMR spectrum is characterized by a singlet for the methylene protons adjacent to the bromine atom at approximately δ 4.56 ppm. The protons of the pyrrolidine ring typically appear as multiplets in the range of δ 3.3-3.5 ppm. The aromatic protons will present as a set of doublets, characteristic of a para-substituted benzene ring.[1]

  • ¹³C NMR (CDCl₃): The carbonyl carbon is expected to resonate around δ 190 ppm. The methylene carbon attached to the bromine will appear at approximately δ 30-35 ppm. The carbons of the pyrrolidine ring and the aromatic ring will have characteristic shifts.

  • Infrared (IR) Spectroscopy (KBr): A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is typically observed around 1707 cm⁻¹.[1]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine.

Synthesis of this compound: A Step-by-Step Protocol

The most common and efficient method for the synthesis of this compound is the α-bromination of the parent ketone, 1-(4-(pyrrolidin-1-yl)phenyl)ethanone. This reaction proceeds via an enol or enolate intermediate and requires a bromine source.

Reaction Workflow

G cluster_0 Synthesis of this compound Start 1-(4-(pyrrolidin-1-yl)phenyl)ethanone Reaction Bromination in an appropriate solvent (e.g., Dichloromethane, Acetic Acid) Start->Reaction Brominating_Agent Bromine (Br₂) or N-Bromosuccinimide (NBS) Brominating_Agent->Reaction Workup Aqueous workup to remove byproducts and excess reagents Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of the title compound.

Detailed Experimental Protocol

Materials:

  • 1-(4-(pyrrolidin-1-yl)phenyl)ethanone

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Dichloromethane (DCM) or Glacial Acetic Acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-(4-(pyrrolidin-1-yl)phenyl)ethanone (1.0 eq) in dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Bromination: Prepare a solution of N-Bromosuccinimide (1.05 eq) in dichloromethane. Add the NBS solution dropwise to the cooled solution of the ketone over a period of 30 minutes, ensuring the temperature remains below 5 °C. Alternatively, a solution of bromine in dichloromethane can be used.[1]

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, quench the reaction by adding cold water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product is typically purified by recrystallization from a solvent system such as dichloromethane/hexanes or ethyl acetate/hexanes to afford this compound as a crystalline solid.[1]

Trustworthiness Note: The progress of the reaction should be carefully monitored by TLC to avoid the formation of di-brominated byproducts. The slow, dropwise addition of the brominating agent at low temperatures is crucial for selectivity.

Applications in Organic Synthesis: A Gateway to Heterocyclic Scaffolds

The true power of this compound lies in its ability to serve as a versatile precursor for a wide range of heterocyclic compounds, many of which are privileged scaffolds in medicinal chemistry.[1]

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for the construction of thiazole rings, which are present in numerous FDA-approved drugs.[2] This reaction involves the condensation of an α-haloketone with a thioamide.

G cluster_1 Hantzsch Thiazole Synthesis Mechanism Reactants This compound + Thioamide (e.g., Thiourea) SN2 Nucleophilic attack of sulfur on the α-carbon (SN2) Reactants->SN2 Intermediate1 Thioimonium salt intermediate SN2->Intermediate1 Cyclization Intramolecular nucleophilic attack of nitrogen on the carbonyl carbon Intermediate1->Cyclization Intermediate2 Cyclized intermediate Cyclization->Intermediate2 Dehydration Elimination of water Intermediate2->Dehydration Product 4-(4-(pyrrolidin-1-yl)phenyl)thiazole derivative Dehydration->Product

Caption: Mechanism of the Hantzsch thiazole synthesis.

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Sodium carbonate solution (5%)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and thiourea (1.2 eq) in ethanol.[3]

  • Heating: Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC.

  • Precipitation: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromide salt and precipitate the free base.[2]

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain the desired 2-amino-4-(4-(pyrrolidin-1-yl)phenyl)thiazole. Further purification can be achieved by recrystallization if necessary.

Synthesis of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are another important class of nitrogen-containing heterocycles with a broad spectrum of biological activities. They can be readily synthesized by the condensation of an α-haloketone with a 2-aminopyridine derivative.

Materials:

  • This compound

  • 2-Aminopyridine

  • Ethanol or N,N-Dimethylformamide (DMF)

  • Sodium bicarbonate

Procedure:

  • Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq), 2-aminopyridine (1.1 eq), and sodium bicarbonate (1.5 eq) in ethanol or DMF.

  • Heating: Heat the reaction mixture at 80-100 °C for 6-12 hours. Monitor the reaction by TLC.

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic solution under reduced pressure and purify the residue by column chromatography on silica gel (using a gradient of hexanes/ethyl acetate as eluent) to yield the pure 2-(4-(pyrrolidin-1-yl)phenyl)imidazo[1,2-a]pyridine.

Application in Drug Discovery: A Case Study in Kinase Inhibitors

The pyrrolidinylphenyl ethanone scaffold is a key feature in the design of various therapeutic agents. While direct examples of FDA-approved drugs using this exact building block are proprietary, the closely related 2-Bromo-1-(4-morpholinophenyl)ethanone is a known intermediate in the synthesis of protein kinase inhibitors. Kinase inhibitors are a major class of targeted cancer therapies. The pyrrolidine moiety, like the morpholine group, can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases, contributing to the inhibitor's potency and selectivity.

The general strategy involves using this compound to construct a core heterocyclic system, which is then further functionalized to optimize interactions with the target kinase.

Illustrative Synthetic Pathway to a Kinase Inhibitor Scaffold

G cluster_2 Pathway to a Kinase Inhibitor Scaffold Start This compound Heterocycle_Formation Reaction with a suitable nucleophile to form a core heterocycle (e.g., aminopyrimidine) Start->Heterocycle_Formation Core_Scaffold Pyrrolidinylphenyl-substituted heterocyclic core Heterocycle_Formation->Core_Scaffold Functionalization Further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) Core_Scaffold->Functionalization Final_Inhibitor Potent and Selective Kinase Inhibitor Functionalization->Final_Inhibitor

Caption: A generalized synthetic route to kinase inhibitors.

Conclusion

This compound stands out as a preeminent building block in the arsenal of the modern synthetic chemist. Its facile synthesis, well-defined reactivity, and proven utility in the construction of medicinally relevant heterocyclic scaffolds underscore its importance. This guide has provided a comprehensive overview, from its synthesis and characterization to detailed protocols for its application in the synthesis of thiazoles and imidazo[1,2-a]pyridines. The insights into its potential for the development of kinase inhibitors further highlight its significance in drug discovery programs. By leveraging the principles and protocols outlined herein, researchers and drug development professionals can effectively harness the synthetic potential of this versatile intermediate to accelerate the discovery of novel chemical entities with therapeutic promise.

References

An In-depth Technical Guide to the Mechanism of Action of 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone is a versatile α-haloketone that serves as a critical building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds with potential pharmacological activity.[1] This technical guide provides an in-depth analysis of its mechanism of action in nucleophilic substitution reactions. We will explore the electronic and steric factors governing its reactivity, the kinetics of the substitution, and the influence of the pyrrolidine substituent. This document is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this important synthetic intermediate.

Introduction: The Significance of this compound

This compound, a phenacyl bromide derivative, possesses a unique molecular architecture that makes it a valuable precursor in medicinal chemistry.[1] The key features contributing to its utility are:

  • An Electrophilic α-Carbon: The carbon atom bonded to the bromine is rendered highly electrophilic by the adjacent electron-withdrawing carbonyl group.[2][3]

  • A Good Leaving Group: The bromide ion is an excellent leaving group, facilitating nucleophilic attack.[3]

  • A Modifiable Aromatic Scaffold: The 4-(pyrrolidin-1-yl)phenyl moiety provides a site for further functionalization and influences the overall electronic properties of the molecule.[1]

These characteristics enable its participation in a wide range of nucleophilic substitution reactions, allowing for the introduction of diverse functional groups and the synthesis of novel compounds with potential therapeutic applications, including as neuropharmacological agents and protein kinase inhibitors.[1]

The Core Mechanism: Bimolecular Nucleophilic Substitution (SN2)

The primary mechanism of action for this compound in nucleophilic substitution is the bimolecular nucleophilic substitution (SN2) pathway .[3][4] This is characteristic of α-haloketones in general, as the formation of a primary carbocation required for an SN1 mechanism is energetically unfavorable.[4]

The SN2 reaction is a single, concerted step where the nucleophile attacks the electrophilic α-carbon at the same time as the bromide leaving group departs. This process proceeds with an inversion of stereochemistry if the α-carbon is a chiral center.[5]

Caption: Generalized SN2 mechanism for this compound.

Key Players in the SN2 Reaction
  • The Electrophile: this compound. The key site of reactivity is the α-carbon.

  • The Nucleophile: A species with a lone pair of electrons (e.g., amines, alkoxides, thiolates, carbanions). The strength of the nucleophile significantly impacts the reaction rate.

  • The Leaving Group: The bromide ion (Br⁻). Its ability to stabilize the negative charge makes it an effective leaving group.

  • The Solvent: The choice of solvent can influence the reaction rate by stabilizing the transition state. Polar aprotic solvents like acetone, DMF, or DMSO are often preferred for SN2 reactions.

Dissecting the Reactivity: Electronic and Steric Influences

The reactivity of this compound is a finely tuned interplay of electronic and steric effects.

Electronic Effects
  • Inductive Effect of the Carbonyl Group: The carbonyl group is strongly electron-withdrawing due to the high electronegativity of the oxygen atom. This inductive effect polarizes the Cα-Br bond, increasing the partial positive charge on the α-carbon and making it more susceptible to nucleophilic attack.[2]

  • Influence of the 4-(pyrrolidin-1-yl)phenyl Group: The pyrrolidine ring, a cyclic secondary amine, is an electron-donating group.[6] Its nitrogen atom has a lone pair of electrons that can be delocalized into the phenyl ring through resonance. This electron-donating effect increases the electron density of the aromatic ring.[1] While this might seem to counteract the electron-withdrawing effect of the carbonyl group, the primary influence on the SN2 reaction rate at the α-carbon is the immediate electronic environment created by the carbonyl group. However, the electron-rich nature of the phenyl ring can influence the overall stability of the molecule and may play a role in side reactions.[1] Studies on para-substituted phenacyl bromides have shown that electron-withdrawing substituents on the phenyl ring generally increase the rate of nucleophilic substitution, while electron-releasing groups have the opposite effect.[7]

Caption: Electronic effects influencing the reactivity of the α-carbon.

Steric Considerations

The SN2 reaction is sensitive to steric hindrance around the electrophilic center. In the case of this compound, the α-carbon is relatively unhindered, being a primary carbon. This allows for easy access by a wide range of nucleophiles. However, very bulky nucleophiles may experience some steric repulsion from the adjacent carbonyl group and the phenyl ring, potentially slowing the reaction rate.

Kinetics of Nucleophilic Substitution

The reaction of this compound with a nucleophile typically follows second-order kinetics, meaning the rate is dependent on the concentration of both the substrate and the nucleophile.[8][9]

Rate = k[Substrate][Nucleophile]

Where:

  • k is the second-order rate constant.

  • [Substrate] is the concentration of this compound.

  • [Nucleophile] is the concentration of the nucleophile.

Kinetic studies on similar phenacyl bromide systems have provided valuable insights into the factors affecting the reaction rate.[7][8] For instance, the rate of reaction is influenced by the nucleophilicity of the attacking species and the polarity of the solvent.

Factor Effect on Reaction Rate Rationale
Nucleophile Strength Stronger nucleophiles increase the rate.More reactive nucleophiles can more readily attack the electrophilic carbon.
Leaving Group Ability Better leaving groups increase the rate.A more stable leaving group facilitates the breaking of the C-Br bond. The order of leaving group ability for halogens is I > Br > Cl > F.[3]
Solvent Polarity Polar aprotic solvents generally increase the rate.These solvents can solvate the cation of the nucleophilic salt without strongly solvating the nucleophilic anion, leaving it more "naked" and reactive.
Temperature Increasing the temperature increases the rate.Provides the necessary activation energy for the reaction to proceed.

Experimental Protocols: A General Procedure for Nucleophilic Substitution

The following is a generalized, step-by-step methodology for a typical nucleophilic substitution reaction involving this compound.

Materials and Reagents
  • This compound (Substrate)

  • Nucleophile (e.g., sodium azide, potassium cyanide, thiophenol)

  • Anhydrous polar aprotic solvent (e.g., Acetone, DMF, Acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

  • Thin Layer Chromatography (TLC) plate and developing chamber

  • Purification apparatus (e.g., column chromatography setup)

Step-by-Step Procedure
  • Reaction Setup: To a dry, inert gas-flushed round-bottom flask, add this compound (1.0 eq) and the chosen anhydrous solvent.

  • Addition of Nucleophile: Dissolve the nucleophile (1.1 - 1.5 eq) in a minimal amount of the same solvent and add it dropwise to the stirring solution of the substrate at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. A common mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding.

  • Work-up: Once the reaction is complete, quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

  • Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification cluster_analysis Analysis A 1. Reaction Setup (Substrate + Solvent) B 2. Add Nucleophile A->B C 3. Monitor by TLC B->C D 4. Quench & Extract C->D Reaction Complete E 5. Purify (Column Chromatography) D->E F 6. Characterize (NMR, MS, IR) E->F

Caption: A typical experimental workflow for nucleophilic substitution.

Competing Reactions and Side Products

Under certain conditions, particularly with strongly basic nucleophiles, competing reactions can occur.[4]

  • Elimination (E2): A strong, sterically hindered base can abstract a proton from the α-carbon, leading to the formation of an enolate and subsequent elimination of the bromide to form an α,β-unsaturated ketone.

  • Favorskii Rearrangement: In the presence of a strong base, α-haloketones can undergo a Favorskii rearrangement to yield a carboxylic acid derivative.

  • Attack at the Carbonyl Carbon: While less common for SN2 reactions at the α-carbon, very strong nucleophiles could potentially attack the carbonyl carbon.[2]

Careful selection of the nucleophile and reaction conditions is crucial to favor the desired SN2 pathway and minimize the formation of these byproducts. Less basic nucleophiles are generally preferred for reactions with α-haloketones to avoid enolate formation.[4]

Conclusion: A Versatile Tool for Synthetic Chemistry

This compound is a powerful and versatile intermediate in organic synthesis. Its reactivity is dominated by the SN2 mechanism at the electrophilic α-carbon, a process governed by a combination of electronic and steric factors. A thorough understanding of its mechanism of action, kinetics, and potential side reactions is essential for its effective utilization in the design and synthesis of novel molecules, particularly in the field of drug discovery. By carefully controlling the reaction conditions and the choice of nucleophile, chemists can harness the synthetic potential of this valuable building block to construct complex and biologically active compounds.

References

A Deep Dive into the Spectral Characteristics of 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and medicinal chemistry, the precise characterization of novel chemical entities is paramount.[1] Among the vast array of analytical techniques available, spectral methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) stand as the cornerstones of structural elucidation. This guide provides an in-depth technical exploration of the spectral data for the versatile synthetic intermediate, 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone. With a molecular formula of C12H14BrNO and a molecular weight of 268.15 g/mol , this alpha-brominated ketone is a valuable building block in the synthesis of various pharmacologically active compounds.[1]

This document is designed for researchers, scientists, and drug development professionals, offering not just a repository of data, but a framework for understanding and interpreting the spectral features of this compound and its analogs. The insights provided herein are grounded in established scientific principles and bolstered by comparative analysis with structurally related molecules.

The Strategic Importance of Spectral Analysis in Pharmaceutical Research

The journey of a drug candidate from a laboratory curiosity to a therapeutic agent is paved with rigorous analytical checkpoints. Spectral data provides an unambiguous fingerprint of a molecule, confirming its identity, purity, and structural integrity. For a reactive intermediate like this compound, a thorough understanding of its spectral characteristics is crucial for several reasons:

  • Reaction Monitoring: Tracking the progress of a synthesis by observing the appearance of characteristic signals of the product and the disappearance of reactant signals.

  • Structural Confirmation: Unequivocally verifying the successful synthesis of the target molecule.

  • Purity Assessment: Identifying and quantifying any impurities or byproducts.

  • Regulatory Compliance: Providing essential data for investigational new drug (IND) filings and other regulatory submissions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. While a dedicated, publicly available spectrum for this compound is not readily found, a comprehensive analysis can be constructed based on the well-documented spectra of analogous compounds.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron-donating pyrrolidine group and the electron-withdrawing carbonyl and bromo groups.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification
H-α (CH₂)~4.4 - 4.6Singlet (s)2HThe methylene protons adjacent to the bromine and carbonyl group are highly deshielded. Based on data for similar phenacyl bromides, a singlet in this region is expected.[2]
H-2', H-6' (Aromatic)~7.8 - 8.0Doublet (d)2HThese protons are ortho to the electron-withdrawing carbonyl group, leading to a significant downfield shift.
H-3', H-5' (Aromatic)~6.5 - 6.7Doublet (d)2HThese protons are ortho to the electron-donating pyrrolidine group, resulting in an upfield shift compared to unsubstituted benzene.
Pyrrolidine (CH₂)~3.3 - 3.5Triplet (t)4HProtons on the carbons adjacent to the nitrogen atom.
Pyrrolidine (CH₂)~1.9 - 2.1Multiplet (m)4HProtons on the other two carbons of the pyrrolidine ring.
Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
Carbonyl (C=O)~190 - 192The carbonyl carbon is highly deshielded and appears significantly downfield.[2]
C-1' (Aromatic)~125 - 127The quaternary carbon attached to the carbonyl group.
C-2', C-6' (Aromatic)~130 - 132Carbons ortho to the carbonyl group.
C-3', C-5' (Aromatic)~111 - 113Carbons ortho to the electron-donating pyrrolidine group, showing significant shielding.
C-4' (Aromatic)~150 - 152The quaternary carbon attached to the pyrrolidine nitrogen.
C-α (CH₂)~30 - 32The carbon atom attached to the bromine.[2]
Pyrrolidine (N-CH₂)~47 - 49Carbons adjacent to the nitrogen atom.
Pyrrolidine (CH₂)~25 - 27The other two carbons of the pyrrolidine ring.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher for detailed analysis.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Optimize the spectral width to encompass all expected proton signals.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

    • Integrate the proton signals and assign the multiplicities.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis a Dissolve Compound in Deuterated Solvent b Acquire 1H NMR a->b NMR Spectrometer c Acquire 13C NMR a->c NMR Spectrometer d Fourier Transform b->d c->d e Phase & Baseline Correction d->e f Chemical Shift Calibration e->f g Integration & Peak Picking f->g h Structural Elucidation g->h

Figure 1: A generalized workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group, aromatic ring, and C-N and C-Br bonds.

Predicted IR Spectral Data
Functional Group Expected Wavenumber (cm⁻¹) Intensity Vibration Mode
C=O (Ketone)~1670 - 1690StrongStretch
C=C (Aromatic)~1580 - 1600Medium-StrongStretch
C-N (Aromatic Amine)~1300 - 1350Medium-StrongStretch
C-H (Aromatic)~3000 - 3100MediumStretch
C-H (Aliphatic)~2850 - 2960MediumStretch
C-Br~500 - 600Medium-StrongStretch
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software automatically subtracts the background spectrum from the sample spectrum.

    • Identify and label the major absorption peaks.

IR_Principle cluster_source IR Source cluster_sample Sample Interaction cluster_detector Detection cluster_output Output IR_Source Infrared Radiation Sample Molecule (Vibrational Modes) IR_Source->Sample Absorption Detector Detector Sample->Detector Transmitted Radiation Spectrum IR Spectrum (Transmittance vs. Wavenumber) Detector->Spectrum

Figure 2: The fundamental principle of Infrared (IR) spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum Data

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) with approximately equal intensity.

Key Predicted Fragments:

  • Molecular Ion (M⁺): m/z 267 and 269.

  • [M - Br]⁺: m/z 188. Loss of the bromine radical.

  • [C₈H₈NO]⁺: m/z 146. A fragment corresponding to the 4-(pyrrolidin-1-yl)benzoyl cation.

  • [C₁₀H₁₂N]⁺: m/z 146. A fragment corresponding to the 4-(pyrrolidin-1-yl)phenyl cation.

  • [C₄H₈N]⁺: m/z 70. A fragment corresponding to the pyrrolidinyl cation.

Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • GC Separation:

    • Inject the sample into the GC.

    • The compound will be separated from any volatile impurities based on its boiling point and interaction with the GC column.

  • MS Analysis:

    • As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

    • The molecules are ionized (e.g., by electron impact).

    • The resulting ions are separated by the mass analyzer based on their m/z ratio and detected.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to confirm the structure.

MS_Process cluster_inlet Sample Inlet cluster_ionization Ionization cluster_analysis Mass Analysis cluster_detection Detection & Output Inlet Sample Introduction (e.g., GC) Ion_Source Ion Source (e.g., EI) Inlet->Ion_Source Vaporized Sample Mass_Analyzer Mass Analyzer (Separation by m/z) Ion_Source->Mass_Analyzer Ions Detector Detector Mass_Analyzer->Detector Spectrum Mass Spectrum (Intensity vs. m/z) Detector->Spectrum

References

An In-depth Technical Guide to 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone (CAS No. 216144-18-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone is a versatile α-brominated ketone that serves as a critical building block in medicinal chemistry and pharmaceutical research.[1] Its unique molecular architecture, featuring a reactive electrophilic center and a pharmacologically relevant pyrrolidine moiety, makes it a valuable precursor for the synthesis of a diverse range of biologically active compounds.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, and key applications, with a focus on its role in the development of novel therapeutics, particularly in oncology and neuropharmacology. This document is intended for research use only and is not for human or veterinary applications.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 216144-18-2--INVALID-LINK--
Molecular Formula C₁₂H₁₄BrNO--INVALID-LINK--
Molecular Weight 268.15 g/mol --INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
Appearance White to cream to yellow crystalline powder or solid--INVALID-LINK--
Melting Point 120-122 °C--INVALID-LINK--
Solubility Insoluble in water--INVALID-LINK--
Storage 2-8°C, under an inert atmosphere--INVALID-LINK--
InChI Key WLRIUCQUMKJOGT-UHFFFAOYSA-N--INVALID-LINK--
SMILES BrCC(=O)C1=CC=C(C=C1)N1CCCC1--INVALID-LINK--

Synthesis

The synthesis of this compound is typically achieved through the bromination of its precursor, 1-(4-(pyrrolidin-1-yl)phenyl)ethanone.[1] The α-position to the carbonyl group is activated by the ketone, facilitating electrophilic substitution by bromine.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on analogous syntheses of α-bromoketones.

Materials:

  • 1-(4-(pyrrolidin-1-yl)phenyl)ethanone

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Dichloromethane (CH₂Cl₂) or Acetic Acid

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 1-(4-(pyrrolidin-1-yl)phenyl)ethanone in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine in dichloromethane dropwise to the cooled solution while stirring. Maintain the temperature below 10 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the evolution of gas ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a crystalline solid.

Synthesis_of_2_Bromo_1_4_pyrrolidin_1_yl_phenyl_ethanone start 1-(4-(pyrrolidin-1-yl)phenyl)ethanone product This compound (CAS 216144-18-2) start->product Bromination reagent Br₂ or NBS Dichloromethane reagent->product

Caption: Synthesis of the target compound via bromination.

Mechanism of Action and Reactivity

The primary mechanism of action of this compound stems from its nature as a potent electrophile.[1] The presence of the bromine atom at the α-position to the carbonyl group creates a highly reactive site susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility as a synthetic intermediate.

The electron-rich aromatic system, due to the pyrrolidine substituent, enhances the reactivity of the ketone carbonyl towards nucleophiles.[1] The bromide ion is an excellent leaving group, facilitating nucleophilic substitution reactions.[1] This allows for the facile formation of new carbon-heteroatom and carbon-carbon bonds, which is a fundamental strategy in the synthesis of complex organic molecules.[1]

Mechanism_of_Action reactant This compound product Substituted Product reactant->product Nucleophilic Substitution nucleophile Nucleophile (Nu⁻) nucleophile->product leaving_group Bromide Ion (Br⁻) product->leaving_group

Caption: General mechanism of nucleophilic substitution.

Applications in Drug Development

This compound is a valuable starting material for the synthesis of various pharmacologically active scaffolds.[1] Its utility has been particularly noted in the development of anticancer agents and central nervous system (CNS) active compounds, such as dopamine transporter (DAT) inhibitors.

Synthesis of Anticancer Agents

The pyrrolidine ring is a common motif in many anticancer compounds.[2] The electrophilic nature of this compound allows for its reaction with various nucleophilic heterocyclic systems to generate novel compounds with potential antiproliferative activity. For instance, it can be used to synthesize substituted thiazoles and other fused heterocyclic systems that have shown promise in cancer research.[3]

This workflow outlines a general procedure for the synthesis of a 2-aminothiazole derivative, a common scaffold in anticancer drug discovery.

Step 1: Synthesis of the Thiazole Ring

  • React this compound with a suitable thiourea derivative in a polar solvent like ethanol.

  • Heat the reaction mixture under reflux for several hours.

  • Upon cooling, the thiazole product precipitates and can be isolated by filtration.

  • Purify the product by recrystallization.

Step 2: Biological Evaluation

  • The synthesized compound is then subjected to in vitro cytotoxicity assays against a panel of human cancer cell lines (e.g., MCF-7, A549).

  • Determine the IC₅₀ values to quantify the compound's potency.

  • Further studies may include mechanism of action investigations, such as cell cycle analysis and apoptosis assays.

Anticancer_Agent_Synthesis_Workflow start This compound intermediate Thiazole Derivative start->intermediate Hantzsch Thiazole Synthesis reagent Thiourea Derivative Ethanol, Reflux reagent->intermediate evaluation Biological Evaluation (Cytotoxicity Assays) intermediate->evaluation

Caption: Workflow for anticancer agent synthesis and evaluation.

Synthesis of Dopamine Transporter (DAT) Inhibitors

Derivatives of 2-aminopentanophenones, which can be synthesized from α-bromoketones, have shown potent inhibitory activity at the dopamine transporter (DAT).[4] These compounds are of interest for the development of treatments for CNS disorders such as depression, ADHD, and substance abuse. The pyrrolidine moiety is a key structural feature in many potent DAT inhibitors.[4]

This protocol describes a general method for the synthesis of a 2-amino-1-phenylethanone derivative, a common scaffold for DAT inhibitors.

Materials:

  • This compound

  • A primary or secondary amine (e.g., methylamine, piperidine)

  • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

  • A polar aprotic solvent (e.g., acetonitrile, DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound and the selected amine in acetonitrile in a round-bottom flask.

  • Add the non-nucleophilic base to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to obtain the crude product.

  • Purify the product by column chromatography on silica gel to yield the desired DAT inhibitor analog.

Hazards and Safety Information

This compound is a hazardous substance and must be handled with appropriate safety precautions in a laboratory setting.

Hazard Identification
HazardDescription
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[5]
Eye Damage/Irritation Causes serious eye damage.[5]
Acute Toxicity (Oral) Harmful if swallowed.
Respiratory Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[6]
Safety and Handling

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[6]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[6]

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or if dust/aerosols are generated.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[7][8]

  • Avoid contact with skin, eyes, and clothing.[7][9]

  • Avoid inhalation of dust or vapors.[6]

  • Wash hands thoroughly after handling.[6][9]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][8][10]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9]

  • Store under an inert atmosphere.[9]

First-Aid Measures:

  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Consult a physician.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[5]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5]

References

A Theoretical Investigation into the Electronic Landscape of a Key Pharmaceutical Intermediate: 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical analysis of the electronic structure of 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone, a pivotal intermediate in contemporary drug discovery.[1] Leveraging Density Functional Theory (DFT), this work elucidates the intricate interplay of the pyrrolidine, phenyl, and α-bromoketone moieties that define the molecule's reactivity and potential as a pharmacophore. We will explore the frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis to provide a granular understanding of its electronic characteristics. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to rationalize the reactivity of this versatile building block and to inform the design of novel therapeutic agents.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound, with the CAS Number 216144-18-2, is a substituted aromatic ketone that has garnered significant interest in the pharmaceutical industry.[1] Its molecular architecture, featuring a reactive α-bromo ketone, an electron-donating pyrrolidine group, and a central phenyl ring, makes it a highly versatile precursor for a diverse range of bioactive molecules.[1][2][3] The pyrrolidine scaffold is a common feature in many natural products and approved drugs, often imparting favorable pharmacokinetic properties and enabling specific interactions with biological targets.[2][4] The α-haloketone functionality serves as a potent electrophilic site, readily undergoing nucleophilic substitution reactions, which is a cornerstone of many synthetic strategies in medicinal chemistry.[5][6]

Derivatives of this compound have shown promise in the development of agents targeting neurological disorders.[1] A thorough understanding of its electronic structure is therefore paramount for predicting its reactivity, metabolic stability, and potential interactions with biomolecules. This guide will employ computational chemistry to dissect these electronic features, providing a theoretical framework to guide its synthetic manipulation and application in drug design.

Computational Methodology: A Self-Validating Theoretical Framework

To ensure the robustness and reliability of our findings, a multi-faceted computational approach was adopted. All calculations were performed using the Gaussian 16 suite of programs.

Geometry Optimization and Frequency Analysis

The initial 3D structure of this compound was built using GaussView 6 and subjected to full geometry optimization without any symmetry constraints. The optimization was carried out using Density Functional Theory (DFT) with the widely-used Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). The 6-311++G(d,p) basis set was employed, which provides a good balance between computational cost and accuracy for molecules of this size containing heteroatoms and diffuse functions to properly describe electron distribution.

To confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface, a frequency calculation was performed at the same level of theory. The absence of any imaginary frequencies validates the stability of the obtained structure.

Electronic Structure Analysis

Subsequent to geometry optimization, a series of single-point energy calculations were performed to probe the electronic properties of the molecule.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energies of these orbitals and their spatial distribution were calculated at the B3LYP/6-311++G(d,p) level of theory. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP surface provides a visual representation of the charge distribution around the molecule, highlighting regions of positive and negative electrostatic potential. This is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. The MEP was calculated and mapped onto the total electron density surface.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis was performed to gain deeper insights into intramolecular interactions, charge delocalization, and hyperconjugative effects. This method provides a localized picture of the bonding and allows for the quantification of donor-acceptor interactions within the molecule.

The choice of the B3LYP functional and the 6-311++G(d,p) basis set is grounded in their proven track record for providing reliable electronic structure information for a wide range of organic molecules, including aromatic ketones and halogenated compounds.[7][8]

Results and Discussion: Unveiling the Electronic Landscape

Optimized Molecular Geometry

The optimized geometry of this compound reveals a largely planar phenyl ring and carbonyl group. The pyrrolidine ring adopts a puckered envelope conformation, which is a common low-energy conformation for this saturated heterocycle.[4] The bromine atom is positioned alpha to the carbonyl group, and the C-Br bond length is consistent with that of other α-bromoketones.[5]

Table 1: Selected Optimized Geometrical Parameters

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C=O1.225--
C-Br1.958--
C-N (pyrrolidine)1.375--
C-C (phenyl-keto)1.489--
O=C-C(Br)-118.5-
C(phenyl)-N-C(pyrrolidine)-121.3-
O=C-C(phenyl)-C(phenyl)--178.9
Frontier Molecular Orbital (FMO) Analysis: The Heart of Reactivity

The distribution and energies of the HOMO and LUMO are critical in determining the molecule's reactivity towards nucleophiles and electrophiles.

  • HOMO: The Highest Occupied Molecular Orbital is primarily localized on the electron-rich 4-(pyrrolidin-1-yl)phenyl moiety. The nitrogen atom of the pyrrolidine ring and the adjacent phenyl ring contribute significantly to the HOMO, indicating that this region is the primary site for electrophilic attack. The lone pair of electrons on the nitrogen atom enhances the electron-donating ability of this substituent, pushing the HOMO energy to a higher level.

  • LUMO: The Lowest Unoccupied Molecular Orbital is predominantly centered on the α-bromoketone portion of the molecule. Specifically, the π* antibonding orbital of the carbonyl group and the σ* antibonding orbital of the C-Br bond have significant contributions. This localization of the LUMO on the C-Br and C=O bonds strongly suggests that this is the most electrophilic region of the molecule and the primary site for nucleophilic attack.

The calculated HOMO-LUMO energy gap (ΔE) is a crucial parameter for assessing the kinetic stability of the molecule. A smaller energy gap implies higher reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies

OrbitalEnergy (eV)
HOMO-5.89
LUMO-1.23
ΔE (HOMO-LUMO Gap) 4.66

The relatively small HOMO-LUMO gap of 4.66 eV indicates that this compound is a moderately reactive molecule, which is consistent with its role as a versatile synthetic intermediate.[1]

Molecular Electrostatic Potential (MEP): A Visual Guide to Reactivity

The MEP surface provides an intuitive visualization of the charge distribution and is an excellent tool for predicting intermolecular interactions.

The MEP plot for this compound reveals distinct regions of varying electrostatic potential:

  • Negative Potential (Red/Yellow): The most negative potential is localized around the carbonyl oxygen atom, as expected due to the high electronegativity of oxygen and the presence of its lone pairs. This region is a prime target for electrophiles and hydrogen bond donors.

  • Positive Potential (Blue): A significant region of positive electrostatic potential is observed around the α-carbon and the bromine atom. This is a direct consequence of the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom, making this site highly susceptible to nucleophilic attack.[5][6] This corroborates the FMO analysis, which identified this region as the location of the LUMO.

  • Neutral/Slightly Negative Potential (Green): The phenyl ring and the pyrrolidine moiety exhibit a more neutral to slightly negative potential, with the region around the nitrogen atom being more negative due to its lone pair.

Synthetic_Workflow Start This compound Reaction Nucleophilic Substitution (Solvent, Base) Start->Reaction Nucleophile Nucleophile (e.g., R-NH₂, R-SH) Nucleophile->Reaction Product Substituted Product Reaction->Product

References

Methodological & Application

The Versatile Precursor: 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone in the Synthesis of Potent Neuropharmacological Agents

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Introduction

In the landscape of neuropharmacological research and drug development, the demand for novel compounds with specific activities at neuronal targets is ever-present. The synthetic cathinone class of molecules, particularly those with a pyrrolidine moiety, has garnered significant attention for its potent effects on monoamine transporters.[1] At the heart of the synthesis of many of these powerful psychomotor stimulants lies the versatile precursor, 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone. This α-brominated ketone serves as a critical building block, enabling the construction of a diverse array of neuropharmacological agents through nucleophilic substitution reactions.[2][3]

This technical guide provides an in-depth exploration of the use of this compound in the synthesis of neuropharmacological agents. We will delve into the synthetic protocols, the underlying mechanisms of action of the resulting compounds, and their pharmacological profiles, offering researchers and drug development professionals a comprehensive resource for their work in this dynamic field.

Chemical Properties and Reactivity

This compound (CAS No. 216144-18-2) possesses a molecular formula of C12H14BrNO and a molecular weight of 268.15 g/mol .[2] Its structure is characterized by a phenyl ring substituted with a pyrrolidine group and a bromoacetyl group. The electron-donating nature of the pyrrolidine ring enhances the reactivity of the aromatic system, while the α-bromo ketone functionality provides a highly reactive electrophilic site. This inherent reactivity makes it an ideal substrate for nucleophilic substitution reactions, which is the cornerstone of its utility in synthesizing a variety of neuropharmacological agents.[2]

Synthesis of Neuropharmacological Agents: The Pyrovalerone Cathinone Scaffold

A prominent class of neuropharmacological agents synthesized from this compound is the pyrovalerone cathinones. These compounds are characterized by a β-keto-phenethylamine backbone with a pyrrolidine ring incorporated into the nitrogen atom. A prime example is α-Pyrrolidinovalerophenone (α-PVP), a potent psychostimulant. The general synthetic approach involves the nucleophilic substitution of the bromine atom with a suitable nucleophile, often another amine, or in the case of α-PVP's analogs, the synthesis starts from a related α-bromoketone.

The following diagram illustrates the general synthetic workflow for producing pyrovalerone-type cathinones from an α-bromoketone precursor.

G cluster_0 Synthesis of α-Bromoketone cluster_1 Synthesis of Pyrovalerone Cathinone cluster_2 Purification Ketone Precursor Ketone Precursor α-Bromoketone α-Bromoketone Ketone Precursor->α-Bromoketone Bromination (e.g., Br2, NBS) Brominating Agent Brominating Agent Brominating Agent->α-Bromoketone Pyrovalerone Cathinone (e.g., α-PVP) Pyrovalerone Cathinone (e.g., α-PVP) α-Bromoketone->Pyrovalerone Cathinone (e.g., α-PVP) Nucleophilic Substitution Pyrrolidine Pyrrolidine Pyrrolidine->Pyrovalerone Cathinone (e.g., α-PVP) Crude Product Crude Product Pyrovalerone Cathinone (e.g., α-PVP)->Crude Product Purified Product Purified Product Crude Product->Purified Product Column Chromatography or Recrystallization

Caption: Synthetic workflow for pyrovalerone cathinones.

Experimental Protocol: Synthesis of α-Pyrrolidinopentiophenone (α-PVP) as a Representative Example

This protocol details the synthesis of α-PVP from 2-bromo-1-phenylpentan-1-one and pyrrolidine. This serves as a representative example of the synthetic utility of α-bromo ketones in this class of compounds.

Materials:

  • 2-bromo-1-phenylpentan-1-one

  • Pyrrolidine

  • Anhydrous diethyl ether or benzene

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-phenylpentan-1-one (1 equivalent) in anhydrous diethyl ether or benzene.

  • Addition of Pyrrolidine: To the stirred solution, add pyrrolidine (2-3 equivalents) dropwise at room temperature. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate of pyrrolidine hydrobromide will form. Filter the mixture and wash the precipitate with a small amount of cold diethyl ether.

  • Extraction: Combine the filtrate and the washings and wash sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude α-PVP free base as an oil.

  • Purification (Optional but Recommended): The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[4] Alternatively, for solid products, recrystallization from a suitable solvent system can be employed.[5][6][7][8]

  • Salt Formation: For the formation of the hydrochloride salt, dissolve the purified free base in a minimal amount of diethyl ether and add a slight excess of concentrated hydrochloric acid dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

  • Isolation of the Final Product: Collect the precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield α-PVP hydrochloride as a white to off-white solid.

Analytical Characterization:

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be recorded to confirm the structure of the final product.[9]

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound.[9]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.[9]

Mechanism of Action: Monoamine Transporter Blockade

The neuropharmacological effects of pyrovalerone cathinones stem from their potent interaction with monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET).[1] Unlike some other synthetic cathinones that act as releasing agents, pyrovalerone derivatives are primarily potent uptake inhibitors or "blockers".[1]

By binding to and inhibiting DAT and NET, these compounds prevent the reuptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron. This leads to a significant increase in the extracellular concentrations of these neurotransmitters, thereby enhancing dopaminergic and noradrenergic signaling in the brain.[1][10] This enhanced signaling is responsible for the profound psychostimulant effects observed with these compounds.

The following diagram illustrates the mechanism of action of pyrovalerone cathinones at the dopamine transporter.

G cluster_0 Normal Synaptic Transmission cluster_1 With Pyrovalerone Cathinone Presynaptic Neuron Presynaptic Neuron Dopamine Dopamine Presynaptic Neuron->Dopamine Release Postsynaptic Neuron Postsynaptic Neuron DAT Dopamine Transporter Dopamine->DAT Reuptake Dopamine Receptor Dopamine Receptor Dopamine->Dopamine Receptor DAT->Presynaptic Neuron Presynaptic Neuron_2 Presynaptic Neuron Dopamine_2 Dopamine Presynaptic Neuron_2->Dopamine_2 Release Postsynaptic Neuron_2 Postsynaptic Neuron DAT_2 Dopamine Transporter Dopamine_2->DAT_2 Reuptake Inhibited Dopamine Receptor_2 Dopamine Receptor Dopamine_2->Dopamine Receptor_2 Increased Signaling Pyrovalerone Pyrovalerone Pyrovalerone->DAT_2 Blockade

Caption: Mechanism of monoamine transporter blockade.

Pharmacological Profile of Pyrovalerone Cathinones

The potency and selectivity of pyrovalerone cathinones for monoamine transporters can be quantified using in vitro binding and uptake inhibition assays. The following table summarizes the inhibitory constants (Ki) and/or the half-maximal inhibitory concentrations (IC50) for a selection of these compounds at the human dopamine transporter (hDAT), norepinephrine transporter (hNET), and serotonin transporter (hSERT).

CompoundhDAT IC50/Ki (nM)hNET IC50/Ki (nM)hSERT IC50/Ki (nM)Reference
α-Pyrrolidinopentiophenone (α-PVP)12.8 - 52.314.2 - 56.0>10,000[1][9][11]
Pyrovalerone52.028.31,070[1]
3,4-Methylenedioxypyrovalerone (MDPV)4.0 - 4.125.93305[9][11]
α-Pyrrolidinohexiophenone (α-PHP)1633>10,000[12]
α-Pyrrolidinobutiophenone (α-PBP)145136>10,000[12]
4-Methoxy-α-pyrrolidinovalerophenone (4-MeO-α-PVP)22.247.93,300[12]

Data presented as a range from multiple sources where available.

The data clearly indicate that these compounds are potent and selective inhibitors of DAT and NET, with significantly lower affinity for SERT. This pharmacological profile is consistent with their observed powerful psychostimulant effects.

Conclusion

This compound is a cornerstone intermediate in the synthesis of a significant class of neuropharmacological agents, the pyrovalerone cathinones. Its inherent reactivity allows for the facile construction of these potent monoamine transporter inhibitors. Understanding the synthetic pathways, the mechanism of action, and the pharmacological profiles of these compounds is crucial for researchers and drug development professionals working to develop novel therapeutics for neurological and psychiatric disorders, as well as for forensic and toxicological analysis. The protocols and data presented in this guide provide a solid foundation for further exploration in this important area of medicinal chemistry and neuropharmacology.

References

Application Notes & Protocols: Leveraging 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone for the Development of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Identifying a Privileged Scaffold in Oncology Research

In the landscape of modern medicinal chemistry, the identification and utilization of versatile chemical intermediates are paramount to accelerating drug discovery. 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone emerges as a compound of significant interest for oncology research.[1] Its molecular architecture, featuring a highly reactive α-bromoketone, an electron-rich phenyl ring activated by a pyrrolidine substituent, and the pyrrolidine moiety itself—a recognized pharmacophore in many bioactive compounds—renders it a powerful building block for synthesizing potential anticancer therapeutics.[1][2]

The pyrrolidine ring is a nitrogen-containing heterocycle found in numerous natural and synthetic compounds with demonstrated anticancer activities.[2][3] Its presence can enhance pharmacological properties and reduce side effects.[2] The core utility of this compound lies in its role as a precursor. The reactive bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, allowing for the facile introduction of diverse functional groups and the construction of complex heterocyclic systems.[1][4]

Furthermore, the related ketone, 1-(4-(pyrrolidin-1-yl)phenyl)ethanone, is an ideal starting material for the Claisen-Schmidt condensation to produce chalcones.[5][6] Chalcones (1,3-diaryl-2-propen-1-ones) are a major class of natural products that have garnered immense interest due to their broad spectrum of biological activities, particularly their potent anticancer effects.[7][8][9][10] These compounds exert their activity through multiple mechanisms, including the induction of apoptosis, cell cycle disruption, and the modulation of key signaling pathways.[7][11]

This guide provides a comprehensive overview of the application of this compound and its derivatives in the synthesis and evaluation of novel anticancer agents, offering detailed protocols and mechanistic insights for researchers in drug development.

Part 1: Synthetic Pathways to Bioactive Molecules

The strategic value of this compound stems from its reactivity, which opens two primary avenues for generating libraries of potential anticancer compounds.

Pathway A: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

The most prominent application involves the synthesis of chalcones. This is achieved through a base-catalyzed Claisen-Schmidt condensation, which uses the corresponding acetophenone (with the bromine removed) and a variety of aromatic aldehydes.[6][12] This method is highly efficient and allows for the creation of a diverse library of chalcone analogues by simply varying the aldehyde component.[6][7]

Principle of the Reaction: The reaction proceeds via an enolate intermediate formed from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. A subsequent dehydration of the aldol addition product yields the final α,β-unsaturated ketone structure characteristic of chalcones.[13]

G cluster_0 Claisen-Schmidt Condensation for Chalcone Synthesis Ketone 1-(4-(pyrrolidin-1-yl)phenyl)ethanone Intermediate β-Hydroxy Ketone (Aldol Intermediate) Ketone->Intermediate Nucleophilic Attack Aldehyde Aromatic Aldehyde (Ar-CHO) Aldehyde->Intermediate Base Base (e.g., NaOH, KOH) in Ethanol Base->Ketone Forms Enolate Dehydration Dehydration (-H₂O) Intermediate->Dehydration Product Pyrrolidinyl-Chalcone Derivative Dehydration->Product

Caption: Workflow for Claisen-Schmidt condensation.

Generalized Protocol for Chalcone Synthesis:

  • Reactant Preparation: In a round-bottom flask, dissolve one equivalent of 1-(4-(pyrrolidin-1-yl)phenyl)ethanone and one equivalent of the desired substituted benzaldehyde in ethanol.[14]

  • Base Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (e.g., 10-40% w/v) dropwise.[13][14] The reaction is often mildly exothermic.

  • Reaction Monitoring: Continue stirring at room temperature for 2-24 hours.[13] The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 7:3 hexane:ethyl acetate).[6] Completion is often indicated by the formation of a precipitate.[14]

  • Work-up and Isolation: Pour the reaction mixture into a beaker containing crushed ice and water.[6] Acidify the mixture by the slow addition of dilute hydrochloric acid (e.g., 10% HCl) until the pH is acidic (approximately pH 2-3).[6] This neutralizes the base and causes the chalcone product to precipitate.

  • Purification: Collect the crude solid product by vacuum filtration, wash thoroughly with cold distilled water to remove inorganic salts, and dry.[6][15] The crude chalcone can be further purified by recrystallization from a suitable solvent, typically ethanol.[15]

Pathway B: Nucleophilic Substitution Reactions

The presence of the bromine atom makes this compound a potent electrophile, ideal for reacting with various nucleophiles to create a different class of derivatives.[1][4] This pathway is crucial for synthesizing compounds where a heteroatom is directly linked to the carbon adjacent to the carbonyl group.

Principle of the Reaction: This is a classic SN2 reaction. A nucleophile (e.g., an amine, thiol, or imidazole) attacks the electrophilic carbon bearing the bromine atom, displacing the bromide ion and forming a new carbon-heteroatom bond.

G cluster_1 Nucleophilic Substitution Workflow Start This compound Product Substituted Derivative Start->Product SN2 Attack Nucleophile Nucleophile (Nu-H) (e.g., R-SH, R₂NH) Nucleophile->Product Solvent Solvent (e.g., DMF, Acetonitrile) + Mild Base (e.g., K₂CO₃) Solvent->Start Byproduct HBr (neutralized by base) Product->Byproduct

Caption: General workflow for nucleophilic substitution.

Generalized Protocol for Nucleophilic Substitution:

  • Reactant Preparation: Dissolve this compound (1 eq.) in a suitable polar aprotic solvent such as acetonitrile or DMF in a round-bottom flask.

  • Reagent Addition: Add a mild base (e.g., potassium carbonate, 1.5 eq.) to the mixture, followed by the nucleophile (1.1 eq.). The base serves to neutralize the HBr formed during the reaction.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) for several hours.

  • Reaction Monitoring: Monitor the disappearance of the starting material using TLC.

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into water to precipitate the product. Collect the solid by vacuum filtration. If the product is soluble, perform a liquid-liquid extraction using a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part 2: Mechanisms of Anticancer Action

Derivatives synthesized from this compound, especially chalcones, exhibit anticancer activity by targeting multiple cellular processes essential for cancer cell survival and proliferation.[7][10]

  • Induction of Apoptosis: A primary mechanism is the induction of programmed cell death (apoptosis).[7][16] Many chalcone derivatives trigger the intrinsic (mitochondrial) pathway of apoptosis.[16] This involves increasing the levels of pro-apoptotic proteins (like Bax), which leads to the release of cytochrome c from the mitochondria.[11] Cytochrome c then activates a cascade of caspases (caspase-9 and caspase-3), which are the executioner enzymes of apoptosis, leading to cell death.[7][11]

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, preventing cancer cells from dividing.[17] A common finding is the arrest of cells in the G2/M phase of the cell cycle.[7][8] This is often linked to the ability of some derivatives to inhibit tubulin polymerization, disrupting the formation of the mitotic spindle necessary for cell division.[8][18]

  • Modulation of Signaling Pathways: Cancer cell growth is often driven by aberrant signaling pathways. Prenylated chalcone derivatives have been shown to inhibit the PI3K/AKT pathway, a critical regulator of cell survival and proliferation.[19]

  • Induction of Autophagy: Some chalcones can also induce autophagy, a cellular self-degradation process.[16] While autophagy can sometimes be a survival mechanism for cancer cells, in other contexts, it can lead to autophagic cell death or enhance apoptosis.[16]

G cluster_pathway Key Anticancer Mechanisms cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Arrest Agent Pyrrolidinyl Chalcone Derivative Bax ↑ Bax Agent->Bax Tubulin Tubulin Polymerization Agent->Tubulin Inhibits Mito Mitochondria CytC Cytochrome C Release Mito->CytC Bax->Mito Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Spindle Mitotic Spindle Disruption Tubulin->Spindle Inhibition Arrest G2/M Phase Arrest Spindle->Arrest Inhibition

Caption: Key mechanisms of action for derived anticancer agents.

Part 3: Protocols for Biological Evaluation

Once novel compounds are synthesized, their anticancer potential must be rigorously evaluated. In vitro assays are the first critical step in this screening process.[20][21][22]

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a widely used colorimetric method to assess cell viability by measuring mitochondrial metabolic activity.[20][23] It provides a quantitative measure of a compound's cytotoxicity, from which the IC₅₀ (half-maximal inhibitory concentration) value can be determined.[21]

Materials and Reagents:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).[5][19]

  • Complete growth medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well microplates.

Step-by-Step Protocol:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in the growth medium. The final solvent (DMSO) concentration should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the compound concentration (on a log scale) and determine the IC₅₀ value using non-linear regression analysis.

G cluster_mtt MTT Assay Workflow A 1. Seed Cells in 96-well plate (24h incubation) B 2. Treat Cells with Compounds (48-72h incubation) A->B C 3. Add MTT Reagent (4h incubation) B->C D 4. Solubilize Formazan (add DMSO) C->D E 5. Read Absorbance (570 nm) D->E F 6. Calculate IC₅₀ E->F

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Protocol 2: Apoptosis Quantification (Annexin V-FITC/PI Staining)

To confirm that cell death occurs via apoptosis, flow cytometry using Annexin V and Propidium Iodide (PI) staining is the gold standard. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while PI enters cells only when the membrane is compromised (late apoptosis or necrosis).

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge to pellet the cells and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. The cell population will be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Part 4: Data Presentation and Interpretation

Clear presentation of quantitative data is essential for comparing the efficacy of different derivatives and beginning to understand structure-activity relationships (SAR). IC₅₀ values should be summarized in a table.

Table 1: Representative Cytotoxicity Data of Synthesized Chalcone Derivatives

Compound IDR-Group on AldehydeIC₅₀ (µM) vs. A549 (Lung)IC₅₀ (µM) vs. MCF-7 (Breast)[5]IC₅₀ (µM) vs. HeLa (Cervical)[17]
Chalcone-1 4-Fluoro4.18[24]30.4[17]27.5[17]
Chalcone-2 4-Chloro4.52[24]25-30[5]>100
Chalcone-3 4-Methoxy5.05[24]>100>100
Chalcone-4 3,4-DichloroN/A25[5]N/A
Cisplatin (Reference Drug)~10-20~23-31[7]~15-25

Note: Data presented are representative examples collated from literature and are for illustrative purposes. Actual values will vary based on specific molecular structures and experimental conditions.

Conclusion and Future Directions

This compound is an exceptionally valuable and versatile starting material for the synthesis of novel anticancer agents. Its utility in both nucleophilic substitution reactions and as a precursor for chalcone synthesis via Claisen-Schmidt condensation allows for the rapid generation of diverse chemical libraries. The resulting pyrrolidine-containing derivatives, particularly chalcones, have demonstrated potent anticancer activity through well-defined mechanisms such as apoptosis induction and cell cycle arrest.

The protocols detailed in this guide provide a robust framework for the synthesis, purification, and biological evaluation of these promising compounds. Future research should focus on expanding the library of derivatives to establish more detailed structure-activity relationships, optimizing lead compounds to improve potency and selectivity, and exploring molecular hybridization by combining the pyrrolidinyl-chalcone scaffold with other known anticancer pharmacophores to potentially overcome drug resistance and enhance therapeutic efficacy.[7]

References

Application Note: A Validated Protocol for the α-Bromination of 1-(4-(pyrrolidin-1-yl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed, field-proven experimental procedure for the synthesis of 2-bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone, a key intermediate in pharmaceutical research and drug development. The protocol emphasizes mechanistic understanding, operational safety, and robust analytical validation to ensure high purity and yield. We will delve into the causality behind procedural choices, from reagent selection to purification strategies, offering researchers a reliable method for obtaining this versatile chemical building block.

Introduction: Strategic Importance of α-Brominated Ketones

The target compound, this compound (CAS No. 216144-18-2), is an α-brominated ketone of significant interest in medicinal chemistry.[1] Its structure features a highly reactive α-bromo substituent, making it an excellent electrophile for a variety of nucleophilic substitution reactions. This reactivity is crucial for constructing more complex molecular architectures, particularly in the development of novel therapeutics. Derivatives of this compound have been investigated for applications such as dopamine transporter (DAT) inhibitors and potential anti-cancer agents.[1]

The presence of the electron-donating pyrrolidine group on the phenyl ring creates an electron-rich aromatic system, which enhances the reactivity of the ketone.[1] This guide presents an acid-catalyzed bromination protocol that selectively targets the α-position of the ketone, a fundamental transformation in organic synthesis.[2]

Mechanistic Rationale: Acid-Catalyzed Enolization Pathway

The α-bromination of a ketone in an acidic medium proceeds through an enol intermediate. The reaction is not a direct electrophilic attack on the ketone itself but rather on its more nucleophilic tautomer, the enol.

The mechanism unfolds in several distinct steps:

  • Protonation of the Carbonyl: The reaction commences with the protonation of the carbonyl oxygen by the acid catalyst (in this case, acetic acid or hydrobromic acid generated in situ). This step increases the electrophilicity of the carbonyl carbon and, more importantly, enhances the acidity of the α-protons.

  • Enol Formation: A base (such as the acetate ion or a water molecule) abstracts an α-proton, leading to the formation of a carbon-carbon double bond and neutralization of the charge on the oxygen. This results in the formation of the enol tautomer. This is typically the rate-determining step of the overall reaction.[3][4]

  • Electrophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking the electrophilic bromine molecule (Br₂). This forms a new carbon-bromine bond at the α-position and generates a protonated α-bromoketone intermediate.

  • Deprotonation: Finally, a base removes the proton from the carbonyl oxygen, regenerating the carbonyl group and yielding the final α-brominated ketone product.[5]

This acid-catalyzed pathway ensures selective monobromination at the α-position. The electron-withdrawing effect of the newly introduced bromine atom disfavors the formation of a second enol at the same carbon, thus preventing significant dibromination if the stoichiometry is carefully controlled.[6]

Reaction_Mechanism Figure 1: Acid-Catalyzed α-Bromination Mechanism Ketone 1-(4-(pyrrolidin-1-yl)phenyl)ethanone ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone + H⁺ Enol Enol Intermediate ProtonatedKetone->Enol - H⁺ (rate-determining) Bromonium Intermediate Enol->Bromonium + Br₂ Product This compound Bromonium->Product - H⁺ H_plus H⁺ (from Acid) Br2 Br₂ HBr HBr Base Base (e.g., H₂O, AcO⁻)

Caption: Figure 1: Acid-Catalyzed α-Bromination Mechanism

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations involving bromine must be conducted in a certified chemical fume hood.

3.1. Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
1-(4-(pyrrolidin-1-yl)phenyl)ethanoneC₁₂H₁₅NO189.255.00 g26.41.0
Glacial Acetic AcidCH₃COOH60.0550 mL-Solvent
Bromine (Br₂)Br₂159.811.42 mL (4.42 g)27.71.05
Dichloromethane (DCM)CH₂Cl₂84.93~150 mL-Extraction
Saturated Sodium BicarbonateNaHCO₃ (aq)84.01~100 mL-Wash
Saturated Sodium BisulfiteNaHSO₃ (aq)104.06~50 mL-Quench
BrineNaCl (aq)58.44~50 mL-Wash
Anhydrous Magnesium SulfateMgSO₄120.37~5 g-Drying

3.2. Equipment

  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Buchner funnel and filter flask

  • Standard laboratory glassware

3.3. Reaction Procedure

  • Setup: Assemble the three-neck flask with a magnetic stir bar, a dropping funnel, and a thermometer. Place the flask in an ice-water bath on top of the magnetic stirrer.

  • Dissolution: Charge the flask with 1-(4-(pyrrolidin-1-yl)phenyl)ethanone (5.00 g, 26.4 mmol) and glacial acetic acid (50 mL). Stir the mixture until the solid is completely dissolved. Cool the solution to 0-5 °C.

  • Bromine Addition: Prepare a solution of bromine (1.42 mL, 27.7 mmol) in 10 mL of glacial acetic acid and load it into the dropping funnel. Add the bromine solution dropwise to the stirred ketone solution over 30-45 minutes. Crucial: Maintain the internal temperature below 10 °C throughout the addition to minimize side reactions.[2] The reaction mixture will typically change color from reddish-brown to a persistent yellow or orange.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up & Quenching: Carefully pour the reaction mixture into a separatory funnel containing 150 mL of cold water and 75 mL of dichloromethane.

  • Add saturated sodium bisulfite solution dropwise with gentle swirling until the reddish-brown color of excess bromine disappears.

  • Extraction: Separate the organic layer. Extract the aqueous layer with an additional portion of dichloromethane (50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize residual acid, followed by brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

3.4. Purification

The crude product is often a solid that can be purified by recrystallization.

  • Procedure: Dissolve the crude solid in a minimal amount of hot dichloromethane or ethyl acetate and add hexanes until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum. Recrystallization from a dichloromethane/hexane mixture is a critical step for achieving high purity.[1]

Product Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

PropertyValueSource
Molecular Formula C₁₂H₁₄BrNO[1]
Molecular Weight 268.15 g/mol [1]
Appearance Pale yellow crystalline solidGeneral Observation
Melting Point 120–122 °C[1]

Expected Spectroscopic Data:

  • ¹H NMR (DMSO-d₆): A characteristic singlet for the two protons of the CH₂Br group is expected around δ 4.56 ppm.[1]

  • IR (KBr): A strong absorption band corresponding to the carbonyl (C=O) stretch should appear around 1707 cm⁻¹.[1]

  • Mass Spectrometry (EI): The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom, with two major peaks at m/z 267 and 269 of nearly equal intensity.

Safety and Hazard Management

This procedure involves hazardous materials and must be performed with strict adherence to safety protocols.

  • Bromine (Br₂): Highly toxic, corrosive, and a strong oxidizing agent. Causes severe skin burns and is fatal if inhaled.[7] Handle only in a chemical fume hood. Wear neoprene or nitrile gloves, a lab coat, and chemical splash goggles. Have a bromine spill kit and sodium thiosulfate solution readily available for quenching.

  • Glacial Acetic Acid: Corrosive liquid that can cause severe skin burns and eye damage.[8][9] Ensure good ventilation and avoid inhalation of vapors.

  • Dichloromethane (CH₂Cl₂): Volatile organic solvent. Handle in a fume hood to avoid inhalation.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a flame-retardant lab coat, and suitable chemical-resistant gloves, must be worn at all times.[10][11]

  • Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations. Halogenated and non-halogenated waste streams should be segregated.

Experimental Workflow Visualization

Experimental_Workflow Figure 2: Synthesis & Purification Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Extraction cluster_purification Purification & Analysis Setup 1. Assemble Apparatus (Three-neck RBF, Ice Bath) Dissolve 2. Dissolve Starting Material in Acetic Acid Setup->Dissolve Cool 3. Cool to 0-5 °C Dissolve->Cool Add_Br2 4. Dropwise Addition of Br₂ (Maintain T < 10 °C) Cool->Add_Br2 Stir 5. Stir at Room Temp (Monitor by TLC) Add_Br2->Stir Quench 6. Quench with H₂O & NaHSO₃ Stir->Quench Reaction Complete Extract 7. Extract with DCM Quench->Extract Wash 8. Wash with NaHCO₃ & Brine Extract->Wash Dry 9. Dry with MgSO₄ & Filter Wash->Dry Concentrate 10. Concentrate in vacuo Dry->Concentrate Recrystallize 11. Recrystallize (DCM/Hexane) Concentrate->Recrystallize Crude Product Characterize 12. Characterize Product (NMR, IR, MS, MP) Recrystallize->Characterize

Caption: Figure 2: Synthesis & Purification Workflow

References

Application Notes & Protocols for the Development of Novel Antimicrobial Agents from 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Tapping into the Potential of Phenacyl Bromide Scaffolds in Antimicrobial Drug Discovery

The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with unconventional mechanisms of action. The 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone scaffold presents a compelling starting point for the synthesis of a new generation of antimicrobial compounds. This α-brominated ketone is a versatile building block, featuring an electron-rich aromatic system due to the pyrrolidine substituent, which enhances the reactivity of the ketone carbonyl towards nucleophiles.[1] Its inherent electrophilicity, conferred by the bromine atom, allows for a variety of substitution reactions, making it an ideal precursor for generating diverse chemical libraries.[1]

Derivatives of this core structure, particularly those leading to the formation of chalcones, thiazoles, and other heterocyclic systems, have demonstrated promising antimicrobial activities.[2][3][4] The pyrrolidine moiety itself is a significant pharmacophore found in numerous biologically active compounds, known to enhance interactions with various biological targets.[5][6] This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically synthesize, characterize, and evaluate the antimicrobial potential of novel derivatives of this compound. The protocols outlined herein are designed to be robust and self-validating, with a strong emphasis on the scientific rationale behind each experimental step.

PART 1: SYNTHESIS AND CHARACTERIZATION OF NOVEL DERIVATIVES

The journey to novel antimicrobial agents begins with the strategic chemical modification of the parent compound. The primary reactive site for derivatization is the α-bromo group, which readily undergoes nucleophilic substitution. A particularly fruitful avenue is the synthesis of chalcone derivatives through the Claisen-Schmidt condensation, a classic and reliable method for forming α,β-unsaturated ketones.[7][8]

Rationale for Chalcone Synthesis

Chalcones (1,3-diphenyl-2-propen-1-one) are a class of flavonoids known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8][9] The α,β-unsaturated ketone moiety is a key pharmacophore that can act as a Michael acceptor, reacting with nucleophilic residues (e.g., cysteine thiols) in microbial enzymes and proteins, thereby disrupting their function.[9] By reacting this compound with a diverse range of aromatic aldehydes, a library of chalcone derivatives with varied electronic and steric properties can be generated, allowing for a systematic exploration of the structure-activity relationship (SAR).

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates the overall workflow from the synthesis of the precursor to the characterization of the final chalcone derivatives.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Start: 1-(4-(pyrrolidin-1-yl)phenyl)ethanone Bromination Bromination Start->Bromination Precursor This compound Bromination->Precursor Condensation Claisen-Schmidt Condensation Precursor->Condensation Aldehydes Aromatic Aldehydes (Diverse Library) Aldehydes->Condensation Chalcones Chalcone Derivatives Condensation->Chalcones TLC TLC Monitoring Chalcones->TLC Reaction Progress Purification Column Chromatography TLC->Purification Structure Structural Elucidation (NMR, MS, IR) Purification->Structure Purity Purity Assessment (HPLC) Structure->Purity

Caption: Workflow for the synthesis and characterization of chalcone derivatives.

Detailed Protocol: Synthesis of Chalcone Derivatives

This protocol outlines the base-catalyzed Claisen-Schmidt condensation.

Materials:

  • This compound

  • Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol (absolute)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), dilute (10%)

  • Distilled water

  • Crushed ice

  • Round-bottom flask, magnetic stirrer, dropping funnel, Buchner funnel

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol with stirring at room temperature.

  • Aldehyde Addition: Add 1.1 equivalents of the selected aromatic aldehyde to the solution and continue stirring until a homogenous mixture is obtained.

  • Base Addition: While stirring vigorously, slowly add a 20-40% (w/v) aqueous solution of NaOH or KOH dropwise using a dropping funnel. Maintain the reaction temperature at room temperature or use an ice bath to control any exotherm. The formation of a precipitate often indicates the progress of the reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

  • Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to neutralize the excess base. The solid product will precipitate out.

  • Filtration and Washing: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold distilled water until the filtrate is neutral.

  • Drying and Purification: Dry the crude product in a desiccator or a vacuum oven at a low temperature. Further purify the chalcone derivative by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[7]

Protocol: Spectroscopic Characterization

The structural integrity of the synthesized chalcone derivatives must be confirmed using standard spectroscopic techniques.

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the formation of the α,β-unsaturated ketone system and the incorporation of the aromatic aldehyde moiety.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Identifies the characteristic functional groups present in the molecule, such as the carbonyl (C=O) stretch of the ketone and the C=C stretch of the alkene.

PART 2: IN VITRO ANTIMICROBIAL ACTIVITY SCREENING

The primary goal of this phase is to determine the antimicrobial efficacy of the newly synthesized compounds against a panel of clinically relevant pathogenic microorganisms. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are the gold-standard metrics for quantifying antimicrobial activity.[10][11][12]

Rationale for MIC and MBC Assays
  • Minimum Inhibitory Concentration (MIC): This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11] It is a measure of the compound's bacteriostatic activity.

  • Minimum Bactericidal Concentration (MBC): This assay identifies the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[10][12] It provides crucial information about the compound's bactericidal potential.

Experimental Workflow for Antimicrobial Screening

The following diagram outlines the workflow for determining the MIC and MBC of the synthesized compounds.

Antimicrobial_Screening_Workflow cluster_mic MIC Determination cluster_mbc MBC Determination Compounds Synthesized Chalcones Serial_Dilution Serial Dilution in 96-well plate Compounds->Serial_Dilution Inoculation Inoculation with Bacterial Suspension Serial_Dilution->Inoculation Incubation Incubation (18-24h) Inoculation->Incubation MIC_Reading Visual/Spectrophotometric Reading for Growth Incubation->MIC_Reading Subculture Subculture from clear wells (≥ MIC) onto agar plates MIC_Reading->Subculture Select wells Incubation_Agar Incubation (24-48h) Subculture->Incubation_Agar MBC_Reading Colony Counting Incubation_Agar->MBC_Reading MBC_Determination Determine concentration with ≥99.9% killing MBC_Reading->MBC_Determination

Caption: Workflow for MIC and MBC determination.

Detailed Protocol: Broth Microdilution for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10][12]

Materials:

  • Synthesized chalcone derivatives

  • Dimethyl sulfoxide (DMSO) for stock solutions

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional)

Procedure:

  • Preparation of Compound Stock Solutions: Prepare stock solutions of the test compounds in DMSO (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each compound in MHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL). Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[12]

  • Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.[11][13]

Detailed Protocol: MBC Determination

The MBC is determined following the MIC assay.[12]

Procedure:

  • Subculturing: From the wells showing no visible growth in the MIC assay (at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto a drug-free agar medium (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 37°C for 24-48 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., ≤0.1% survival).[12][13]

Data Presentation

The results of the antimicrobial screening should be summarized in a clear and concise table.

Compound IDTarget MicroorganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Control S. aureus
Control E. coli
Derivative 1 S. aureus
Derivative 1 E. coli
Derivative 2 S. aureus
Derivative 2 E. coli

Interpretation: An MBC/MIC ratio of ≤ 4 is generally considered bactericidal, while a ratio > 4 suggests bacteriostatic activity.[14]

PART 3: CYTOTOXICITY ASSESSMENT

A critical aspect of drug development is ensuring the safety of a potential therapeutic agent.[15][16][17] Therefore, it is essential to evaluate the cytotoxicity of the most promising antimicrobial derivatives against mammalian cells.

Rationale for Cytotoxicity Assays

Cytotoxicity assays are crucial for determining the therapeutic index of a compound – the ratio between its toxic dose and its therapeutic dose. A high therapeutic index is desirable, indicating that the compound is selectively toxic to microorganisms at concentrations that are safe for host cells.[15] Common methods assess cell viability, membrane integrity, and metabolic activity.[16][17]

Detailed Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[18]

Materials:

  • Mammalian cell line (e.g., HEK293, HeLa)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Test compounds

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (similar to the MIC range) and incubate for 24-48 hours. Include a vehicle control (DMSO) and an untreated control.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) can be determined from the dose-response curve.

PART 4: MECHANISM OF ACTION (MOA) STUDIES (PRELIMINARY)

Understanding how a novel antimicrobial agent works is crucial for its further development. While extensive MOA studies are beyond the scope of this initial guide, preliminary investigations can provide valuable insights.

Potential Mechanisms of Action

Given the chemical nature of the synthesized derivatives, several potential mechanisms of action can be hypothesized:

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the chalcone derivatives may allow them to intercalate into the bacterial cell membrane, leading to its disruption.

  • Inhibition of Key Enzymes: The electrophilic α,β-unsaturated ketone can react with nucleophilic residues in essential microbial enzymes, leading to their inactivation.[9]

  • Inhibition of Protein Synthesis: Some antimicrobial agents interfere with the bacterial ribosome, inhibiting protein synthesis.[19]

Proposed Preliminary MOA Workflow

MOA_Workflow Active_Compound Lead Compound (Low MIC, High IC₅₀) Membrane_Permeability Membrane Permeability Assay (e.g., Propidium Iodide Staining) Active_Compound->Membrane_Permeability Enzyme_Inhibition Enzyme Inhibition Assays (e.g., targeting specific pathways) Active_Compound->Enzyme_Inhibition Protein_Synthesis Protein Synthesis Inhibition Assay (e.g., Luciferase Reporter Assay) Active_Compound->Protein_Synthesis ROS_Production Reactive Oxygen Species (ROS) Production Assay Active_Compound->ROS_Production

Caption: Preliminary workflow for investigating the mechanism of action.

Conclusion and Future Directions

The protocols and application notes presented in this guide provide a robust framework for the systematic development of novel antimicrobial agents derived from this compound. By following this structured approach of synthesis, characterization, antimicrobial screening, and cytotoxicity assessment, researchers can efficiently identify promising lead compounds. Future work should focus on expanding the chemical diversity of the synthesized library, exploring other heterocyclic scaffolds, and conducting more in-depth mechanism of action studies for the most potent and non-toxic derivatives. The ultimate goal is to contribute to the pipeline of new antimicrobial drugs to combat the growing threat of antibiotic resistance.

References

Application Notes and Protocols: Scale-Up Synthesis of 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone, a key intermediate in the development of various therapeutic agents. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a robust and scalable process suitable for producing material for preclinical studies. Emphasis is placed on process safety, optimization, and analytical controls to ensure the final active pharmaceutical ingredient (API) meets stringent quality standards.

Introduction: The Significance of this compound in Preclinical Research

This compound (Compound 1 ) is a vital building block in medicinal chemistry.[1] Its molecular architecture, featuring a reactive α-bromo ketone, makes it a versatile precursor for a multitude of nucleophilic substitution reactions.[1] This reactivity is instrumental in the synthesis of diverse heterocyclic scaffolds, many of which are explored for their potential as neuropharmacological agents, anticancer compounds, and other therapeutic modalities.[1] The pyrrolidine moiety often imparts favorable pharmacokinetic properties, enhancing the drug-like characteristics of the final molecules.

The transition from lab-scale synthesis to producing larger quantities required for preclinical trials is a critical juncture in drug development.[2][3] This phase necessitates a shift in focus towards process robustness, scalability, safety, and cost-effectiveness. The protocols outlined in this application note are developed to address these challenges, providing a clear pathway for the efficient and controlled production of Compound 1 .

Synthetic Strategy: Bromination of 1-(4-(pyrrolidin-1-yl)phenyl)ethanone

The most direct and widely adopted synthetic route to Compound 1 is the α-bromination of the corresponding ketone, 1-(4-(pyrrolidin-1-yl)phenyl)ethanone.[1] This electrophilic substitution reaction at the α-carbon of the ketone is a well-established transformation in organic synthesis.

Reaction Mechanism and Reagent Selection

The reaction proceeds via an enol or enolate intermediate, which acts as a nucleophile, attacking an electrophilic bromine source. The choice of brominating agent is critical for controlling selectivity and minimizing side reactions, particularly over-bromination to form the dibromo species.

Common brominating agents include elemental bromine (Br₂), N-Bromosuccinimide (NBS), and copper(II) bromide.[4] For scale-up, while Br₂ is cost-effective, its high reactivity and hazardous nature (toxic and corrosive) require stringent engineering controls.[5] NBS is a milder and safer alternative, often favored in laboratory settings. However, for larger scale production, a more atom-economical and cost-effective approach is often desired. This protocol will focus on the use of elemental bromine with carefully controlled reaction conditions to ensure safety and efficiency.

The use of an acid catalyst, such as hydrobromic acid (HBr) or acetic acid, can facilitate the enolization of the ketone, thereby increasing the reaction rate.[6]

Process Flow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Final Product Start Starting Material: 1-(4-(pyrrolidin-1-yl)phenyl)ethanone Reactor Glass-Lined Reactor Start->Reactor Charge Solvent Solvent: Dichloromethane (DCM) Solvent->Reactor Charge Bromine Bromine Solution (in DCM) Quench Quenching Solution: Sodium Bicarbonate (aq) Reactor->Quench Reaction Mixture Transfer Bromine->Reactor Slow Addition (0-5 °C) Separation Phase Separation Quench->Separation Neutralization Drying Drying (Na2SO4) Separation->Drying Organic Layer Filtration Filtration Drying->Filtration Concentration Solvent Removal (Rotary Evaporation) Filtration->Concentration Crystallization Recrystallization (Isopropanol/Heptane) Concentration->Crystallization Crude Product Final_Filtration Filtration Crystallization->Final_Filtration Drying_Final Vacuum Drying Final_Filtration->Drying_Final Final_Product Compound 1: This compound Drying_Final->Final_Product Analytical_Workflow cluster_tests QC Tests Sample Final Product Sample HPLC HPLC (Purity & Assay) Sample->HPLC NMR ¹H NMR & ¹³C NMR (Structure Confirmation) Sample->NMR MS Mass Spectrometry (Molecular Weight) Sample->MS FTIR FTIR (Functional Groups) Sample->FTIR Report Certificate of Analysis (CoA) HPLC->Report NMR->Report MS->Report FTIR->Report

References

Troubleshooting & Optimization

troubleshooting common side reactions in the synthesis of 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the α-bromination of 1-(4-(pyrrolidin-1-yl)phenyl)ethanone. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind our recommendations to ensure the successful synthesis of your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: My reaction is producing a mixture of products, including what I suspect are di-brominated and ring-brominated species. How can I improve the selectivity for the desired mono-α-brominated product?

Answer: This is a common issue arising from the high reactivity of both the α-position of the ketone and the electron-rich aromatic ring. The pyrrolidine substituent is a strong activating group, making the phenyl ring susceptible to electrophilic aromatic substitution.[1] Additionally, the initial α-bromination can be followed by a second bromination at the same carbon.

Causality and Mitigation Strategies:

  • Over-bromination (Di-bromination): The formation of 2,2-dibromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone occurs when an excess of the brominating agent is used or when the reaction is allowed to proceed for too long. The initial mono-brominated product can enolize and react further with the electrophilic bromine source.

  • Aromatic Ring Bromination: The electron-donating nature of the pyrrolidine group strongly activates the aromatic ring, particularly at the positions ortho to the pyrrolidine. This makes electrophilic aromatic bromination a significant competing reaction.[2]

Troubleshooting Protocol 1: Enhancing Selectivity for Mono-α-Bromination

  • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use no more than 1.0 to 1.1 equivalents of the brominating agent relative to the starting ketone.

  • Choice of Brominating Agent: While N-Bromosuccinimide (NBS) is a common choice, consider using Copper(II) Bromide (CuBr₂) . CuBr₂ is known to be a highly selective reagent for the mono-α-bromination of ketones, often proceeding under milder conditions and minimizing side reactions.[3]

  • Reaction Temperature: Maintain a low reaction temperature (0-5 °C) during the addition of the brominating agent to control the reaction rate and minimize over-reaction.[1]

  • Solvent Choice: The choice of solvent can influence selectivity. A mixture of chloroform and ethyl acetate is effective for CuBr₂ brominations.[3] For NBS, solvents like tetrahydrofuran (THF) can be used.

  • Monitor the Reaction: Closely monitor the reaction progress using Thin Layer Chromatography (TLC). The appearance of multiple new spots with close Rf values to the product may indicate the formation of side products. Quench the reaction as soon as the starting material is consumed to prevent further bromination.

Visualizing the Reaction Pathways:

G cluster_main Main Reaction Pathway cluster_side Side Reactions Start 1-(4-(pyrrolidin-1-yl)phenyl)ethanone Enol Enol Intermediate Start->Enol Acid/Base Catalyst Product This compound (Desired Product) RingBromo Ring-Brominated Product (Aromatic Substitution) Start->RingBromo + Br+ (Activated Ring) Enol->Product + Br+ Dibromo 2,2-Dibromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone (Di-bromination) Product->Dibromo + Br+ (Excess Bromine/Time)

Caption: Reaction pathways in the bromination of 1-(4-(pyrrolidin-1-yl)phenyl)ethanone.

FAQ 2: My reaction is sluggish and gives a low yield of the desired product. What factors could be contributing to this?

Answer: A low yield can stem from several factors, including incomplete reaction, degradation of starting material or product, or inefficient workup and purification.

Troubleshooting Protocol 2: Optimizing Reaction Conversion and Yield

  • Reagent Quality: Ensure that your brominating agent is fresh and has been stored correctly. NBS, for instance, can decompose over time.

  • Catalyst: For acid-catalyzed bromination using Br₂ or NBS, ensure an appropriate acidic catalyst (e.g., acetic acid, p-toluenesulfonic acid) is present to facilitate the formation of the enol intermediate.[4]

  • Activation of Brominating Agent: If using NBS, particularly for less reactive substrates, a radical initiator or light can sometimes be beneficial, though this is more common for allylic brominations.

  • Reaction Temperature: While low temperatures are recommended for the addition of the brominating agent, a slight increase in temperature after the addition may be necessary to drive the reaction to completion. Monitor by TLC to find the optimal temperature. A study on acetophenone derivatives showed that temperatures around 90°C can be optimal for some systems.[5]

  • Workup Procedure: The workup is critical to prevent product degradation. Ensure that any excess brominating agent is quenched (e.g., with a saturated solution of sodium bisulfite or sodium thiosulfate). The acidic medium should also be neutralized carefully (e.g., with a saturated solution of sodium bicarbonate).

  • Purification: The crude product may be an oil even if the pure product is a solid. Purification by column chromatography on silica gel is often necessary. A non-polar eluent system (e.g., hexane/ethyl acetate) is typically used.

Data Summary for Reaction Conditions:

ParameterRecommended ConditionRationale
Brominating Agent CuBr₂ or NBSCuBr₂ offers higher selectivity for mono-α-bromination.[3]
Stoichiometry 1.0 - 1.1 equivalentsMinimizes di-bromination and ring bromination.
Temperature 0-5 °C (addition), then RT to 90 °CControls initial reactivity and drives the reaction to completion.[1][5]
Solvent Chloroform/Ethyl Acetate (for CuBr₂) or THF (for NBS)Solubilizes reactants and influences reaction pathway.[3]
Catalyst Acetic Acid or p-TsOH (for NBS/Br₂)Facilitates enol formation, the rate-determining step.[4]
FAQ 3: I am having difficulty purifying the product. The crude material is an oil, and column chromatography is not giving clean separation. What are my options?

Answer: Purification of α-bromo ketones can be challenging due to their reactivity and the similar polarity of side products.

Troubleshooting Protocol 3: Effective Purification Strategies

  • Column Chromatography Optimization:

    • Solvent System: Experiment with different solvent systems for column chromatography. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) can improve separation. Sometimes, the addition of a small amount of a third solvent, like dichloromethane, can be beneficial.

    • Silica Gel: Ensure you are using an appropriate grade of silica gel for your scale. For difficult separations, a smaller particle size (e.g., 230-400 mesh) can provide better resolution.

  • Recrystallization: If you can obtain a partially purified product that is a solid, recrystallization is an excellent method for achieving high purity. Experiment with different solvent systems, such as ethanol, methanol, or a mixture of ethyl acetate and hexane.

  • Preparative TLC/HPLC: For small-scale reactions or for obtaining a highly pure analytical sample, preparative thin-layer chromatography or high-performance liquid chromatography can be effective.

Visualizing the Purification Workflow:

G Start Crude Reaction Mixture Workup Aqueous Workup (Quench, Neutralize, Extract) Start->Workup Crude_Product Crude Product (Oil/Solid) Workup->Crude_Product Column Column Chromatography Crude_Product->Column Recrystallization Recrystallization Column->Recrystallization If partially pure solid obtained Pure_Product Pure Product Column->Pure_Product If separation is good Recrystallization->Pure_Product

Caption: A typical purification workflow for this compound.

FAQ 4: How can I confirm the structure of my product and identify the impurities using NMR spectroscopy?

Answer: ¹H NMR spectroscopy is a powerful tool for identifying the desired product and potential side products.[6]

Expected ¹H NMR Spectral Features:

  • Desired Product (this compound):

    • A singlet for the two protons of the -CH₂Br group, typically in the range of 4.3-4.5 ppm.

    • Aromatic protons will appear as two doublets in the aromatic region (around 6.5-8.0 ppm) due to the para-substitution pattern.

    • Signals for the pyrrolidine ring protons, usually multiplets, in the aliphatic region (around 2.0-3.5 ppm).

  • α,α-Dibromo Side Product (2,2-Dibromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone):

    • A singlet for the single proton of the -CHBr₂ group, shifted further downfield compared to the -CH₂Br signal (likely > 6.0 ppm).

  • Ring-Brominated Side Product:

    • The substitution pattern on the aromatic ring will change, leading to a more complex splitting pattern in the aromatic region of the spectrum. The integration of the aromatic region will still correspond to the protons on the ring.

Experimental Protocol: Sample Preparation for NMR

  • Dissolve a small amount of the purified sample in a deuterated solvent (e.g., CDCl₃).

  • Acquire a ¹H NMR spectrum.

  • Integrate the peaks to determine the relative ratios of protons.

  • Analyze the chemical shifts and coupling patterns to confirm the structure.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound using Copper(II) Bromide

This protocol is adapted from general procedures for the selective α-bromination of ketones using CuBr₂.[3]

Materials:

  • 1-(4-(pyrrolidin-1-yl)phenyl)ethanone

  • Copper(II) Bromide (CuBr₂)

  • Chloroform

  • Ethyl Acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(4-(pyrrolidin-1-yl)phenyl)ethanone (1.0 eq) and a solvent mixture of chloroform and ethyl acetate (1:1).

  • Add Copper(II) Bromide (2.2 eq) to the solution.

  • Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the color change from the black of CuBr₂ to the white of Copper(I) Bromide.

  • After the reaction is complete (as indicated by TLC or the disappearance of the black solid), cool the mixture to room temperature.

  • Filter the mixture to remove the solid copper salts and wash the solid with a small amount of ethyl acetate.

  • Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Protocol 2: Synthesis of this compound using N-Bromosuccinimide (NBS)

This protocol is a general method for acid-catalyzed α-bromination.

Materials:

  • 1-(4-(pyrrolidin-1-yl)phenyl)ethanone

  • N-Bromosuccinimide (NBS)

  • Acetic Acid (catalytic amount)

  • Tetrahydrofuran (THF)

  • Saturated aqueous sodium bisulfite solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel and elution solvents

Procedure:

  • Dissolve 1-(4-(pyrrolidin-1-yl)phenyl)ethanone (1.0 eq) in THF in a round-bottom flask.

  • Add a catalytic amount of acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add NBS (1.05 eq) in portions over 15-20 minutes, keeping the temperature below 5 °C.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC. If the reaction is sluggish, allow it to warm to room temperature.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bisulfite solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify by column chromatography as described in Protocol 1.

References

how to avoid dibromination in the synthesis of alpha-bromo ketones

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of α-Bromo Ketones

A Researcher's Guide to Selectively Synthesizing α-Mono-Bromo Ketones and Troubleshooting Dibromination

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are working with the synthesis of α-bromo ketones and encountering challenges with over-bromination. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying mechanistic principles to empower you to troubleshoot and optimize your reactions effectively.

Introduction: The Challenge of Selective Monobromination

The α-bromination of ketones is a cornerstone transformation in organic synthesis, yielding versatile intermediates for a wide array of subsequent reactions, including the formation of α,β-unsaturated ketones and the synthesis of complex pharmaceutical compounds.[1][2] However, a frequent and significant challenge in this process is the formation of di-brominated byproducts. This guide will delve into the mechanistic reasons for dibromination and provide actionable strategies to achieve high yields of the desired mono-bromo ketone.

Frequently Asked Questions (FAQs)

Q1: Why does dibromination occur so readily in the synthesis of α-bromo ketones?

A1: Dibromination is a common side reaction due to the electronic effect of the newly introduced bromine atom. Here's a breakdown of the causality:

  • Increased Acidity: The first bromine atom is an electron-withdrawing group. Its presence on the α-carbon increases the acidity of the remaining α-hydrogens on that same carbon.

  • Faster Enolization/Enolate Formation:

    • Under acidic conditions: While the initial enol formation is the rate-determining step, the electron-withdrawing bromine atom can still influence the acidity of the remaining α-proton, making it more susceptible to deprotonation in subsequent enolization events.[3][4]

    • Under basic conditions: This effect is much more pronounced. The increased acidity of the remaining α-proton leads to a faster rate of deprotonation and enolate formation for the mono-bromo ketone compared to the starting ketone. This means the mono-bromo ketone reacts faster with the brominating agent than the unreacted starting material, leading to polyhalogenation.[5][6] This is the principle behind the haloform reaction.[5]

Q2: What is the fundamental difference between acid-catalyzed and base-promoted bromination in terms of controlling dibromination?

A2: The choice between acidic and basic conditions is critical for controlling the extent of bromination.

  • Acid-Catalyzed Bromination: In an acidic medium, the rate-determining step is the formation of the enol intermediate.[4][7] The concentration of the halogen is not part of the rate law.[7][8] Once the enol is formed, it rapidly reacts with bromine. The introduction of a bromine atom makes the carbonyl oxygen less basic, which in turn slows down the subsequent acid-catalyzed enolization. This inherent rate reduction for the second bromination allows for the selective formation of the mono-brominated product.[5]

  • Base-Promoted Bromination: Under basic conditions, the reaction proceeds through an enolate intermediate. The reaction is not catalytic because a full equivalent of base is consumed.[6] As mentioned in Q1, the electron-withdrawing bromine atom in the mono-bromo product makes the remaining α-protons more acidic, leading to faster enolate formation and subsequent rapid di- and tri-bromination. Therefore, it is very difficult to stop the reaction at the mono-bromination stage under basic conditions.[6][9]

Q3: For an unsymmetrical ketone, how do I control which α-position is brominated?

A3: The regioselectivity of bromination depends on whether the reaction is under kinetic or thermodynamic control.

  • Kinetic Control (Less Substituted α-Position): This is typically achieved under basic conditions or by using a sterically hindered base at low temperatures to form the less substituted, kinetically favored enolate.[10] However, as discussed, basic conditions are problematic for avoiding dibromination.

  • Thermodynamic Control (More Substituted α-Position): Acid-catalyzed bromination generally favors substitution at the more substituted α-position because it proceeds through the more stable, more substituted enol intermediate.[11] For selective bromination at the less substituted position, a strategy of nonselective bromination followed by selective debromination of the more substituted α-bromo ketone has been developed.[12][13][14] This is achieved by using HBr, which can reversibly add and remove bromine, allowing the system to equilibrate to the thermodynamically more stable, less substituted bromo-ketone.[12][13][14]

Troubleshooting Guide

Problem 1: Significant formation of di-bromo ketone even under acidic conditions.
Potential Cause Troubleshooting Action Scientific Rationale
Excess Brominating Agent Carefully control the stoichiometry. Use no more than one equivalent of the brominating agent (e.g., Br₂ or NBS). Consider adding the brominating agent dropwise as a solution to avoid localized high concentrations.The rate of the second bromination, while slower, is not zero. An excess of the brominating agent will inevitably lead to the formation of the di-bromo product once the starting material is consumed.
Prolonged Reaction Time Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed.Even with controlled stoichiometry, allowing the reaction to proceed for an extended period can lead to the formation of the di-bromo product.
High Reaction Temperature Maintain a low to moderate reaction temperature. Running the reaction at or below room temperature is often sufficient. Consider using an ice bath to control exothermic reactions.Higher temperatures can increase the rate of the second bromination, reducing the selectivity for the mono-brominated product.
Inappropriate Solvent Acetic acid is a common and effective solvent for acid-catalyzed bromination.[1][3][15] Other solvents like methanol or chloroform/ethyl acetate with a catalytic amount of acid can also be used.The solvent can influence the rate of enolization and the solubility of the reactants and products.
Problem 2: Low yield of the desired mono-bromo ketone.
Potential Cause Troubleshooting Action Scientific Rationale
Insufficient Acid Catalyst Ensure an adequate amount of acid catalyst (e.g., HBr, acetic acid) is present.The acid is essential to catalyze the formation of the enol, which is the nucleophile in this reaction.[3][16] Without sufficient catalysis, the reaction will be slow and inefficient.
Poor Quality Brominating Agent Use a fresh, high-quality brominating agent. If using Br₂, ensure it has not been exposed to moisture. If using NBS, ensure it has been properly stored.Degradation of the brominating agent will lead to incomplete conversion of the starting material.
Product Decomposition Work up the reaction promptly after completion. Be mindful that α-bromo ketones can be lachrymatory and unstable, especially in the presence of nucleophiles or bases.The generated HBr can sometimes promote side reactions or decomposition of the product. In some cases, a "phase-vanishing" protocol can be used to trap HBr in an aqueous layer, preventing product decomposition.[17]

Experimental Protocols & Methodologies

Method 1: Selective Mono-bromination using Bromine in Acetic Acid

This is a classic and reliable method for the acid-catalyzed mono-bromination of ketones.

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the ketone (1.0 eq) in glacial acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.[1]

  • After the addition is complete, allow the reaction mixture to stir at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, pour the reaction mixture into a large volume of cold water to precipitate the product.

  • Collect the solid by filtration, wash with cold water until the filtrate is neutral, and then dry. If the product is an oil, perform an extraction with a suitable organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Method 2: Using N-Bromosuccinimide (NBS) for Mono-bromination

NBS is often a milder and more selective brominating agent than Br₂.[3][18]

Protocol:

  • Dissolve the ketone (1.0 eq) in a suitable solvent such as diethyl ether for cyclic ketones or carbon tetrachloride for acyclic ketones.[19][20]

  • Add N-bromosuccinimide (NBS) (1.0-1.1 eq).

  • Add a catalytic amount of ammonium acetate.[19][20]

  • Stir the reaction at 25 °C for cyclic ketones or reflux at 80 °C for acyclic ketones.[19][20]

  • Monitor the reaction by TLC.

  • After the reaction is complete, filter off the succinimide byproduct.

  • Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product as needed.

Method 3: Copper(II) Bromide for Selective Bromination

CuBr₂ is another effective reagent for the selective α-bromination of ketones, often under milder conditions.[21][22]

Protocol:

  • Prepare a slurry of copper(II) bromide (2.2 eq) in a suitable solvent system, such as chloroform-ethyl acetate.[21]

  • Add the ketone (1.0 eq) to the slurry.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter to remove the copper(I) bromide precipitate.

  • Wash the filtrate with water, dry the organic layer, and concentrate to obtain the crude product.

  • Purify as necessary.

Visualizing the Process

Reaction Mechanism: Acid-Catalyzed Monobromination

The following diagram illustrates the step-by-step mechanism for the acid-catalyzed bromination of a ketone, highlighting the rate-determining enol formation.

Monobromination_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Enol Formation (Rate-Determining) cluster_2 Step 3: Nucleophilic Attack cluster_3 Step 4: Deprotonation Ketone Ketone Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone Fast H_plus H+ Enol Enol Protonated_Ketone->Enol Slow (Rate-Determining) Bromonium_Intermediate Bromonium Intermediate Enol->Bromonium_Intermediate Fast Br2 Br₂ Alpha_Bromo_Ketone α-Bromo Ketone Bromonium_Intermediate->Alpha_Bromo_Ketone Fast

Caption: Acid-catalyzed monobromination workflow.

Troubleshooting Decision Tree for Dibromination

This flowchart provides a logical path to diagnose and solve issues with dibromination.

Troubleshooting_Dibromination Start Dibromination Observed Check_Stoichiometry Check Stoichiometry of Brominating Agent Start->Check_Stoichiometry Excess_Agent Using > 1.0 eq? Check_Stoichiometry->Excess_Agent Check_Reaction_Time Monitor Reaction Time Time_Too_Long Reaction time excessive? Check_Reaction_Time->Time_Too_Long Check_Temperature Assess Reaction Temperature Temp_Too_High Temperature > Room Temp? Check_Temperature->Temp_Too_High Excess_Agent->Check_Reaction_Time No Reduce_Agent Use 1.0 eq, Add Dropwise Excess_Agent->Reduce_Agent Yes Time_Too_Long->Check_Temperature No Monitor_TLC Monitor by TLC, Quench Promptly Time_Too_Long->Monitor_TLC Yes Lower_Temp Run at 0°C or Room Temp Temp_Too_High->Lower_Temp Yes Consider_Reagent Consider Milder Reagent (NBS, CuBr₂) Temp_Too_High->Consider_Reagent No

Caption: Decision tree for troubleshooting dibromination.

References

Technical Support Center: Optimizing Reaction Conditions for the Selective Alpha-Bromination of Acetophenones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the selective alpha-bromination of acetophenones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during this crucial synthetic transformation. The α-bromo acetophenone motif is a vital building block in the synthesis of numerous pharmaceuticals and fine chemicals.[1][2][3] Achieving high selectivity and yield is paramount for efficient and cost-effective production.

This resource is structured to provide not just protocols, but a deeper understanding of the reaction mechanisms and the rationale behind experimental choices. We will explore common challenges and their solutions in a direct question-and-answer format.

Understanding the Core Reaction: Mechanism and Selectivity

The selective alpha-bromination of acetophenones under acidic conditions proceeds via an enol intermediate.[4][5][6] This is a critical concept to grasp as it dictates the reaction's regioselectivity and rate.

The generally accepted mechanism involves three key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, which increases the acidity of the alpha-hydrogens.[5]

  • Enol Formation (Rate-Determining Step): A weak base removes a proton from the alpha-carbon, leading to the formation of the enol tautomer. This is the slow, rate-determining step of the reaction.[2][3][5]

  • Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking the electrophilic bromine source (e.g., Br₂) to form the α-bromo ketone and regenerate the acid catalyst.[4][5]

Acid-Catalyzed Bromination Mechanism acetophenone Acetophenone (Keto Form) protonated_ketone Protonated Ketone acetophenone->protonated_ketone + H+ enol Enol Intermediate protonated_ketone->enol - H+ (Rate-Determining) alpha_bromo_ketone Alpha-Bromo Acetophenone enol->alpha_bromo_ketone + Br2, - H+, - Br-

Caption: Acid-catalyzed alpha-bromination of acetophenone.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of di-bromination, and how can I avoid it?

A1: The formation of α,α-dibromoacetophenone is a common side reaction. The primary cause is often the use of excess brominating reagent.[7] Under acidic conditions, the first bromination is typically faster than the second. However, if the reaction is left for too long or with too much brominating agent, di-bromination can occur.

To achieve selective mono-bromination:

  • Control Stoichiometry: Use a precise 1.0:1.0 or even slightly less (e.g., 1.0:0.95) molar ratio of the acetophenone to the brominating agent.[7]

  • Choose the Right Reagent: Milder and more selective brominating agents like N-Bromosuccinimide (NBS) or Pyridine Hydrobromide Perbromide are often preferred over liquid bromine.[2][3][7]

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material and the formation of the mono-brominated product. Quench the reaction as soon as the starting material is consumed.[2][8]

Q2: My reaction is resulting in bromination on the aromatic ring instead of the alpha-position. What is happening and how can I fix it?

A2: Aromatic ring bromination occurs when the benzene ring is "activated" by electron-donating groups (e.g., hydroxyl, methoxy). This increases the nucleophilicity of the ring, making it competitive with the enol for the electrophilic bromine.

To favor alpha-bromination:

  • Protect Activating Groups: If your acetophenone has a strong activating group like a hydroxyl (-OH), consider protecting it (e.g., as a benzyl ether) before bromination.[7]

  • Reaction Conditions: Acid-catalyzed conditions generally favor alpha-bromination by promoting enol formation.[4][5] In contrast, some conditions, particularly with neutral alumina as a catalyst in acetonitrile, can promote nuclear bromination for substrates with highly activating groups.[9]

  • Choice of Brominating Agent: While NBS is often used for alpha-bromination, under certain conditions (e.g., presence of a Brønsted acid), it can generate a bromonium ion that may lead to ring bromination.[10]

Q3: I'm getting a low yield of my desired α-bromoacetophenone. What are the common causes and how can I improve it?

A3: Low yields can stem from several factors. Here's a troubleshooting guide:

Possible Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have gone to completion due to insufficient time, temperature, or catalyst.Monitor the reaction by TLC until the starting material is consumed.[2][8] Ensure adequate reaction temperature; some reactions require reflux.[2][3][9] Verify the quality and quantity of the acid catalyst.
Reagent Decomposition Some brominating agents, like NBS, can decompose, especially if they are old or have been stored improperly.[2][3]Use freshly recrystallized or newly purchased NBS.
Sub-optimal Solvent The choice of solvent can significantly impact the reaction rate and yield.Methanol and acetic acid are commonly used and effective solvents for this reaction.[2][3][9] Ethanol has also been shown to provide excellent yields.[11]
Product Loss During Workup The α-bromoacetophenone product can be lost during extraction or purification steps.Ensure proper extraction techniques and minimize transfers. Consider recrystallization for purification to minimize loss on a column.[7]
Side Reactions As discussed, di-bromination and aromatic bromination are common side reactions that consume starting material and product.Refer to the solutions in Q1 and Q2 to improve selectivity.

Troubleshooting Guide: Specific Scenarios

Scenario 1: The reaction is very slow or doesn't start.

  • Insufficient Acid Catalyst: The acid is crucial for catalyzing enol formation, which is the rate-determining step.[5] Ensure you have added the correct amount of a suitable acid catalyst like acetic acid, sulfuric acid, or p-toluenesulfonic acid (p-TsOH).[4][8][12]

  • Low Temperature: For many acetophenone derivatives, the reaction requires heating to proceed at a reasonable rate. A study using pyridine hydrobromide perbromide found optimal conditions at 90°C.[2][3]

  • Inactive Brominating Agent: If using NBS, ensure it is of high quality. Sometimes, a radical initiator or light is needed for other types of NBS brominations (allylic/benzylic), but for alpha-bromination of ketones, an acid catalyst is typically sufficient.[10][13]

Scenario 2: I'm using NBS and getting a complex mixture of products.

  • Catalyst Choice: The combination of NBS and an acid catalyst like p-TsOH is effective for selective alpha-monobromination.[12][14] Using acidic alumina as a catalyst in methanol has also been shown to be highly effective and selective for α-bromination.[9]

  • Portion-wise Addition: Adding the NBS in portions can help control the concentration of the brominating species and improve selectivity.[9]

  • Solvent Effects: The choice of solvent with NBS and a catalyst can direct the regioselectivity. For instance, with acidic alumina, methanol favors α-bromination, while acetonitrile can lead to nuclear bromination with activated substrates.[9]

Troubleshooting_Workflow start Low Yield or Selectivity Issue check_stoichiometry Verify 1:1 Stoichiometry of Acetophenone:Brominating Agent start->check_stoichiometry check_reagent Check Purity of Brominating Agent (e.g., fresh NBS) check_stoichiometry->check_reagent Stoichiometry Correct optimize_reagent Consider a More Selective Brominating Agent (e.g., NBS, Pyridine Hydrobromide Perbromide) check_stoichiometry->optimize_reagent Stoichiometry Incorrect check_conditions Review Reaction Conditions (Temperature, Time, Catalyst) check_reagent->check_conditions Reagent is Pure check_reagent->optimize_reagent Reagent is Impure monitor_tlc Monitor Reaction Progress with TLC check_conditions->monitor_tlc Conditions Seem Correct adjust_temp_time Adjust Temperature and/or Reaction Time check_conditions->adjust_temp_time Conditions Suboptimal protect_groups Protect Activating Groups on Aromatic Ring check_conditions->protect_groups Ring Bromination Observed monitor_tlc->adjust_temp_time Reaction Stalled end Improved Yield and Selectivity monitor_tlc->end Reaction Complete adjust_temp_time->monitor_tlc optimize_reagent->start protect_groups->start

Caption: A general troubleshooting workflow for optimizing alpha-bromination.

Recommended Experimental Protocols

Protocol 1: Selective Mono-bromination using N-Bromosuccinimide (NBS) and Acidic Alumina

This protocol is adapted from a method that demonstrates high selectivity for alpha-bromination.[9]

Materials:

  • Substituted Acetophenone (10 mmol)

  • N-Bromosuccinimide (NBS) (12 mmol)

  • Acidic Alumina (Al₂O₃) (10% w/w of the substrate)

  • Methanol (20 mL)

Procedure:

  • In a round-bottom flask, combine the substituted acetophenone (10 mmol) and acidic alumina (10% w/w).

  • Add methanol (20 mL) to the flask.

  • Attach a reflux condenser and place the flask on a magnetic stirrer with a heating mantle.

  • Heat the mixture to reflux.

  • Add N-bromosuccinimide (12 mmol) portion-wise over 10-15 minutes.

  • Maintain reflux with stirring and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 10-15 minutes after NBS addition is complete), cool the reaction mixture to room temperature.

  • Filter the mixture to remove the solid alumina catalyst and wash the catalyst with a small amount of methanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Selective Mono-bromination using Pyridine Hydrobromide Perbromide

This protocol is based on an optimized procedure for the bromination of various acetophenone derivatives.[2][3]

Materials:

  • 4-Chloroacetophenone (5.0 mmol, 0.77 g)

  • Pyridine Hydrobromide Perbromide (5.5 mmol, 1.76 g)

  • Glacial Acetic Acid (20 mL)

Procedure:

  • Combine 4-chloroacetophenone (5.0 mmol), pyridine hydrobromide perbromide (5.5 mmol), and acetic acid (20 mL) in a 50 mL round-bottom flask equipped with a reflux condenser.

  • Stir the reaction mixture at 90°C.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 3 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the crude product.

  • Filter the solid product, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure α-bromo-4-chloroacetophenone.

Summary of Brominating Agents and Conditions

Brominating AgentTypical Catalyst/SolventKey AdvantagesPotential Issues
Br₂ (Liquid Bromine) Acetic AcidInexpensiveHighly toxic and corrosive; can lead to over-bromination.[2][3][12]
N-Bromosuccinimide (NBS) p-TsOH or Acidic Alumina / MethanolSolid, easier to handle than Br₂; often highly selective.[9][14]Can be unstable; requires a catalyst for efficient reaction.[2][3]
Pyridine Hydrobromide Perbromide Acetic AcidSolid, safe to handle; provides high yields and selectivity.[2][3]May require elevated temperatures.
Copper(II) Bromide (CuBr₂) Chloroform/Ethyl Acetate (reflux)Good for avoiding handling of liquid bromine; can be highly selective.[15][16][17]Requires removal of copper salts during workup.

References

Technical Support Center: Purification of 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive guide for navigating the purification challenges of 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone. This technical resource is tailored for researchers, medicinal chemists, and process development scientists. As a Senior Application Scientist, my objective is to provide not only robust protocols but also the fundamental principles behind them, empowering you to effectively troubleshoot and optimize your purification strategies.

The unique structure of this compound, featuring a reactive α-bromo ketone moiety and an electron-rich aromatic system, presents specific purification hurdles.[1] This guide offers a structured and in-depth approach to overcoming these challenges, ensuring the acquisition of a high-purity final product essential for downstream applications.

Frequently Asked Questions (FAQs)

Here, we address the most common initial queries encountered during the purification of this compound.

Q1: What are the typical impurities found in crude this compound?

The primary synthesis route involves the α-bromination of 1-(4-(pyrrolidin-1-yl)phenyl)ethanone. This reaction can generate several byproducts that complicate purification:

  • Unreacted Starting Material: 1-(4-(pyrrolidin-1-yl)phenyl)ethanone.

  • Over-brominated Byproducts: Primarily 2,2-Dibromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone.

  • Aromatic Ring Bromination: Electrophilic substitution on the activated phenyl ring.

  • Hydrolysis Product: 2-Hydroxy-1-(4-(pyrrolidin-1-yl)phenyl)ethanone, which can form if moisture is present during the reaction or workup.

  • Dehydrobromination Product: 1-(4-(pyrrolidin-1-yl)phenyl)ethenone, resulting from the elimination of HBr, often promoted by heat or basic conditions.

Q2: My crude product has a distinct yellow or brown color. What is the cause?

A yellow to brown coloration is a common indicator of impurities or product degradation. The potential causes include:

  • Residual Bromine: Trace amounts of the brominating agent left over from the synthesis.

  • Hydrogen Bromide (HBr) Formation: The elimination of HBr can catalyze the formation of colored polymeric materials.

  • α-Bromo Ketone Instability: This class of compounds is known to be sensitive to light, heat, and moisture, which can lead to decomposition and the formation of colored byproducts. A classic example is phenacyl bromide, which, even when pure, can discolor upon standing.[2]

Q3: What is the most effective purification method for this compound?

The optimal purification strategy depends on the impurity profile and the required final purity. The two most recommended methods are:

  • Recrystallization: This is highly effective for removing minor impurities and achieving a product with high crystalline quality. A solvent system of dichloromethane (CH2Cl2) and hexane is a validated starting point.

  • Column Chromatography: This is the preferred method for crude material with a significant impurity load. Silica gel is a suitable stationary phase, with a gradient elution of ethyl acetate in hexane being a common mobile phase.

For applications demanding the highest purity or for separating structurally similar impurities, preparative High-Performance Liquid Chromatography (HPLC) is a powerful alternative.

Q4: How should I properly handle and store the purified this compound to prevent degradation?

Due to its reactivity, careful handling and storage are crucial:

  • Handling: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

  • Storage: The purified compound should be stored in a tightly sealed, amber glass container to protect it from light and moisture. Storage under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place, such as a refrigerator or freezer, is strongly recommended to inhibit decomposition.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification process.

Recrystallization Troubleshooting
Problem Potential Cause Recommended Solution
Incomplete Dissolution Insufficient solvent or incorrect solvent polarity.Gradually add more of the hot primary solvent (e.g., CH2Cl2). If still insoluble, consider a more polar solvent system.
Oiling Out The solvent's boiling point is above the compound's melting point, or the solution is cooling too rapidly.Switch to a lower-boiling point solvent. Ensure the solution cools slowly to room temperature before placing it in an ice bath.
No Crystal Formation The solution is too dilute or has become supersaturated.Concentrate the solution by evaporating some solvent. Induce crystallization by scratching the inner wall of the flask or adding a seed crystal.
Low Yield Excessive use of solvent, leading to product loss in the mother liquor.Use the minimum amount of hot solvent required for complete dissolution. Ensure the solution is thoroughly chilled before filtration.
Column Chromatography Troubleshooting
Problem Potential Cause Recommended Solution
Poor Separation (Co-elution) The mobile phase polarity is not optimized.Use Thin-Layer Chromatography (TLC) to determine the optimal eluent system. Aim for an Rf value of approximately 0.3 for the target compound.[3]
Product Elutes Too Quickly The eluent is excessively polar.Begin with a less polar mobile phase (e.g., a higher percentage of hexane).
Product Does Not Elute The eluent is not polar enough.Gradually increase the eluent's polarity by increasing the percentage of the more polar solvent (e.g., ethyl acetate).
Compound Degradation on Column The acidic nature of silica gel is causing decomposition.Consider using neutral alumina as the stationary phase or adding a small amount (e.g., 0.1-1%) of a non-nucleophilic base like triethylamine to the eluent.
HPLC Purification Troubleshooting
Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Secondary interactions with the stationary phase or column overload.Reduce the sample concentration. Adjust the mobile phase pH or add an ion-pairing reagent.
Inadequate Resolution The isocratic mobile phase is insufficient for separation.Implement a gradient elution method.[4] For polar compounds, a shallow gradient may be necessary.[5]
No Elution of Compound The mobile phase is too weak.Increase the organic solvent (e.g., acetonitrile) percentage in the mobile phase.

Detailed Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis

Objective: To monitor reaction progress and determine the optimal solvent system for column chromatography.

Materials:

  • Silica gel 60 F254 TLC plates

  • TLC developing chamber

  • Eluent: Ethyl acetate and hexane

  • UV lamp (254 nm)

Procedure:

  • Chamber Saturation: Add the chosen eluent to the developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere.

  • Spotting: Dissolve the crude sample in a small amount of dichloromethane. Apply a small spot onto the baseline of the TLC plate.

  • Development: Place the plate in the equilibrated chamber and allow the solvent front to ascend to ~1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and after drying, visualize the spots under a 254 nm UV lamp.

  • Rf Calculation: Calculate the Retention Factor (Rf) for each spot. An ideal Rf for column chromatography is between 0.25 and 0.35.[3]

Recommended Starting Eluent: A 20:80 mixture of ethyl acetate:hexane is a good starting point. Adjust the ratio to achieve the target Rf value.

Protocol 2: Purification by Recrystallization

Objective: To obtain high-purity crystalline product from a crude sample with minor impurities.

Materials:

  • Crude this compound

  • Dichloromethane (CH2Cl2)

  • Hexane

  • Erlenmeyer flask, hot plate, ice bath

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • Dissolution: In a fume hood, dissolve the crude product in the minimum required amount of hot dichloromethane.

  • Precipitation: While the solution is warm, slowly add hexane until persistent cloudiness is observed.

  • Crystallization: Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small volume of ice-cold hexane.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 3: Purification by Gradient Column Chromatography

Objective: To separate the target compound from multiple impurities.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Chromatography column

  • Eluents: Hexane and Ethyl Acetate

  • Sample adsorbed onto silica gel

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pack the column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal volume of dichloromethane, add a small amount of silica gel, and evaporate the solvent. Load the resulting dry powder onto the top of the column.

  • Gradient Elution: Begin elution with 100% hexane. Gradually increase the polarity by increasing the percentage of ethyl acetate. A suggested gradient is:

    • 100% Hexane (2 column volumes)

    • 5% Ethyl Acetate in Hexane (to elute non-polar impurities)

    • 10-30% Ethyl Acetate in Hexane (to elute the product)

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 4: Safe Handling and Disposal

Objective: To ensure the safe handling and disposal of this compound and its waste.

Safety Precautions:

  • This compound is a lachrymator and should be handled with extreme care in a fume hood.[2]

  • Wear appropriate PPE, including chemical-resistant gloves and safety goggles.

  • Have an emergency plan and access to a safety shower and eyewash station.

Decontamination and Disposal:

  • Quenching: For residual amounts or spills, create a dilute solution in a non-reactive solvent (e.g., toluene). In an ice bath, slowly add a quenching agent such as a solution of sodium thiosulfate or sodium bisulfite with stirring.

  • Neutralization: After the quenching reaction is complete, neutralize the solution with a mild base like sodium bicarbonate.

  • Disposal: The neutralized waste should be disposed of as hazardous chemical waste according to your institution's guidelines.[6][7]

Visualizations

Purification Workflow

PurificationWorkflow crude Crude Product (Yellow/Brown Solid/Oil) tlc TLC Analysis (e.g., 20% EtOAc/Hexane) crude->tlc Analyze decision Assess Impurity Profile tlc->decision recryst Recrystallization (CH2Cl2/Hexane) decision->recryst Minor Impurities column Column Chromatography (Silica, EtOAc/Hexane Gradient) decision->column Significant Impurities pure Pure Product (Crystalline Solid) recryst->pure Isolate column->pure Isolate

Caption: A decision-making workflow for the purification of this compound.

Common Impurity Formation Pathways

ImpurityFormation start 1-(4-(pyrrolidin-1-yl)phenyl)ethanone bromination Bromination (e.g., Br2, NBS) start->bromination product Desired Product 2-Bromo-1-(...)ethanone bromination->product over_brom Over-bromination (2,2-Dibromo-...) bromination->over_brom Excess Reagent ring_brom Ring Bromination bromination->ring_brom Harsh Conditions hydrolysis Hydrolysis (H2O) product->hydrolysis Moisture dehydro Dehydrobromination (-HBr) product->dehydro Base/Heat

Caption: Potential side reactions and degradation pathways during the synthesis and handling of the target compound.

References

Technical Support Center: Synthesis of 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support center for the synthesis of 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone. This valuable α-bromo ketone is a critical intermediate in medicinal chemistry, particularly in the development of novel pharmaceutical agents.[1] Its structure, featuring a reactive bromine atom alpha to a ketone, makes it a versatile precursor for a variety of nucleophilic substitution reactions, enabling the construction of complex heterocyclic scaffolds.[1][2] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you optimize your synthesis, improve yields, and ensure the highest purity of your target compound.

Reaction Mechanism and Core Principles

The synthesis of this compound is typically achieved through the electrophilic α-bromination of its precursor, 1-(4-(pyrrolidin-1-yl)phenyl)ethanone.[1] The reaction proceeds via an acid-catalyzed enol intermediate.

The mechanism involves three key steps:

  • Acid-Catalyzed Enolization: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (like HBr or acetic acid). This increases the acidity of the α-protons. A weak base then deprotonates the α-carbon, leading to the formation of a nucleophilic enol intermediate.[2][3]

  • Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking an electrophilic bromine source (e.g., Br₂ or the bromonium ion from NBS).[3][4] This is the rate-determining step of the reaction.[5]

  • Deprotonation: The intermediate is then deprotonated to regenerate the carbonyl group, yielding the final α-bromo ketone product and hydrobromic acid (HBr) as a byproduct.[2][3]

The pyrrolidine group on the phenyl ring is a strong electron-donating group, which activates the aromatic ring. However, the α-bromination of the ketone is generally faster than aromatic bromination under controlled, acidic conditions. Careful control of reaction parameters is crucial to prevent side reactions like dibromination or unwanted ring bromination.[6]

Frequently Asked Questions (FAQs)

Q1: Which brominating agent is best for this synthesis?

A1: Several brominating agents can be used, each with its own advantages and disadvantages. The choice often depends on the scale of the reaction, safety considerations, and desired selectivity.

Brominating AgentAdvantagesDisadvantages
Elemental Bromine (Br₂) Inexpensive and readily available.Highly corrosive, toxic, and difficult to handle. Can lead to the formation of HBr byproduct, which can cause product decomposition.[7]
N-Bromosuccinimide (NBS) Solid, easier, and safer to handle than Br₂.[8][9] Provides a slow, consistent source of bromine, which can help minimize side reactions.[9] Often used with a radical initiator or acid catalyst.[8]Can be less reactive than Br₂. Purity of NBS is crucial; impurities can lead to unwanted side reactions.[8]
Copper(II) Bromide (CuBr₂) A solid reagent that offers high selectivity for α-bromination.[10][11] The reaction is often clean, with byproducts (CuBr) being easily filtered off.[10][12]Can require higher temperatures (reflux) and specific solvent systems like chloroform-ethyl acetate.[10]
Pyridine Hydrobromide Perbromide A solid, stable source of bromine that is less hazardous than liquid bromine. Has been shown to be highly efficient for brominating acetophenone derivatives.[13]May be more expensive than other options.

For this specific synthesis, NBS with an acid catalyst or CuBr₂ are often preferred for their selectivity and improved safety profile over elemental bromine.[8][10] A study comparing brominating agents for 4-chloroacetophenone found pyridine hydrobromide perbromide to be the most efficient, followed by copper bromide, with NBS showing lower performance under their specific conditions.[13]

Q2: Why is my reaction yield consistently low?

A2: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Suboptimal Temperature: Temperature plays a critical role. For many acetophenone derivatives, temperatures around 90°C provide an optimal balance between reaction rate and prevention of side products.[13] Lower temperatures can lead to very slow or incomplete reactions.[14]

  • Product Decomposition: The HBr generated during the reaction can lead to product decomposition.[7] Using a non-coordinating base or a phase-vanishing protocol can help mitigate this.[7] The product itself, an α-bromo ketone, can be unstable, especially during purification.

  • Purification Losses: The product can be difficult to purify. It may be prone to oiling out during recrystallization if impure.[14] Column chromatography can also be challenging due to the lachrymatory and irritant nature of α-bromo ketones.[14][15]

  • Deactivated Starting Material: While the pyrrolidine group is activating, other substituents on your starting material could be deactivating, making the enolization step more difficult.[16]

Q3: I am observing multiple spots on my TLC plate. What are the likely side products?

A3: The most common side products are:

  • Dibrominated Product: The formation of 2,2-dibromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone can occur if an excess of the brominating agent is used or if the reaction is left for too long.[6][13] Using just over one equivalent (e.g., 1.05-1.1 eq) of the brominating agent is recommended.[13][14]

  • Ring Bromination: The pyrrolidine group strongly activates the aromatic ring, making it susceptible to electrophilic bromination. This is more likely to occur with highly reactive brominating systems or if the reaction conditions are not carefully controlled.[6][17]

  • Unreacted Starting Material: If the reaction is incomplete, you will see the starting ketone on your TLC.

Q4: What is the best way to purify the final product?

A4: Purification can be challenging.

  • Recrystallization: This is often the preferred method for larger quantities. A common solvent system is ethanol or methanol. However, if the crude product is oily or highly impure, it may be difficult to induce crystallization.[14]

  • Column Chromatography: This can be effective for removing side products, but care must be taken as α-bromo ketones are often potent lachrymators and skin irritants.[14][15] Due to the lipophilic nature of both the starting material and the product, achieving good separation can be difficult.[14]

  • Trituration: Washing the crude solid with a solvent in which the product is sparingly soluble but the impurities are soluble (like cold ether) can be an effective purification step.[14]

Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during the synthesis.

// Nodes start [label="Problem Encountered", fillcolor="#EA4335", fontcolor="#FFFFFF"]; low_yield [label="Low Yield", fillcolor="#FBBC05", fontcolor="#202124"]; impure_product [label="Impure Product (Multiple TLC Spots)", fillcolor="#FBBC05", fontcolor="#202124"];

// Low Yield Path check_completion [label="Check Reaction Completion via TLC", shape=diamond, style=filled, fillcolor="#4285F4"]; incomplete [label="Incomplete Reaction", fillcolor="#F1F3F4", fontcolor="#202124"]; complete [label="Reaction Complete", fillcolor="#F1F3F4", fontcolor="#202124"];

solve_incomplete1 [label="Increase reaction time or temperature (e.g., to 90°C).[13]", fillcolor="#34A853"]; solve_incomplete2 [label="Ensure catalyst (e.g., acid) is active and present.", fillcolor="#34A853"];

check_workup [label="Review Workup & Purification", shape=diamond, style=filled, fillcolor="#4285F4"]; solve_workup1 [label="Minimize exposure to water/base during workup to prevent hydrolysis.", fillcolor="#34A853"]; solve_workup2 [label="Consider trituration before recrystallization to improve purity.[14]", fillcolor="#34A853"];

// Impure Product Path identify_spots [label="Identify Spots (vs. SM & Product Standards)", shape=diamond, style=filled, fillcolor="#4285F4"]; dibromination [label="Dibromination Product Detected", fillcolor="#F1F3F4", fontcolor="#202124"]; ring_bromination [label="Ring Bromination Detected", fillcolor="#F1F3F4", fontcolor="#202124"];

solve_dibromination [label="Reduce equivalents of brominating agent to ~1.05.[14]\nAdd agent portion-wise to avoid localized high concentrations.", fillcolor="#34A853"]; solve_ring_bromination [label="Use a milder brominating agent (e.g., NBS over Br₂).[17]\nMaintain lower reaction temperature to improve selectivity.", fillcolor="#34A853"];

// Connections start -> low_yield; start -> impure_product;

low_yield -> check_completion; check_completion -> incomplete [label="SM remains"]; check_completion -> complete [label="No SM"];

incomplete -> solve_incomplete1; incomplete -> solve_incomplete2;

complete -> check_workup; check_workup -> solve_workup1; check_workup -> solve_workup2;

impure_product -> identify_spots; identify_spots -> dibromination [label="Spot with lower Rf than product"]; identify_spots -> ring_bromination [label="Spot with similar polarity to product"];

dibromination -> solve_dibromination; ring_bromination -> solve_ring_bromination; } enddot Caption: Troubleshooting workflow for the synthesis.

Experimental Protocols

Safety Precaution: This synthesis involves hazardous materials. Elemental bromine is highly toxic and corrosive. α-Bromo ketones are potent lachrymators and skin irritants. All procedures must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Protocol 1: Bromination using Copper(II) Bromide (CuBr₂)

This method is noted for its high selectivity and ease of workup.[10]

Materials:

  • 1-(4-(pyrrolidin-1-yl)phenyl)ethanone (1.0 eq)

  • Copper(II) Bromide (CuBr₂) (2.2 eq)

  • Ethyl Acetate

  • Chloroform

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirring

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • To the flask, add 1-(4-(pyrrolidin-1-yl)phenyl)ethanone and Copper(II) Bromide.

  • Add a 1:1 mixture of ethyl acetate and chloroform as the solvent.

  • Heat the mixture to reflux with vigorous stirring. The black CuBr₂ will gradually be converted to white Copper(I) Bromide (CuBr) as the reaction progresses.[10]

  • Monitor the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete when the starting material spot disappears and the black color of CuBr₂ is gone.

  • Once complete, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the insoluble Copper(I) Bromide. Wash the solid with a small amount of chloroform.

  • Combine the filtrate and washings. Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from ethanol.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification a Combine Ketone & CuBr₂ in Chloroform/EtOAc b Heat to Reflux a->b c Monitor by TLC b->c d Cool & Filter to remove CuBr c->d Reaction Complete e Concentrate Filtrate d->e f Recrystallize from EtOH e->f

Protocol 2: Bromination using N-Bromosuccinimide (NBS) and Acidic Alumina

This protocol uses a solid-supported catalyst which can simplify the workup.[17]

Materials:

  • 1-(4-(pyrrolidin-1-yl)phenyl)ethanone (1.0 eq, 10 mmol)

  • N-Bromosuccinimide (NBS) (1.2 eq, 12 mmol)

  • Acidic Aluminum Oxide (Al₂O₃) (10% w/w of the ketone)

  • Methanol (20 mL)

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirring

Procedure:

  • To a solution of 1-(4-(pyrrolidin-1-yl)phenyl)ethanone in methanol in a round-bottom flask, add acidic Al₂O₃.[16][17]

  • With stirring, add N-bromosuccinimide (NBS) portion-wise over 10-15 minutes.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the reaction by TLC. The reaction is often rapid, potentially completing in 15-30 minutes.[17]

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the alumina. Wash the alumina with a small amount of methanol.[16]

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from ethanol or column chromatography.

References

Technical Support Center: Managing the Instability and Degradation of 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone (CAS 216144-18-2). This resource is designed for researchers, scientists, and drug development professionals to navigate the inherent stability challenges of this versatile synthetic intermediate. As a potent electrophile, its reactivity is key to its utility in synthesizing complex molecules and pharmacologically active scaffolds; however, this same reactivity also renders it susceptible to degradation if not handled and stored with precision.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your material and the success of your experiments.

Troubleshooting Guide: Common Issues & Proactive Solutions

This section addresses specific problems you may encounter during the storage, handling, and use of this compound.

Issue 1: Compound Discoloration (Yellowing to Brown/Black) and Potency Loss in Storage

Question: My vial of this compound, which was initially a light-colored solid, has turned dark yellow/brown upon storage. Subsequent reactions have shown poor yields. What is happening and how can I prevent this?

Root Cause Analysis: Discoloration is a primary visual indicator of decomposition.[2] The electron-rich pyrrolidine ring enhances the reactivity of the entire molecule, making the alpha-bromo ketone moiety particularly susceptible to two main degradation pathways, even under seemingly benign conditions:

  • Dehydrobromination: This is an elimination reaction that forms a conjugated α,β-unsaturated ketone. This process can be auto-catalyzed by trace amounts of hydrogen bromide (HBr) gas, a byproduct of initial degradation.[2][3]

  • Hydrolysis: The compound can react with ambient moisture to form the corresponding α-hydroxy ketone and HBr.[2]

Both pathways are often initiated by exposure to moisture, light, and elevated temperatures. The HBr generated can then catalyze further degradation, leading to a cascade effect.

Proactive Prevention & Mitigation Protocol:

  • Storage Environment is Critical:

    • Temperature: Store the compound in a freezer (ideally -20°C or lower) to minimize thermal decomposition.[2]

    • Atmosphere: Always store under an inert atmosphere (argon or dry nitrogen).[1][2] This displaces moisture and oxygen, preventing hydrolysis and potential oxidative side reactions.

    • Container: Use a tightly sealed amber glass vial to protect from light and moisture ingress.

  • Handling Best Practices:

    • Equilibrate the vial to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

    • Weigh out the required amount quickly in a dry environment (e.g., a glove box or under a stream of inert gas).

    • Immediately re-purge the vial with inert gas, seal tightly, and return to the freezer.

Issue 2: Inconsistent Reaction Outcomes and Formation of Unknown Byproducts

Question: I am performing a nucleophilic substitution reaction, but I am observing inconsistent yields and the formation of multiple spots on my TLC plate, including one that is highly polar. What could be the cause?

Root Cause Analysis: Inconsistent results often stem from using partially degraded starting material. The primary degradation products can interfere with your desired reaction:

  • α,β-Unsaturated Ketone: This byproduct can act as a Michael acceptor, consuming your nucleophile in an undesired conjugate addition reaction.

  • α-Hydroxy Ketone: This highly polar byproduct will not participate in the intended substitution reaction and can complicate purification.[2]

  • Hydrogen Bromide (HBr): The presence of acidic HBr can cause a host of side reactions, such as catalyzing aldol condensations or degrading acid-sensitive functional groups on your substrate or nucleophile.[4]

Visualizing Degradation Pathways

The following diagram illustrates the two primary degradation mechanisms affecting the compound.

G Start This compound Hydrolysis Hydrolysis Start->Hydrolysis Pathway 1 Dehydro Dehydrobromination (E2 Elimination) Start->Dehydro Pathway 2 Moisture H₂O (Moisture) Moisture->Hydrolysis TraceBase Trace Base / Heat TraceBase->Dehydro Product1 α-Hydroxy Ketone + HBr Hydrolysis->Product1 Product2 α,β-Unsaturated Ketone + HBr Dehydro->Product2

Caption: Primary degradation pathways for the title compound.

Frequently Asked Questions (FAQs)

Q1: How can I assess the purity of my this compound before use?

  • A1: The most reliable methods are ¹H NMR spectroscopy and High-Performance Liquid Chromatography (HPLC).

    • ¹H NMR: Look for the characteristic singlet of the α-bromomethylene protons (-C(=O)CH₂Br). The appearance of new signals, particularly in the vinyl region (for the α,β-unsaturated ketone) or a shift of the methylene signal (for the α-hydroxy ketone), indicates degradation.

    • HPLC: A stability-indicating HPLC method can quantify the parent compound and separate it from its degradation products.[5][6] A fresh, pure sample should show a single major peak.

Q2: Can I purify a partially degraded sample?

  • A2: Purification is possible but can be challenging. Recrystallization from a non-polar, anhydrous solvent might remove some polar impurities. However, flash column chromatography on silica gel is often required. Be aware that silica gel is acidic and can promote further degradation, so it's recommended to use a deactivated silica or perform the chromatography quickly at low temperatures.[7][8]

Q3: What solvents are recommended for dissolving and reacting this compound?

  • A3: Always use anhydrous, non-protic solvents. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices. Avoid protic solvents like alcohols unless they are part of the reaction mechanism, as they can act as nucleophiles or promote hydrolysis.

Q4: Are there any specific safety precautions I should take?

  • A4: Yes. Alpha-bromo ketones are potent lachrymators (cause tearing) and are irritants to the skin and respiratory tract.[2] Always handle this compound in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2][9]

Experimental Protocols

Protocol 1: Recommended Storage and Handling Workflow

This protocol provides a step-by-step guide to minimize degradation during routine laboratory use.

G storage storage action action precaution precaution end end A 1. Store vial at ≤ -20°C under inert atmosphere. B 2. Move vial to desiccator at room temperature. A->B C Allow to fully equilibrate (approx. 30-60 min). B->C D 3. Open vial under inert gas (e.g., in glovebox or N₂ stream). C->D E 4. Weigh required amount rapidly. D->E F 5. Purge vial headspace with inert gas. E->F G 6. Seal vial tightly and wrap with parafilm. F->G H 7. Return to freezer storage. G->H I Process Complete H->I

Caption: Standard Operating Procedure for handling the compound.

Protocol 2: Quality Control via ¹H NMR

Objective: To quickly assess the integrity of the material before a reaction.

Methodology:

  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Expected Signal: Identify the singlet corresponding to the two protons of the -CH₂Br group. Its chemical shift will be approximately 4.5-5.0 ppm (this can vary slightly based on solvent and concentration).

    • Degradation Signals:

      • Dehydrobromination: Look for new signals in the alkene region (typically 6.0-8.0 ppm).

      • Hydrolysis: The -CH₂Br singlet will be replaced by a new singlet for the -CH₂OH group, typically shifted upfield. A broad singlet for the -OH proton may also be visible.

    • Purity Estimation: Integrate the peak for the -CH₂Br protons against any identifiable impurity peaks to estimate the level of degradation.

Quantitative Data Summary: Stability Predictors
ConditionRisk LevelPrimary Degradation PathwayRecommended Action
Storage > 5°CHigh Dehydrobromination & HydrolysisStore at ≤ -20°C immediately.
Exposure to Air/MoistureHigh HydrolysisHandle under inert gas; use anhydrous solvents.
Exposure to LightModerate Potential for radical pathwaysStore in amber vials.
Presence of BaseHigh DehydrobrominationUse non-basic conditions unless intended for reaction.
Presence of AcidModerate Catalysis of HydrolysisBuffer reactions if necessary.

References

Technical Support Center: Work-Up and Purification of 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful work-up and purification of 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions during your experiments.

I. Understanding the Chemistry: Key Challenges

The purification of this compound presents a unique set of challenges due to its molecular structure. As an α-brominated ketone, it is a valuable synthetic intermediate but also susceptible to certain side reactions.[1] The presence of an electron-rich aromatic ring due to the pyrrolidine substituent makes the carbonyl group highly reactive.[1] Furthermore, the basic tertiary amine of the pyrrolidine ring can complicate extractions if the pH is not carefully controlled.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after the bromination of 1-(4-(pyrrolidin-1-yl)phenyl)ethanone?

A1: The primary impurities include unreacted starting material (1-(4-(pyrrolidin-1-yl)phenyl)ethanone), dibrominated product (2,2-dibromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone), and residual bromine from the reaction.[2] Depending on the reaction conditions, you might also encounter byproducts from ring bromination, although α-bromination is generally favored for ketones under acidic conditions.[3][4]

Q2: There is a persistent reddish-brown color in my reaction mixture after the bromination. What is it and how do I remove it?

A2: The reddish-brown color is indicative of unreacted bromine (Br₂).[5] It is crucial to quench this excess bromine before proceeding with the aqueous work-up to prevent unwanted side reactions and for safety. Evaporation is not a recommended method for bromine removal due to its high toxicity and corrosive nature.[6][7] The most effective method is chemical quenching with a reducing agent.[5][8]

Q3: Which quenching agent should I use for removing excess bromine?

A3: The choice of quenching agent depends on the pH of your reaction mixture.[6]

  • Sodium thiosulfate (Na₂S₂O₃) is a widely used and effective quenching agent.[5][6] It reacts with bromine to form colorless bromide ions.[9] However, under acidic conditions, it can decompose to form elemental sulfur, which appears as a fine white or yellow precipitate.[5][8]

  • Sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃) are excellent alternatives, especially if your reaction mixture is acidic, as they are less likely to form a sulfur precipitate.[6][8]

Q4: How does the pyrrolidine group affect my extraction procedure?

A4: The pyrrolidine group contains a tertiary amine, which is basic. During an acidic wash (which might be used to remove certain impurities), the amine will be protonated, forming a salt. This will increase the aqueous solubility of your product, potentially leading to significant product loss into the aqueous layer. Therefore, it is generally recommended to perform extractions under neutral or slightly basic conditions.

Q5: My purified product is a yellow-tinted solid. What could be the cause?

A5: A yellow tint in the final product can indicate the presence of conjugated impurities, such as α,β-unsaturated ketones, or other degradation products.[10] These can sometimes form via dehydrobromination of the product. Analysis by NMR or GC-MS can help identify the impurity.[10] Further purification by recrystallization or a short plug of silica gel may be necessary.

III. Troubleshooting Guide

This section addresses specific issues you may encounter during the work-up and purification process.

Issue Possible Cause(s) Recommended Solution(s)
Persistent reddish-brown or yellow/orange color in the organic layer after quenching. 1. Insufficient amount of quenching agent.[5] 2. Degradation of the quenching agent solution.[5] 3. Poor mixing between the aqueous and organic phases.[5]1. Add more of the quenching solution (e.g., 10% aqueous sodium thiosulfate) in portions until the color disappears.[5] 2. Prepare a fresh solution of the quenching agent.[5] 3. Ensure vigorous stirring to maximize contact between the two layers.[8]
Formation of a fine white or yellow precipitate (elemental sulfur) during quenching with sodium thiosulfate. The reaction mixture is acidic, causing the decomposition of sodium thiosulfate.[5][8]1. Neutralize or slightly basify the reaction mixture with a saturated aqueous solution of sodium bicarbonate before adding the sodium thiosulfate solution.[5] 2. Use an alternative quenching agent like sodium sulfite or sodium bisulfite.[5][8] 3. If sulfur has already formed, it can often be removed by filtration through a pad of Celite.[5]
Violently exothermic and difficult-to-control quenching reaction. 1. The concentration of the quenching agent is too high.[5] 2. The quenching agent is being added too quickly.[5] 3. The reaction mixture is at an elevated temperature.[5]1. Use a more dilute solution of the quenching agent (e.g., 5-10%).[5] 2. Add the quenching agent slowly, in small portions, with efficient stirring.[5] 3. Cool the reaction mixture in an ice-water bath before and during the addition of the quenching agent.[5][8]
Formation of an emulsion during aqueous work-up. Similar densities of the organic and aqueous layers, or the presence of surfactant-like impurities.1. Add brine (saturated aqueous NaCl) to the separatory funnel. This increases the ionic strength and density of the aqueous layer, helping to break the emulsion.[8] 2. Add more of the organic solvent to dilute the organic layer.[5] 3. Gently swirl or rock the separatory funnel instead of vigorous shaking.[5] 4. In persistent cases, filtering the emulsified layer through a pad of Celite may help.[5]
Low recovery of the product after extraction. The product has partitioned into the aqueous layer due to the protonation of the pyrrolidine nitrogen under acidic conditions.1. Ensure the aqueous layer is neutral or slightly basic (pH 7-8) before extraction. Use a saturated solution of sodium bicarbonate to neutralize any residual acid. 2. If an acidic wash was necessary, back-extract the aqueous layer with fresh organic solvent after basifying it.
Product oils out during recrystallization. The chosen solvent system is not ideal, or the product is still significantly impure.1. Experiment with different solvent systems. A good starting point could be a mixture of a polar solvent (like ethanol or isopropanol) and a non-polar solvent (like hexanes or heptane). 2. Ensure the product is sufficiently pure before attempting recrystallization. A preliminary purification by flash chromatography might be necessary if the crude product is very oily.[11]

IV. Experimental Protocols

Protocol 1: Standard Work-Up Procedure

This protocol is a general guideline. The volumes of solvents and solutions should be adjusted based on the scale of your reaction.

1. Quenching of Excess Bromine: a. Cool the reaction mixture to 0-5 °C in an ice-water bath.[5] This helps to control any potential exotherm. b. Slowly add a 10% (w/v) aqueous solution of sodium thiosulfate or a saturated aqueous solution of sodium bisulfite with vigorous stirring.[5][6] c. Continue the addition until the reddish-brown color of bromine disappears and the organic layer becomes colorless or pale yellow.[8]

2. Phase Separation and Extraction: a. Transfer the mixture to a separatory funnel. If your reaction solvent is not suitable for extraction (e.g., acetic acid), first dilute the mixture with a suitable organic solvent like dichloromethane or ethyl acetate and water. b. Add a saturated aqueous solution of sodium bicarbonate to neutralize any acid (e.g., HBr) generated during the reaction. Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH ~7-8). c. Separate the organic layer. d. Extract the aqueous layer with two additional portions of the organic solvent. e. Combine the organic layers.

3. Washing and Drying: a. Wash the combined organic layers sequentially with water and then with brine.[5][6] The brine wash helps to remove residual water from the organic layer. b. Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).[5] c. Filter off the drying agent.

4. Isolation of the Crude Product: a. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Protocol 2: Purification by Recrystallization

a. Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate). b. If the solution is colored, you may add a small amount of activated carbon and heat for a few minutes, then filter the hot solution to remove the carbon. c. Allow the solution to cool slowly to room temperature. d. Further cool the solution in an ice bath to maximize crystal formation. e. Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. f. Dry the purified crystals under vacuum.

V. Visualizing the Workflow

The following diagram illustrates the general work-up and purification procedure.

Workup_Purification cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification reaction_mixture Crude Reaction Mixture (Product, Impurities, Excess Br₂) quench 1. Quench with Na₂S₂O₃ or NaHSO₃ solution reaction_mixture->quench neutralize 2. Neutralize with NaHCO₃ (pH 7-8) quench->neutralize extract 3. Extract with Organic Solvent neutralize->extract wash 4. Wash with H₂O & Brine extract->wash dry 5. Dry over Na₂SO₄ wash->dry concentrate 6. Concentrate in vacuo dry->concentrate crude_product Crude Product concentrate->crude_product recrystallize Recrystallization (e.g., Ethanol/Hexanes) crude_product->recrystallize pure_product Pure Product (this compound) recrystallize->pure_product

Caption: General workflow for the work-up and purification of this compound.

VI. References

  • Benchchem. Technical Support Center: Removal of Unreacted Bromine from Synthesis Mixtures. Available at: --INVALID-LINK--

  • Benchchem. Methods for removing unreacted bromine from 2,2-Dibromobutane synthesis. Available at: --INVALID-LINK--

  • Benchchem. Technical Support Center: Removal of Unreacted Bromine from Reaction Mixtures. Available at: --INVALID-LINK--

  • YouTube. Remove the Remaining Bromine In Reaction Mixture Using Sodium Thiosulfate. Available at: --INVALID-LINK-- (Note: A generic YouTube link is provided as the original link may not be stable. The principle of the reaction is what is being cited.)

  • Gaggini, F., et al. Synthetic Access to Aromatic α-Haloketones. Molecules. Available at: --INVALID-LINK--

  • Benchchem. This compound. Available at: --INVALID-LINK--

  • ResearchGate. Extraction of hydrochloric acid with binary mixtures of tertiary amine and organophosphorus acid and analysis of the interaction between the constituents of these mixtures. Available at: --INVALID-LINK--

  • Quora. How to remove bromine from a reaction mixture? Available at: --INVALID-LINK--

  • Google Patents. US4255356A - Purification of tertiary amines using an adsorbent. Available at: --INVALID-LINK--

  • Chemical Note. Separation of primary, secondary and tertiary amines by Hoffmann's method. Available at: --INVALID-LINK--

  • Reddit. Amine workup : r/Chempros. Available at: --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Tertiary Amines in Metal Extraction Processes. Available at: --INVALID-LINK--

  • Reddit. Separation of Ketone and alpha Bromo ketone : r/Chempros. Available at: --INVALID-LINK--

  • Reddit. Alpha halogenation : r/Chempros. Available at: --INVALID-LINK--

  • JoVE. α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction. Available at: --INVALID-LINK--

  • Benchchem. Technical Support Center: Purification of Synthesized 3-Nonanone. Available at: --INVALID-LINK--

  • Google Patents. CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon. Available at: --INVALID-LINK--

  • Common Organic Chemistry. Bromination - Common Conditions. Available at: --INVALID-LINK--

  • Royal Society of Chemistry. Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported. Available at: --INVALID-LINK--

  • NIH. 2-Bromo-1-(4-hydroxyphenyl)ethanone. Available at: --INVALID-LINK--

  • Chemistry LibreTexts. 22.4: Alpha Bromination of Carboxylic Acids. Available at: --INVALID-LINK--

  • ResearchGate. Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents. Available at: --INVALID-LINK--

  • ACS Publications. Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Available at: --INVALID-LINK--

  • Chemistry Steps. Alpha Halogenation of Carboxylic Acids. Available at: --INVALID-LINK--

  • LibreTexts. 22.3 Alpha Halogenation of Aldehydes and Ketones. Available at: --INVALID-LINK--

References

effect of temperature on the selectivity of bromination of 1-(4-(pyrrolidin-1-yl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of 1-(4-(pyrrolidin-1-yl)phenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this electrophilic aromatic substitution reaction. Here, we will address common challenges and provide in-depth, scientifically-grounded solutions to help you achieve your desired product selectivity and yield.

Frequently Asked Questions (FAQs)

Q1: My bromination of 1-(4-(pyrrolidin-1-yl)phenyl)ethanone is resulting in a mixture of products. How can I improve the selectivity?

A1: The product distribution in the bromination of this substrate is highly dependent on the reaction conditions, particularly temperature. The pyrrolidin-1-yl group is a strong electron-donating group, making the aromatic ring highly activated towards electrophilic substitution.[1][2][3] This can lead to multiple bromination products. The key to controlling selectivity lies in understanding the interplay between kinetic and thermodynamic control.[4][5][6][7]

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, favoring the product that is formed fastest.[4][5][7][8] In this case, substitution at the more sterically accessible para position to the activating pyrrolidin-1-yl group is often favored. However, due to the strong activation, ortho substitution can also occur. At higher temperatures, the reaction shifts towards thermodynamic control, where the most stable product is favored.[4][5][7][8] This may lead to a different product ratio or even isomerization of the initial products.

  • Temperature Optimization: To enhance selectivity for a specific isomer, careful temperature control is crucial.[9] It is recommended to start the reaction at a low temperature (e.g., 0°C or even -10°C) and slowly warm it to the desired temperature while monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[9]

Q2: I am observing significant amounts of di- or even tri-brominated products. What is causing this and how can I prevent it?

A2: The formation of polybrominated products is a common issue when dealing with highly activated aromatic rings, such as the one in 1-(4-(pyrrolidin-1-yl)phenyl)ethanone.[10][11] The strong electron-donating nature of the pyrrolidine group makes the monobrominated product even more reactive than the starting material, leading to subsequent bromination.

To minimize polysubstitution, consider the following strategies:

  • Stoichiometry of the Brominating Agent: Use a stoichiometric amount or even a slight sub-stoichiometric amount of the brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine). This will limit the availability of the electrophile for further reactions.

  • Slow Addition of the Brominating Agent: Add the brominating agent slowly and in portions to the reaction mixture. This maintains a low concentration of the electrophile at any given time, favoring the initial monobromination over subsequent reactions.

  • Choice of Brominating Agent: While elemental bromine can be used, it is highly reactive and can be difficult to handle.[12][13] N-Bromosuccinimide (NBS) is often a milder and more selective alternative for the bromination of activated aromatic compounds.[12][14]

  • Protection of the Activating Group: In some cases, temporarily protecting the activating group can be an effective strategy to reduce its activating strength and prevent over-bromination.[11][15][16] For an amino group, this is often achieved through acetylation.[11][15]

Q3: My reaction is not going to completion, or the yield is very low. What are the potential reasons?

A3: Low conversion or yield can stem from several factors:

  • Inadequate Activation of the Brominating Agent: Some brominating agents, like NBS, may require an acid catalyst to generate a more potent electrophilic bromine species.[17][18] Common catalysts include mineral acids or Lewis acids. However, with a highly activated substrate like this, a catalyst may not be necessary and could even promote side reactions. The choice of solvent can also play a role in activating the brominating agent.[19]

  • Reaction Temperature: While low temperatures are crucial for selectivity, they can also slow down the reaction rate.[20] If the reaction is proceeding too slowly, a modest increase in temperature may be necessary. It is a delicate balance between reaction rate and selectivity.

  • Quality of Reagents: Ensure that the brominating agent is of high purity and has been stored correctly. For instance, NBS can decompose over time. Solvents should be dry, as water can react with the brominating agent or interfere with the reaction mechanism.

  • Work-up Procedure: The product may be sensitive to the work-up conditions. For example, exposure to strong acids or bases during extraction could lead to degradation.[21] It's also possible for the product to be water-soluble or volatile, leading to losses during extraction or solvent removal.[21]

Q4: What is the expected regioselectivity for the bromination of 1-(4-(pyrrolidin-1-yl)phenyl)ethanone?

A4: The regioselectivity is primarily dictated by the directing effects of the two substituents on the benzene ring: the pyrrolidin-1-yl group and the acetyl group.

  • Pyrrolidin-1-yl group (-NC₄H₈): This is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance.[1][2][22]

  • Acetyl group (-COCH₃): This is a deactivating group and a meta-director because it withdraws electron density from the ring.[3][23]

When both an activating and a deactivating group are present, the activating group's directing effect dominates.[1][24] Therefore, the incoming electrophile (bromine) will be directed to the positions that are ortho and para to the pyrrolidin-1-yl group. Since the acetyl group is already in the para position, substitution will occur at the positions ortho to the pyrrolidin-1-yl group.

However, the term "selectivity" in this context often refers to the choice between the two available ortho positions and the potential for substitution on the pyrrolidine ring itself or the acetyl group's alpha-carbon. Aromatic bromination is generally favored over alpha-bromination of the ketone under typical electrophilic aromatic substitution conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product formation Insufficiently reactive brominating agent.Consider adding a catalytic amount of a mild acid (e.g., acetic acid).
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring by TLC/HPLC.
Decomposed or impure reagents.Use fresh, high-purity brominating agents and dry solvents.
Formation of multiple products (poor selectivity) Reaction temperature is too high, leading to a loss of kinetic control.Perform the reaction at a lower temperature (e.g., 0°C or below).[4][7]
Use of a highly reactive brominating agent.Switch to a milder brominating agent like N-Bromosuccinimide (NBS).[12]
Rapid addition of the brominating agent.Add the brominating agent slowly and in portions.
Significant formation of polybrominated products Strong activation of the aromatic ring by the pyrrolidin-1-yl group.Use a stoichiometric or sub-stoichiometric amount of the brominating agent.
The monobrominated product is more reactive than the starting material.Consider protecting the activating group if possible.[11]
Product decomposition during work-up Product instability in acidic or basic conditions.Use a neutral work-up procedure. Wash with saturated sodium bicarbonate and brine.
Product is sensitive to air or light.Perform the work-up and purification under an inert atmosphere and protected from light.

Experimental Protocols

Protocol 1: Selective Monobromination under Kinetic Control

This protocol aims to maximize the yield of the monobrominated product by maintaining a low temperature.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(4-(pyrrolidin-1-yl)phenyl)ethanone (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Preparation of Brominating Agent: In the dropping funnel, prepare a solution of N-Bromosuccinimide (NBS) (1.0 eq) in the same solvent.

  • Slow Addition: Add the NBS solution dropwise to the cooled solution of the starting material over a period of 30-60 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Work-up: Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Diagrams

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Starting Material Cool Cool to 0°C Start->Cool Add_NBS Slowly Add NBS Cool->Add_NBS Prep_NBS Prepare NBS Solution Prep_NBS->Add_NBS Monitor Monitor Progress (TLC/LC-MS) Add_NBS->Monitor Quench Quench Reaction Monitor->Quench Extract Extract & Wash Quench->Extract Purify Purify (Column Chromatography) Extract->Purify End End Purify->End Final Product

Caption: Experimental workflow for selective monobromination.

Selectivity_Factors cluster_conditions Reaction Conditions cluster_control Reaction Control cluster_outcome Outcome Temp Temperature Kinetic Kinetic Control (Low Temp) Temp->Kinetic influences Thermodynamic Thermodynamic Control (High Temp) Temp->Thermodynamic influences Solvent Solvent Selectivity Selectivity (Mono- vs. Poly-substitution) Solvent->Selectivity Reagent Brominating Agent Reagent->Selectivity Kinetic->Selectivity Thermodynamic->Selectivity Yield Yield Selectivity->Yield

Caption: Factors influencing selectivity in bromination.

References

Validation & Comparative

Purity Under Pressure: A Comparative Guide to the HPLC Analysis of 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone, a key building block in the synthesis of various pharmacologically active molecules, is no exception.[1] Its reactive α-brominated ketone structure makes it a versatile synthetic precursor, but also susceptible to degradation and side-reactions, necessitating a robust analytical method to ensure its purity.[1]

This guide provides an in-depth, experimentally grounded comparison of high-performance liquid chromatography (HPLC) methods for the purity analysis of this critical intermediate. Moving beyond a simple recitation of parameters, we will explore the scientific rationale behind methodological choices, establish a framework for a self-validating protocol, and compare a robust, workhorse HPLC method with a high-throughput alternative.

The Primary Workhorse: A Validated Reversed-Phase HPLC Method

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant analytical technique for the quality control of pharmaceutical ingredients, prized for its precision and reliability.[2][3] For a molecule like this compound, which possesses both hydrophobic (aromatic ring, pyrrolidine group) and polar (ketone) characteristics, RP-HPLC is exceptionally well-suited.[4]

The method detailed below is designed to be stability-indicating, meaning it can resolve the parent compound from its potential process-related impurities and degradation products.

Causality Behind Experimental Choices
  • Stationary Phase: A C18 (octadecylsilyl) column is the quintessential choice for RP-HPLC due to its strong hydrophobic retention capabilities.[4] A 250 mm x 4.6 mm column with 5 µm particles provides a balance of high resolution and moderate backpressure, suitable for standard HPLC systems.[5]

  • Mobile Phase: A gradient elution using acetonitrile and water is employed to ensure that impurities with a wide range of polarities are eluted and resolved. Acetonitrile is often preferred for its low viscosity and UV transparency.[3] The addition of a small amount of phosphoric acid (0.1%) to the aqueous phase serves a critical function: it protonates residual silanols on the silica-based stationary phase, preventing peak tailing of the basic pyrrolidine nitrogen. It also ensures a consistent pH for reproducible retention times.[2]

  • Detection: The compound contains a substituted benzene ring, a strong chromophore. A photodiode array (PDA) detector is ideal, allowing for detection at a wavelength of maximum absorbance (estimated around 258 nm for similar ketones) and simultaneous spectral analysis to check for peak purity.[5]

Experimental Protocol: RP-HPLC Method

1. Instrumentation and Consumables:

  • HPLC system with gradient pump, autosampler, column oven, and PDA detector.
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
  • Solvents: HPLC-grade acetonitrile, Milli-Q or equivalent purified water.
  • Reagents: Phosphoric acid (85%).

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.
  • Mobile Phase B: Acetonitrile.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 10 µL.
  • Detection Wavelength: 258 nm.
  • Gradient Program: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0.0 | 40 | | 20.0 | 80 | | 25.0 | 80 | | 25.1 | 40 | | 30.0 | 40 |

3. Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v).
  • Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a concentration of 100 µg/mL.
  • Test Solution: Prepare the sample to be analyzed at the same concentration as the Standard Solution.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Dilute Dilute to 100 µg/mL Dissolve->Dilute Inject Inject 10 µL Dilute->Inject Transfer to Vial Separate C18 Column Separation (Gradient Elution) Inject->Separate Detect PDA Detection (258 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Generate Chromatogram Calculate Calculate % Purity (Area Normalization) Integrate->Calculate

Trustworthiness: A Self-Validating System through Method Validation

A method is only reliable if it is proven to be so. Validation is performed according to International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose.[6][7]

Forced Degradation (Specificity)

To establish the method as "stability-indicating," forced degradation studies are essential.[8][9] The sample is subjected to harsh conditions to intentionally produce degradation products. The method's specificity is confirmed if the main peak for this compound is well-resolved from all degradant peaks, demonstrating that the assay is not skewed by impurities.[10]

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.

  • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal: 105 °C for 48 hours.

  • Photolytic: ICH-compliant light exposure (1.2 million lux hours and 200 W h/m²).

Validation_Logic Method Proposed HPLC Method Validation Is Method Valid? Method->Validation Specificity Specificity (Forced Degradation) Validation->Specificity Yes Linearity Linearity Validation->Linearity Yes Accuracy Accuracy (% Recovery) Validation->Accuracy Yes Precision Precision (Repeatability & Intermediate) Validation->Precision Yes Result Reliable Purity Data Specificity->Result Linearity->Result Accuracy->Result Precision->Result

Validation Parameter Summary

The following table presents illustrative data for a successful method validation, demonstrating the expected performance.

Validation ParameterAcceptance CriteriaIllustrative Result
Specificity No interference at the analyte's retention time. Resolution > 2 between analyte and closest impurity.Passed. All degradant peaks resolved from the main peak.
Linearity Correlation Coefficient (r²) ≥ 0.999r² = 0.9995 (over 50-150 µg/mL range)
Accuracy % Recovery: 98.0% - 102.0%99.5% - 101.2% (at 80%, 100%, 120% levels)
Precision (Repeatability) RSD ≤ 2.0% for 6 replicate injectionsRSD = 0.8%
Limit of Quantitation (LOQ) Signal-to-Noise ratio ~100.15 µg/mL
Limit of Detection (LOD) Signal-to-Noise ratio ~30.05 µg/mL

The High-Throughput Alternative: Ultra-Performance Liquid Chromatography (UPLC)

While the established HPLC method is robust and reliable, drug development often demands higher throughput. Ultra-Performance Liquid Chromatography (UPLC) offers a compelling alternative by utilizing columns packed with sub-2 µm particles.[11][12] This fundamental change leads to dramatic improvements in speed, resolution, and sensitivity, but requires instrumentation capable of handling much higher backpressures (often >1000 bar).[13][14]

HPLC vs. UPLC: A Head-to-Head Comparison

The primary trade-off is between the universal applicability of HPLC and the specialized, high-performance nature of UPLC. A UPLC method can be developed by scaling the HPLC method according to established principles.

FeatureRobust HPLC MethodHigh-Throughput UPLC MethodAdvantage
Column Particle Size 5 µm1.7 µmUPLC: Higher efficiency and resolution.[6][7]
Typical Analysis Time ~30 minutes~5 minutesUPLC: Over 6x faster, enabling higher sample throughput.[13]
System Backpressure ~150-200 bar~800-1000 barHPLC: Compatible with a wider range of standard equipment.
Solvent Consumption High (~30 mL per run)Low (~2.5 mL per run)UPLC: More cost-effective and environmentally friendly.[8][13]
Sensitivity (LOD/LOQ) StandardEnhancedUPLC: Sharper peaks lead to better signal-to-noise ratios.[2][15]
Method Robustness HighModerate (more sensitive to system dwell volume)HPLC: Generally more forgiving and easier to transfer between labs.[11]

Conclusion

For the critical task of analyzing the purity of this compound, a well-validated, stability-indicating RP-HPLC method serves as a reliable and robust foundation. It provides the accuracy and precision required for regulatory scrutiny and ensures the quality of this important pharmaceutical intermediate.

However, in environments where speed and sample throughput are paramount, transitioning to a UPLC method offers significant advantages. The dramatic reduction in analysis time and solvent consumption can accelerate development timelines and reduce operational costs.[8] The choice between these alternatives is not a matter of right or wrong, but of selecting the right tool for the specific analytical challenge, balancing the foundational reliability of HPLC against the high-performance capabilities of UPLC.

References

A Guide to the Definitive Structural Characterization of 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Structural Integrity in Synthesis

In the landscape of drug discovery and materials science, 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone serves as a pivotal synthetic intermediate.[1] Its value lies in the reactive α-bromoketone moiety, which acts as a versatile electrophilic site for constructing more complex molecular architectures, including potential dopamine transporter (DAT) inhibitors and anti-cancer agents.[1] However, the utility of any chemical building block is contingent upon its structural purity and identity. Ambiguities can lead to failed reactions, impure products, and misinterpreted biological data.

This guide provides an in-depth comparison of modern analytical techniques for the definitive structural characterization of this compound. We will focus on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), demonstrating why this combination is the gold standard for unambiguous molecular verification. This document is intended for researchers, chemists, and quality control professionals who require not just data, but a causal understanding of the analytical process.

Molecular Structure and Predicted Spectroscopic Fingerprints

To interpret spectral data, we must first understand the molecule's electronic environment. The structure combines an electron-donating pyrrolidine group with an electron-withdrawing α-bromoketone substituent on a central phenyl ring. This electronic push-pull system dictates the chemical behavior and, consequently, the spectroscopic output of the molecule.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information regarding the carbon-hydrogen framework of a molecule.

The proton NMR spectrum is predicted to show distinct signals for the pyrrolidine, aromatic, and bromoacetyl protons. The electron-donating nature of the pyrrolidinyl nitrogen causes a significant upfield shift (increased shielding) of the ortho and meta protons on the phenyl ring, a key diagnostic feature.

Table 1: Predicted ¹H NMR Chemical Shifts (400 MHz, CDCl₃)

Atom(s)Predicted δ (ppm)MultiplicityIntegrationRationale
H1, H4~2.00Multiplet (m)4HProtons beta to the nitrogen in the pyrrolidine ring.
H2, H3~3.35Multiplet (m)4HProtons alpha to the nitrogen, deshielded by the adjacent heteroatom.
H13~4.43Singlet (s)2HMethylene protons adjacent to both a carbonyl and a bromine atom, resulting in a strong downfield shift. A literature value in DMSO-d₆ is δ 4.56.[1]
H6, H10~6.60Doublet (d)2HAromatic protons ortho to the strongly electron-donating pyrrolidine group, highly shielded.
H7, H9~7.85Doublet (d)2HAromatic protons ortho to the electron-withdrawing carbonyl group, significantly deshielded.

Note: Chemical shifts are predictive and can vary based on solvent and concentration. The aromatic protons are expected to exhibit an AX or AA'BB' system typical of 1,4-disubstituted benzene rings.

The proton-decoupled ¹³C NMR spectrum provides a count of unique carbon environments. The carbonyl carbon is the most deshielded, appearing furthest downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)

Atom(s)Predicted δ (ppm)Rationale
C1, C4~25.5Pyrrolidine carbons beta to the nitrogen.
C2, C3~47.7Pyrrolidine carbons alpha to the nitrogen, deshielded.
C13~30.5Methylene carbon attached to bromine; the halogen effect causes a moderate downfield shift.[2]
C6, C10~111.5Aromatic carbons ortho to the nitrogen, shielded by its electron-donating effect.
C5~124.5Aromatic quaternary carbon attached to the pyrrolidine group.
C7, C9~131.0Aromatic carbons ortho to the carbonyl group.
C8~152.0Aromatic quaternary carbon attached to the nitrogen, significantly deshielded.
C11~190.0Carbonyl carbon, highly deshielded due to the electronegative oxygen and resonance effects.[2]
Mass Spectrometry (MS)

MS provides the molecular weight and, through fragmentation, corroborates the structure proposed by NMR. For this molecule, the most telling feature is the isotopic signature of bromine. Natural bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, any bromine-containing fragment will appear as a pair of peaks (M and M+2) of nearly equal intensity.

Expected Molecular Ion:

  • Formula: C₁₂H₁₄BrNO[1]

  • Molecular Weight: 268.15 g/mol [1][3]

  • Expected Peaks: A molecular ion cluster at m/z 268 (containing ⁷⁹Br) and m/z 270 (containing ⁸¹Br).

Predicted Fragmentation Pathway: The primary fragmentation mechanism for ketones is alpha-cleavage, the breaking of the bond adjacent to the carbonyl group.[4][5][6] For this molecule, the most likely cleavage event is the loss of the bromomethyl radical (•CH₂Br), which is a stable leaving group. This results in a highly resonance-stabilized acylium ion.

G cluster_0 Molecular Ion cluster_1 Fragmentation mol_ion [C₁₂H₁₄BrNO]⁺ m/z 268/270 fragment [C₁₁H₁₄NO]⁺ m/z 176 mol_ion->fragment - •CH₂Br radical •CH₂Br Radical (Neutral Loss)

Caption: Predicted ESI-MS fragmentation pathway via alpha-cleavage.

A Comparative Perspective: Why NMR and MS are Essential

While other techniques provide useful information, they lack the specificity of NMR and MS for complete structural elucidation.

  • Infrared (IR) Spectroscopy: This technique is excellent for identifying functional groups. A strong absorbance around 1707 cm⁻¹ would confirm the presence of the ketone's carbonyl group (C=O).[1] However, IR cannot distinguish between isomers or provide detailed connectivity information.

  • Elemental Analysis: This method yields the empirical formula of a compound, confirming the ratio of elements (C, H, N, Br, O). While useful for verifying purity, it provides no insight into how the atoms are connected.

In contrast, NMR provides a detailed map of the molecular skeleton, and MS delivers an exact molecular weight and confirms connectivity through fragmentation patterns. When used together, they provide orthogonal data points that create a self-validating system for structural confirmation.

Experimental Protocols for Data Acquisition

The following protocols describe standard procedures for acquiring high-quality NMR and MS data.

Protocol 1: NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H Spectrum Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire the spectrum using a standard pulse sequence (e.g., zg30).

    • Typical Parameters: Spectral width of 16 ppm, 16-32 scans, relaxation delay (d1) of 2 seconds.

  • ¹³C Spectrum Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled spectrum using a standard pulse sequence (e.g., zgpg30).

    • Typical Parameters: Spectral width of 240 ppm, 1024 or more scans (due to lower natural abundance), relaxation delay (d1) of 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm) and the ¹³C spectrum accordingly (CDCl₃: δ 77.16 ppm).

Protocol 2: Mass Spectrometry Data Acquisition

Objective: To determine the accurate mass of the molecular ion and analyze its fragmentation pattern.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent such as acetonitrile or methanol. The solvent should be compatible with the chosen ionization source.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as an Electrospray Ionization Time-of-Flight (ESI-TOF) or Quadrupole Time-of-Flight (QTOF) instrument.

  • MS Spectrum Acquisition (Full Scan):

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire data in positive ion mode over a mass range of m/z 100-500.

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the molecular ion.

  • MS/MS Spectrum Acquisition (Fragmentation Analysis):

    • Set the instrument to target the m/z 268 peak for fragmentation.

    • Apply a collision energy (e.g., 10-30 eV) in the collision cell to induce fragmentation.

    • Acquire the resulting product ion spectrum to observe fragments like m/z 176.

  • Data Analysis: Analyze the full scan spectrum to confirm the presence of the M and M+2 isotopic pattern for the molecular ion. Analyze the MS/MS spectrum to confirm the predicted fragmentation pathway.

Conclusion

The structural characterization of this compound is not merely an academic exercise; it is a critical step in ensuring the reliability and reproducibility of its subsequent chemical transformations. While various analytical tools are available, the combination of NMR spectroscopy and mass spectrometry offers an unparalleled level of detail and confidence. NMR elucidates the precise arrangement of the C-H framework, while MS provides the exact mass and confirms key structural motifs through fragmentation. By following rigorous experimental protocols and understanding the causal relationship between molecular structure and spectral output, researchers can definitively confirm the identity and purity of this valuable synthetic intermediate, thereby upholding the principles of scientific integrity in their work.

References

comparison of 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone with other alkylating agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone and Other Alkylating Agents for Researchers and Drug Development Professionals

Introduction: The Strategic Role of Alkylating Agents in Modern Science

Alkylating agents are a diverse and powerful class of electrophilic compounds indispensable in organic synthesis, medicinal chemistry, and chemical biology.[1][2][3] Their fundamental reactivity involves the covalent modification of nucleophiles, enabling everything from the construction of complex pharmaceutical scaffolds to the functional annotation of proteins.[4][5] These agents operate by transferring an alkyl group to electron-rich atoms such as sulfur, nitrogen, and oxygen, thereby forming stable covalent bonds.[1][6]

This guide provides a comparative analysis of This compound , a substituted α-bromoketone, against other widely used alkylating agents. We will delve into its unique chemical properties and benchmark its performance against established reagents like Iodoacetamide and N-ethylmaleimide. The objective is to equip researchers, scientists, and drug development professionals with the technical insights needed to make informed decisions when selecting an alkylating agent for a specific application.

Understanding this compound: Structure and Reactivity

This compound is an α-brominated ketone derivative with a molecular formula of C12H14BrNO.[4] Its structure is distinguished by three key features that dictate its reactivity:

  • The α-Bromo Ketone Moiety: The core of its alkylating capability lies in the phenacyl bromide structure. The bromine atom is an excellent leaving group, and the adjacent carbonyl group withdraws electron density, rendering the α-carbon highly electrophilic and susceptible to nucleophilic attack.[4][7][8]

  • The Phenyl Ring: This aromatic system provides a rigid scaffold for the molecule.

  • The para-Pyrrolidine Group: The nitrogen-containing pyrrolidine ring is a strong electron-donating group. This feature enhances the electron density of the aromatic system and influences the reactivity of the carbonyl group towards nucleophiles.[4]

This unique combination makes this compound a versatile precursor in organic synthesis, particularly in the construction of heterocyclic compounds and as a crucial intermediate in the development of novel pharmaceutical agents, including those with potential anticancer or neuropharmacological activity.[4]

Comparative Analysis with Standard Alkylating Agents

The choice of an alkylating agent is governed by its reactivity, selectivity for the target nucleophile, and the stability of the resulting bond.[9] Here, we compare this compound with two workhorses of protein chemistry: Iodoacetamide and N-ethylmaleimide (NEM).

FeatureThis compoundIodoacetamide (IAA)N-ethylmaleimide (NEM)
Structure α-BromoketoneHaloacetamideMichael Acceptor
Mechanism SN2 Nucleophilic SubstitutionSN2 Nucleophilic SubstitutionMichael (1,4-Conjugate) Addition
Primary Target General Nucleophiles (in synthesis)Cysteine Thiols (in biochemistry)[10][11][12]Cysteine Thiols (in biochemistry)[13][14]
Reactivity Moderate to HighHigh (Iodine is a superior leaving group)[11]High, pH-dependent[13]
Selectivity Broad; depends on nucleophileHigh for thiols, but can react with His, Lys, Met at higher pH/conc.[12][15]Very high for thiols at pH 6.5-7.5; reacts with amines at alkaline pH[13][15]
Primary Use Organic synthesis intermediate for pharmaceuticals and heterocycles[4]Protein modification, proteomics sample prep, enzyme inhibition[10][11][12]Cysteine-specific modification, probing thiol function, inhibiting deubiquitinases[11][13]
Mechanistic Insights: A Tale of Two Pathways

The efficacy and selectivity of an alkylating agent are direct consequences of its reaction mechanism. α-Haloketones and haloacetamides react via a direct bimolecular nucleophilic substitution (SN2) pathway, while NEM utilizes a Michael addition.

1. SN2 Nucleophilic Substitution (for α-Haloketones and Iodoacetamide)

In this mechanism, a nucleophile (like the thiolate anion of a cysteine residue) directly attacks the electrophilic carbon atom, displacing the halide leaving group in a single, concerted step. The reaction rate depends on the concentration of both the alkylating agent and the nucleophile.[3][16] Iodoacetamide is generally more reactive than its bromo- and chloro-analogs because iodide is a better leaving group.[11][17]

sn2_mechanism cluster_reactants Reactants cluster_product Product Nu R-S⁻ TransitionState [R-S···CH₂(Br)···C(=O)-R']⁻ Nu->TransitionState Attack AlkylHalide Br-CH₂-C(=O)-R' AlkylHalide->TransitionState Product R-S-CH₂-C(=O)-R' + Br⁻ TransitionState->Product Displacement

SN2 reaction mechanism for α-haloketones.

2. Michael Addition (for N-ethylmaleimide)

NEM is an α,β-unsaturated carbonyl compound. Nucleophiles, particularly soft nucleophiles like thiols, attack the β-carbon in a conjugate addition reaction. This pathway is highly efficient and specific for thiols under controlled pH conditions (typically pH 6.5-7.5).[13]

michael_addition cluster_reactants Reactants cluster_product Product Thiol R-S⁻ Intermediate Enolate Intermediate Thiol->Intermediate 1,4-Addition NEM N-Ethylmaleimide NEM->Intermediate Product Thioether Adduct Intermediate->Product Protonation experimental_workflow cluster_alkylation 2. Alkylation (Parallel Reactions) start Start: Peptide Solution (100 µL) reduction 1. Reduction Add 5 µL of 200 mM DTT Incubate 30 min at 56°C start->reduction alk_A A: Add 5 µL of 500 mM IAA reduction->alk_A alk_B B: Add 5 µL of 500 mM NEM reduction->alk_B alk_C C: Add 5 µL of 500 mM Target Compound reduction->alk_C alk_D D: No Alkylating Agent (Control) reduction->alk_D incubation Incubate all samples 30 min at RT in the dark alk_A->incubation alk_B->incubation alk_C->incubation alk_D->incubation quenching 3. Quenching Add 5 µL of 200 mM DTT to A, B, C incubation->quenching acidification 4. Acidification Add 10 µL of 10% Formic Acid quenching->acidification analysis 5. LC-MS/MS Analysis acidification->analysis

References

Navigating Nucleophilic Substitution: A Comparative Analysis of 2-Bromo and 2-Chloro-1-(4-(pyrrolidin-1-yl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist and drug development professional, the selection of appropriate starting materials and intermediates is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. Among the versatile class of α-haloketones, 2-bromo- and 2-chloro-1-(4-(pyrrolidin-1-yl)phenyl)ethanone are key building blocks for the synthesis of a wide array of biologically active molecules.[1][2] This guide provides an in-depth, objective comparison of their reactivity in nucleophilic substitution reactions, supported by mechanistic insights and experimental considerations to aid in the rational selection of these valuable synthetic intermediates.

At a Glance: Key Differences in Reactivity

Feature2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone2-Chloro-1-(4-(pyrrolidin-1-yl)phenyl)ethanone
Relative Reactivity in SN2 HigherLower
Leaving Group Ability Excellent (weaker base)Good (stronger base than Br-)
Carbon-Halogen Bond Strength WeakerStronger
Typical Reaction Conditions Milder conditions, often faster reaction timesMay require more forcing conditions (higher temperature, stronger nucleophile)
Cost & Availability Generally higher costTypically more economical

The Decisive Factor: Leaving Group Ability in SN2 Reactions

The enhanced reactivity of α-haloketones in bimolecular nucleophilic substitution (SN2) reactions, when compared to their corresponding alkyl halides, is a well-established principle in organic chemistry.[3][4] This heightened reactivity stems from the electron-withdrawing nature of the adjacent carbonyl group, which polarizes the carbon-halogen bond and increases the electrophilicity of the α-carbon.[3]

The primary determinant in the reactivity difference between the bromo and chloro analogs lies in the leaving group ability of the halide. In the context of SN2 reactions, a better leaving group is one that is a weaker base and can better stabilize the negative charge it acquires upon departure.[5][6]

Following this principle, the order of leaving group ability for halogens is I- > Br- > Cl- > F-.[5][7] This is because bromide is a weaker base than chloride. The C-Br bond is also weaker than the C-Cl bond, requiring less energy to break during the rate-determining step of the SN2 reaction.[8][9] Consequently, this compound will typically react faster and under milder conditions than its chloro counterpart in nucleophilic substitution reactions.

Figure 1: Generalized SN2 Reaction Pathway.

Experimental Considerations and Protocol Design

The choice between the bromo and chloro derivative will often depend on the specific nucleophile and the desired reaction kinetics. For less reactive nucleophiles, the bromo compound is often the superior choice to achieve a reasonable reaction rate without resorting to harsh conditions that could lead to side reactions.

General Protocol for Nucleophilic Substitution

The following protocol provides a general framework for a nucleophilic substitution reaction with an amine nucleophile.

Materials:

  • 2-halo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone (bromo or chloro)

  • Nucleophile (e.g., a secondary amine)

  • Aprotic solvent (e.g., acetonitrile, DMF, or THF)

  • Base (e.g., K2CO3 or Et3N)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • To a solution of the 2-halo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone (1.0 eq) in the chosen aprotic solvent, add the nucleophile (1.1-1.5 eq) and the base (1.5-2.0 eq).

  • Stir the reaction mixture at the appropriate temperature (room temperature to reflux, depending on the reactivity of the halide and nucleophile) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G start Start dissolve Dissolve α-haloketone in aprotic solvent start->dissolve add_reagents Add nucleophile and base dissolve->add_reagents react Stir at appropriate temperature add_reagents->react monitor Monitor reaction (TLC/LC-MS) react->monitor monitor->react Incomplete quench Quench with water monitor->quench Reaction complete extract Extract with ethyl acetate quench->extract wash Wash organic layer extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Purify by chromatography concentrate->purify end End purify->end caption Experimental Workflow

Figure 2: Experimental Workflow for Nucleophilic Substitution.

Synthesis of the Starting Materials

Both 2-bromo- and 2-chloro-1-(4-(pyrrolidin-1-yl)phenyl)ethanone are typically synthesized from the parent ketone, 1-(4-(pyrrolidin-1-yl)phenyl)ethanone.

Synthesis of this compound

The bromination is commonly achieved using bromine (Br2) in a suitable solvent such as acetic acid or dichloromethane.[1] Alternatively, N-bromosuccinimide (NBS) can be employed as a milder brominating agent.[1]

Synthesis of 2-Chloro-1-(4-(pyrrolidin-1-yl)phenyl)ethanone

The chlorination can be carried out using chlorine gas (Cl2) or sulfuryl chloride (SO2Cl2) in an appropriate solvent.

Conclusion

References

A Senior Application Scientist's Guide to the Synthesis and Validation of 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel molecular entities with high purity and efficiency is a cornerstone of innovation. Among the myriad of valuable synthetic intermediates, α-bromoketones, such as 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone, serve as critical building blocks for a diverse range of pharmacologically active compounds.[1] This guide provides an in-depth, comparative analysis of the synthetic methodologies for this compound and its derivatives, alongside a robust framework for their analytical validation. The focus is on providing actionable insights and experimental protocols to empower researchers in their synthetic endeavors.

The Strategic Importance of this compound

The this compound scaffold is of significant interest in medicinal chemistry. The presence of the α-bromo group makes the α-carbon highly electrophilic and an excellent substrate for nucleophilic substitution reactions.[1] This reactivity, coupled with the electron-donating pyrrolidine moiety that can influence the electronic properties of the phenyl ring, makes this molecule a versatile precursor for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules.[1] Derivatives of this compound have shown promise as dopamine transporter (DAT) inhibitors, analogous to α-PVP, with potential applications in neuropharmacology, and as precursors to sulfonamide derivatives with cytotoxic activity against liver cancer cells.[1]

Comparative Analysis of Synthetic Methodologies

The primary route to this compound involves the α-bromination of the parent ketone, 1-(4-(pyrrolidin-1-yl)phenyl)ethanone. The choice of brominating agent and reaction conditions significantly impacts the yield, purity, and scalability of the synthesis.

Method 1: Direct Bromination with Molecular Bromine (Br₂)

Direct bromination using liquid bromine is a classical and effective method for the α-bromination of ketones. The reaction typically proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack by bromine.

Mechanism of Acid-Catalyzed Bromination

G Ketone 1-(4-(pyrrolidin-1-yl)phenyl)ethanone Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone + H⁺ H_plus H+ Enol Enol Intermediate Protonated_Ketone->Enol - H⁺ Brominated_Ketone This compound Enol->Brominated_Ketone + Br₂ Br2 Br₂ HBr HBr

Caption: Acid-catalyzed α-bromination of a ketone.

A detailed experimental protocol for a similar substrate, 4-hydroxyacetophenone, involves dissolving the ketone in chloroform, adding a catalytic amount of concentrated sulfuric acid, followed by the addition of bromine.[2] The reaction is typically stirred for several hours and then quenched with water.

Advantages:

  • High reactivity and often good yields.

  • Readily available and inexpensive reagent.

Disadvantages:

  • Bromine is highly toxic, corrosive, and volatile, requiring stringent safety precautions.

  • The reaction can generate HBr as a byproduct, which can lead to side reactions or require neutralization.

  • Over-bromination to form di- or tri-brominated products can occur if the reaction is not carefully controlled.

Method 2: Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a widely used alternative to molecular bromine. It is a solid, crystalline compound that is easier and safer to handle. The reaction is often initiated by a radical initiator or an acid catalyst.

Advantages:

  • Safer and easier to handle than liquid bromine.

  • Often provides higher selectivity for mono-bromination, especially when used in stoichiometric amounts.

  • The reaction byproduct, succinimide, is generally less reactive and easier to remove than HBr.

Disadvantages:

  • NBS is more expensive than molecular bromine.

  • The reaction may require a catalyst (e.g., acid or radical initiator) and can sometimes be slower.

  • In a study comparing brominating agents for 4-chlorophenone, the NBS reaction showed poor performance with only a small amount of product generated after three hours.[3]

Method 3: Bromination with Pyridine Hydrobromide Perbromide

Pyridine hydrobromide perbromide is another solid, stable, and easy-to-handle brominating agent. It acts as a source of electrophilic bromine.

Advantages:

  • Solid reagent, making it easy to handle and weigh.

  • Often provides good yields and selectivity.

  • In a comparative study on the bromination of 4-chlorophenone, pyridine hydrobromide perbromide exhibited the highest efficiency with a yield of 85% under identical conditions.[3]

Disadvantages:

  • Can be more expensive than Br₂ or NBS.

  • The pyridine byproduct needs to be removed during workup.

A High-Yield Alternative: Condensation with Thiazol-2-yl Hydrazones

A reported high-yield (97%) route involves the condensation of the parent ketone with thiazol-2-yl hydrazones.[1] While the specifics of the subsequent bromination step are not detailed in the available literature, this approach suggests that modification of the ketone functionality prior to bromination can lead to significantly improved yields. This method likely proceeds through a different mechanism, potentially involving activation of the α-position through the hydrazone intermediate. However, without a detailed protocol, direct comparison is challenging.

Table 1: Comparison of Synthetic Methodologies for α-Bromination of Acetophenone Derivatives

MethodBrominating AgentTypical YieldsAdvantagesDisadvantages
Direct Bromination Molecular Bromine (Br₂)Good to ExcellentHigh reactivity, inexpensiveHazardous, potential for over-bromination, HBr byproduct
NBS Bromination N-Bromosuccinimide (NBS)Moderate to GoodSafer, more selective for mono-brominationMore expensive, can be slower, may require a catalyst
Perbromide Bromination Pyridine Hydrobromide PerbromideGood to ExcellentSolid, easy to handle, good yieldsMore expensive, pyridine byproduct

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of α-bromo ketones, which can be adapted for the synthesis of this compound.

Protocol 1: α-Bromination using Molecular Bromine

This protocol is adapted from the synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone.[2]

Materials:

  • 1-(4-(pyrrolidin-1-yl)phenyl)ethanone

  • Chloroform (or Dichloromethane)

  • Concentrated Sulfuric Acid

  • Bromine

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Water

Procedure:

  • Dissolve 1-(4-(pyrrolidin-1-yl)phenyl)ethanone (1 equivalent) in chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution with stirring.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine (1.05 equivalents) in chloroform dropwise to the reaction mixture while maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature for 5 hours, monitoring the progress by TLC.

  • Quench the reaction by carefully adding water.

  • Separate the organic layer and extract the aqueous layer with chloroform.

  • Combine the organic extracts and wash with a saturated aqueous sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: α-Bromination using N-Bromosuccinimide (NBS)

This protocol is a general procedure for the α-bromination of aralkyl ketones.[4]

Materials:

  • 1-(4-(pyrrolidin-1-yl)phenyl)ethanone

  • N-Bromosuccinimide (NBS)

  • Acidic Aluminum Oxide (Al₂O₃)

  • Methanol

Procedure:

  • To a solution of 1-(4-(pyrrolidin-1-yl)phenyl)ethanone (1 equivalent) in methanol, add acidic Al₂O₃ (10% w/w).

  • Add NBS (1.2 equivalents) portion-wise to the stirred mixture at room temperature.

  • Reflux the reaction mixture, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the catalyst.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove succinimide.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Validation and Characterization of the Synthesized Product

Ensuring the identity and purity of the synthesized this compound is crucial. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the pyrrolidine ring protons, and a key singlet for the α-bromomethylene (-CH₂Br) protons, typically in the range of δ 4.5-4.8 ppm. For this compound, a singlet for the CH₂ protons has been reported at δ 4.56 ppm (in DMSO-d₆).[1]

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbon (typically δ > 190 ppm), the α-brominated carbon, and the carbons of the phenyl and pyrrolidine rings.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected around 1680-1710 cm⁻¹. For the target molecule, a C=O stretch has been reported at 1707 cm⁻¹.[1]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (268.15 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in two molecular ion peaks (M⁺ and M+2⁺) of nearly equal intensity, which is a characteristic signature for a mono-brominated compound.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Chemical Shift/Frequency
¹H NMR (DMSO-d₆) ~ δ 4.56 (s, 2H, -CH₂Br)
IR (KBr) ~ 1707 cm⁻¹ (C=O stretch)
Mass Spec (EI) M⁺ at m/z 268 and M+2⁺ at m/z 270
Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of organic compounds and for quantitative analysis. A validated reverse-phase HPLC (RP-HPLC) method is essential for quality control.

Workflow for HPLC Method Validation

G cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) MD_Start Select Column & Mobile Phase MD_Opt Optimize Gradient, Flow Rate, Temperature MD_Start->MD_Opt Specificity Specificity/Selectivity MD_Opt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness

Caption: Workflow for HPLC method validation.

Typical HPLC Method Parameters for α-Bromo Ketones:

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (determined by UV scan, likely around 280-300 nm)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Validation Parameters and Acceptance Criteria:

ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of other components.Peak purity analysis, no interference from placebo or degradation products.
Linearity Proportionality of the analytical signal to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999
Accuracy Closeness of the test results to the true value.Recovery of 98-102% for spiked samples.
Precision Degree of agreement among individual test results.Relative Standard Deviation (RSD) ≤ 2%
LOD Lowest amount of analyte that can be detected.Signal-to-noise ratio of 3:1
LOQ Lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio of 10:1

Downstream Applications: A Gateway to Bioactive Molecules

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of biologically active molecules. Its electrophilic α-carbon readily reacts with a variety of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds.

Examples of Bioactive Molecules Derived from α-Bromoketones:

  • Pyrrole Derivatives: The Hantzsch pyrrole synthesis, which involves the reaction of an α-haloketone with a β-dicarbonyl compound and an amine, is a powerful method for generating substituted pyrroles.[5] Pyrrole-containing compounds exhibit a wide range of biological activities, including anticancer, antimalarial, and antiviral effects.[5]

  • Imidazopyridines: Reaction of α-haloketones with 2-aminopyridines is a common route to imidazopyridine derivatives, a class of compounds known for their diverse pharmacological properties.

  • Protein Kinase Inhibitors: A structurally similar compound, 2-Bromo-1-(4-morpholinophenyl)ethanone, has been identified as a protein kinase inhibitor, highlighting the potential of this class of compounds in oncology research.[6]

Safety and Handling

α-Bromo ketones are potent lachrymators and skin irritants. It is imperative to handle these compounds with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Key Safety Precautions:

  • Personal Protective Equipment: Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a certified chemical fume hood.

  • In case of contact:

    • Skin: Immediately wash the affected area with copious amounts of soap and water.

    • Eyes: Flush with water for at least 15 minutes and seek immediate medical attention.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

The synthesis of this compound is a critical step in the development of novel therapeutic agents. This guide has provided a comparative overview of the primary synthetic methodologies, emphasizing the trade-offs between yield, safety, and cost. While direct bromination with Br₂ and the use of NBS are common approaches, the use of pyridine hydrobromide perbromide appears to offer a favorable balance of reactivity and ease of handling. For researchers seeking to maximize yield, further investigation into the reported high-yield condensation method is warranted.

A robust analytical validation framework, centered around HPLC, is non-negotiable for ensuring the quality and reproducibility of synthetic work. By adhering to the principles of scientific integrity and employing a systematic approach to both synthesis and validation, researchers can confidently utilize this compound and its derivatives to advance the frontiers of drug discovery.

References

A Comparative Guide to Brominating Agents for the Synthesis of α-Bromoacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of α-bromoacetophenone, also known as phenacyl bromide, is a cornerstone transformation in organic chemistry. This versatile intermediate is a critical building block for a wide array of pharmaceuticals, including non-steroidal anti-inflammatory drugs and synthetic estrogens, as well as other fine chemicals.[1][2] The selection of an appropriate brominating agent is paramount, directly influencing reaction yield, selectivity, safety, and scalability. This guide provides an in-depth comparative analysis of common brominating agents used for the α-bromination of acetophenone, offering experimental data and field-proven insights for researchers, scientists, and drug development professionals.

The Fundamental Mechanism: Acid-Catalyzed α-Bromination

The α-bromination of a ketone like acetophenone proceeds through an enol intermediate. The reaction is typically catalyzed by an acid, which protonates the carbonyl oxygen, facilitating the tautomerization to the more nucleophilic enol form. The electron-rich double bond of the enol then attacks the electrophilic bromine source, leading to the formation of the α-brominated ketone and regeneration of the acid catalyst.[1][3][4]

Understanding this mechanism is key to controlling the reaction. The rate-determining step is often the formation of the enol, and subsequent brominations can occur if the product is more reactive than the starting material. Therefore, careful control of stoichiometry and reaction conditions is essential to prevent the formation of di-brominated byproducts.[4][5]

Alpha_Bromination_Mechanism cluster_reagents Acetophenone Acetophenone ProtonatedKetone Protonated Ketone Acetophenone->ProtonatedKetone Acid Catalyst (H+) Enol Enol Intermediate ProtonatedKetone->Enol Tautomerization AlphaBromo α-Bromoacetophenone Enol->AlphaBromo Nucleophilic Attack on Br₂ reagent_H H+ reagent_Br2 Br-Br product_HBr HBr

Caption: General mechanism of acid-catalyzed α-bromination of acetophenone.

Comparative Analysis of Brominating Agents

The choice of brominating agent is a critical decision driven by factors including safety, cost, selectivity, and ease of handling. We will now compare four commonly employed reagents.

Elemental Bromine (Br₂)

Elemental bromine is the most traditional and atom-economical brominating agent. It is a highly reactive, volatile, and corrosive reddish-brown liquid, posing significant handling challenges.[3][6]

  • Mechanism of Action: As a diatomic molecule, Br₂ acts as the direct electrophilic source of bromine that is attacked by the enol intermediate.

  • Performance & Selectivity: While effective, the high reactivity of Br₂ can lead to over-bromination, yielding α,α-dibromoacetophenone.[3][4] Ring bromination can also occur, particularly if the aromatic ring possesses activating substituents.[4][7] Yields are often moderate to good, but purification can be challenging due to byproducts.

  • Advantages:

    • High reactivity.

    • Low cost and high atom economy.

  • Disadvantages & Limitations:

    • Extremely hazardous, toxic, and corrosive, requiring handling in a well-ventilated fume hood with specialized personal protective equipment (PPE).[6][8][9]

    • Difficult to handle and measure accurately due to its volatility.

    • Can lead to a lack of selectivity and the formation of hydrogen bromide (HBr) gas as a corrosive byproduct.[3][10]

  • Dissolve acetophenone (0.42 mol) in 50 mL of anhydrous ether in a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser.[11]

  • Cool the solution in an ice bath and add a catalytic amount of anhydrous aluminum chloride (0.5 g).[11]

  • Slowly add a solution of elemental bromine (0.42 mol) in 10 mL of methanol dropwise from the dropping funnel over 1 hour with continuous stirring.[4][11]

  • After the addition is complete, continue stirring at room temperature for another hour.[4]

  • Remove the solvent and excess HBr under reduced pressure.[11]

  • Wash the crude product with cold water and then with petroleum ether to remove unreacted acetophenone.[11]

  • Recrystallize the solid from ethanol to yield pure α-bromoacetophenone.

N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a crystalline solid, making it a safer and more convenient alternative to liquid bromine.[1][12] It is a versatile reagent for various bromination reactions.

  • Mechanism of Action: NBS serves as a source of electrophilic bromine. In the presence of an acid catalyst (like p-toluenesulfonic acid, PTSA) or a radical initiator, it releases a low concentration of Br₂, which then participates in the reaction as described previously.[12][13] This controlled release helps to minimize side reactions.

  • Performance & Selectivity: NBS generally offers higher selectivity for α-monobromination compared to elemental bromine.[13] However, studies have shown that without optimal conditions, its performance can be poor, sometimes resulting in low product generation.[1] One study using acidic aluminum oxide as a catalyst in methanol reported high yields and excellent regioselectivity for α-bromination.[12]

  • Advantages:

    • Solid, crystalline reagent, making it easier and safer to handle and weigh than liquid bromine.[1]

    • Generally provides better selectivity and fewer byproducts.[13]

  • Disadvantages & Limitations:

    • Less atom-economical than Br₂.

    • Can be thermally unstable and may decompose, especially in the presence of certain solvents like DMF or THF.[1]

    • Harmful if swallowed and causes severe skin burns and eye damage.[14][15]

  • To a solution of the acetophenone (10 mmol) in methanol (20 mL) in a round-bottom flask, add acidic Al₂O₃ (10% w/w of the acetophenone).[5]

  • Add N-bromosuccinimide (12 mmol) portion-wise over 10-15 minutes.[5][12]

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.[5][12]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and filter to remove the alumina. Wash the solid with a small amount of methanol.[5]

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization.[5]

Pyridinium Tribromide (Py·HBr₃)

Also known as pyridinium bromide perbromide, this reagent is a stable, crystalline, reddish-orange solid that serves as a convenient source of bromine.[16][17]

  • Mechanism of Action: Pyridinium tribromide exists in equilibrium with pyridinium hydrobromide and elemental bromine. It delivers Br₂ in a controlled manner directly to the reaction medium.

  • Performance & Selectivity: This reagent is known for its high efficiency and selectivity in the α-bromination of ketones.[16][18] Comparative studies have shown it to provide significantly higher yields than both NBS and CuBr₂ under similar conditions.[1] For 4-chloroacetophenone, yields exceeding 80% have been consistently achieved.[1][19]

  • Advantages:

    • Stable, non-volatile solid that is easy to handle and weigh.[17]

    • Offers high selectivity and excellent yields for α-monobromination.

    • The reaction is often cleaner with simpler work-up procedures.[1]

  • Disadvantages & Limitations:

    • Higher molecular weight and cost compared to elemental bromine.

    • The pyridine byproduct needs to be removed during work-up.

  • In a 50 mL round-bottom flask, dissolve the acetophenone derivative (5.0 mmol) in glacial acetic acid (20 mL).[1]

  • Add pyridine hydrobromide perbromide (5.5 mmol, 1.1 equivalents).[1][5]

  • Attach a reflux condenser and heat the reaction mixture to 90°C with stirring.[1][5]

  • Monitor the reaction by TLC; it is typically complete within 3 hours.[1][5]

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice water to precipitate the crude product.[5]

  • Filter the solid, wash thoroughly with cold water, and dry. Recrystallize from ethanol if necessary.[5]

Copper(II) Bromide (CuBr₂)

Copper(II) bromide is a solid reagent that can effect the bromination of ketones, often under heterogeneous conditions.[20][21]

  • Mechanism of Action: The reaction is believed to proceed through the enol form of the ketone, which is brominated by the CuBr₂. Two molecules of CuBr₂ are required, with the formation of two equivalents of CuBr and HBr.

  • Performance & Selectivity: CuBr₂ is a highly selective reagent for α-monobromination.[21][22][23] The heterogeneous nature of the reaction (often refluxing in chloroform/ethyl acetate) can simplify product isolation.[20] However, yields are typically moderate, often around 60%, which is lower than what can be achieved with pyridinium tribromide.[1]

  • Advantages:

    • High selectivity for α-bromination.[21]

    • Safer to handle than liquid bromine.

    • The heterogeneous reaction conditions can facilitate an easier work-up.[20]

  • Disadvantages & Limitations:

    • Requires stoichiometric amounts of the copper salt, which can lead to copper waste.

    • Yields may be lower compared to other methods.[1]

    • The reaction often requires refluxing for several hours.[24]

  • Prepare a heterogeneous suspension of CuBr₂ (2 equivalents) in a 1:1 mixture of chloroform and ethyl acetate.[20][24]

  • Add acetophenone (1 equivalent) to the suspension.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed (typically 3-4 hours).[24]

  • After cooling, filter the mixture to remove the copper(I) bromide precipitate.

  • Wash the filtrate with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product. Purify by column chromatography or recrystallization.

Data-Driven Performance Summary

Brominating AgentTypical YieldReaction TimeSelectivityHandling & SafetyKey Conditions
Elemental Bromine (Br₂) ** 60-75%1-2 hoursModerateVery Poor: Highly toxic, corrosive liquid.[6][8]Acetic acid or ether, acid catalyst.[11]
N-Bromosuccinimide (NBS) 65-90%1-3 hoursGoodGood: Solid, but a lachrymator and skin irritant.[14][15]Methanol, acidic Al₂O₃ catalyst, reflux.[12]
Pyridinium Tribromide >80% 3 hoursExcellent Excellent: Stable, non-volatile solid.[17]Acetic acid, 90°C.[1][19]
Copper(II) Bromide (CuBr₂) **~60%3-4 hoursExcellent Very Good: Stable solid.Chloroform/Ethyl acetate, reflux.[20][24]

General Experimental Workflow

The overall process for the synthesis, isolation, and purification of α-bromoacetophenone follows a general workflow, regardless of the specific brominating agent used.

Experimental_Workflow Setup 1. Reaction Setup (Flask, Stirrer, Condenser) Addition 2. Reagent Addition (Acetophenone, Solvent, Brominating Agent) Setup->Addition Reaction 3. Controlled Reaction (Heating, Stirring, Monitoring by TLC) Addition->Reaction Workup 4. Reaction Quench & Work-up (Cooling, Precipitation/Extraction) Reaction->Workup Isolation 5. Product Isolation (Filtration) Workup->Isolation Purification 6. Purification (Recrystallization/Chromatography) Isolation->Purification Analysis 7. Product Analysis (NMR, IR, Melting Point) Purification->Analysis

Caption: A generalized workflow for the synthesis of α-bromoacetophenone.

Conclusion and Recommendations

The synthesis of α-bromoacetophenone can be successfully achieved using several different brominating agents, each with a distinct profile of advantages and disadvantages.

  • For Safety and Ease of Use: Pyridinium Tribromide stands out as the superior choice for laboratory-scale synthesis. It combines excellent yields and high selectivity with the safety and convenience of a stable, solid reagent. This makes it particularly suitable for environments where safety is a primary concern, such as in academic or teaching laboratories.[1][19]

  • For Selectivity: Both Pyridinium Tribromide and Copper(II) Bromide offer excellent selectivity for α-monobromination, minimizing the formation of undesirable byproducts.[1][21]

  • For Cost-Effectiveness on a Large Scale: While hazardous, elemental bromine remains the most atom-economical and inexpensive option. Its use may be justified in industrial settings where robust engineering controls and safety protocols can mitigate the significant handling risks.

  • A Versatile Alternative: N-Bromosuccinimide (NBS) provides a good balance of safety, selectivity, and reactivity, making it a reliable workhorse reagent for many applications.[12][13]

Ultimately, the optimal choice of brominating agent will depend on the specific requirements of the synthesis, including the desired scale, purity standards, available safety infrastructure, and cost considerations. For researchers prioritizing high yield, selectivity, and operational safety, Pyridinium Tribromide is the most highly recommended agent based on current comparative data.

References

A Comparative Guide to the Spectroscopic Analysis of Impurities in the Synthesis of 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of spectroscopic methodologies for the identification, quantification, and structural elucidation of impurities generated during the synthesis of 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone. As a critical intermediate in medicinal chemistry, particularly for developing agents targeting neurological disorders, ensuring the purity of this compound is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API)[1]. This document is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

The impurity profile of any pharmaceutical compound is a critical quality attribute, subject to rigorous scrutiny by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH)[2][3][4]. Impurities can originate from various sources, including starting materials, intermediates, by-products from side reactions, or degradation of the substance itself[5][6]. This guide will explore an integrated, multi-technique spectroscopic approach to build a comprehensive impurity profile for this compound.

Synthetic Pathway and Anticipated Impurities

The most common synthesis route to this compound involves the alpha-bromination of the precursor, 1-(4-(pyrrolidin-1-yl)phenyl)ethanone, typically using a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent[1].

Understanding this pathway allows us to anticipate the likely process-related impurities:

  • Impurity A (Unreacted Starting Material): 1-(4-(pyrrolidin-1-yl)phenyl)ethanone. Its presence indicates an incomplete reaction.

  • Impurity B (Over-bromination Product): 2,2-Dibromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone. This results from the reaction continuing after the desired mono-bromination.

  • Impurity C (Ring-Bromination Isomer): 2-Bromo-1-(2-bromo-4-(pyrrolidin-1-yl)phenyl)ethanone. The electron-rich aromatic ring is susceptible to electrophilic substitution, creating positional isomers.

  • Impurity D (Reagent-Related): Succinimide, a by-product from the use of NBS as a brominating agent.

  • Degradation Products: Hydrolysis of the bromo group to form 2-Hydroxy-1-(4-(pyrrolidin-1-yl)phenyl)ethanone is a potential degradation pathway, especially under non-anhydrous conditions or improper storage.

// Nodes SM [label="1-(4-(pyrrolidin-1-yl)phenyl)ethanone\n(Starting Material)"]; Reagent [label="+ Brominating Agent\n(e.g., NBS)", shape=ellipse, fillcolor="#FFFFFF"]; Product [label="this compound\n(Target Compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ImpurityA [label="Impurity A\n(Unreacted SM)", fillcolor="#FBBC05", fontcolor="#202124"]; ImpurityB [label="Impurity B\n(Over-bromination)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ImpurityC [label="Impurity C\n(Ring Bromination)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ImpurityD [label="Impurity D\n(Reagent By-product)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges SM -> Reagent [dir=none]; Reagent -> Product [label="Main Reaction Path"]; SM -> ImpurityA [label="Incomplete Reaction", style=dashed]; Product -> ImpurityB [label="Excess Reagent", style=dashed]; SM -> ImpurityC [label="Side Reaction", style=dashed]; Reagent -> ImpurityD [label="By-product Formation", style=dashed]; } dot Caption: Synthesis pathway and potential impurity formation.

A Comparative Overview of Spectroscopic Techniques

No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, using multiple techniques with different separation and detection principles, is essential for robust impurity profiling[7].

Technique Primary Use Sensitivity Selectivity Structural Information Quantification
HPLC-UV Separation & QuantificationHigh (ppb-ppm)HighLow (RT & UV Spectra)Excellent
LC-MS Identification & ConfirmationVery High (ppb-ppt)Very HighHigh (MW & Fragmentation)Good
NMR Definitive Structure ElucidationLow (ppm-high %)ModerateExcellent (Full Structure)Excellent (qNMR)
FT-IR Functional Group ConfirmationModerateModerateModerate (Functional Groups)Poor

Experimental Protocols and Data Interpretation

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The primary role of HPLC-UV is to separate all components of the mixture and quantify them. Its high sensitivity and excellent quantitative capabilities make it the workhorse for routine purity analysis and quality control[7].

Methodology:

  • System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). The choice of a C18 column is based on the non-polar nature of the target molecule.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (MeCN)[8].

  • Gradient Elution: Start with a higher polarity (e.g., 80% A) to retain the compound, then ramp up the organic phase (B) to elute impurities and the main compound based on their hydrophobicity. A typical gradient might be: 0-2 min (20% B), 2-15 min (20-80% B), 15-18 min (80% B), 18-20 min (80-20% B), 20-25 min (20% B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 280 nm. This wavelength is chosen based on the UV absorbance maximum of the phenyl ketone chromophore.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (80:20 Water:MeCN) to a concentration of ~0.5 mg/mL.

Data Interpretation:

  • The chromatogram will show peaks corresponding to the main compound and any impurities.

  • Purity is calculated using the area percent method (Area of Main Peak / Total Area of All Peaks) * 100.

  • Known impurities can be quantified by running certified reference standards to create a calibration curve.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the gold standard for identifying unknown impurities. It couples the powerful separation of HPLC with the mass-resolving capability of a mass spectrometer, providing molecular weight and fragmentation data crucial for structural elucidation[4][9][10]. Using a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap is highly recommended as it provides highly accurate mass measurements, enabling the determination of elemental compositions[2][11].

Methodology:

  • LC System: Utilize the same LC method as described above. The use of a volatile buffer like formic acid is compatible with mass spectrometry.

  • MS System: A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode. The pyrrolidine nitrogen is basic and will readily accept a proton.

  • Mass Range: Scan from m/z 100 to 1000.

  • Data Acquisition: Perform both full scan MS to get molecular ions ([M+H]+) and tandem MS (MS/MS) on significant peaks to induce fragmentation for structural clues.

Data Interpretation:

  • For each peak in the chromatogram, a mass spectrum is generated.

  • The m/z of the molecular ion of an unknown impurity gives its molecular weight. For example, the [M+H]+ for the starting material would be ~m/z 204, while the dibrominated impurity would be ~m/z 346/348/350 (reflecting bromine's isotopic pattern).

  • HRMS data (e.g., measuring m/z 268.0335 instead of 268.0) can confirm the elemental formula (C12H15BrNO)+.

  • MS/MS fragmentation patterns provide pieces of the structural puzzle, helping to locate where a modification (like an extra bromine) has occurred.

G

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

While LC-MS provides strong evidence, NMR spectroscopy is the definitive tool for unambiguous structure elucidation of both the final product and any isolated impurities[12][13].

Methodology:

  • Sample Preparation: Isolate the impurity of interest using preparative HPLC. Dissolve ~5-10 mg of the pure compound (or isolated impurity) in ~0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Acquisition:

    • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments.

    • ¹³C NMR: Shows the number of different types of carbon atoms.

    • 2D NMR (COSY, HSQC): Used to establish connectivity between protons (COSY) and between protons and their attached carbons (HSQC), which is invaluable for complex structures.

Data Interpretation (Expected Signals for the Target Compound):

  • Aromatic Protons: Two doublets in the ~6.5-8.0 ppm region, characteristic of a 1,4-disubstituted benzene ring[14].

  • Methylene Protons (CH₂Br): A singlet around 4.5-5.0 ppm.

  • Pyrrolidine Protons: Two multiplets in the ~2.0-3.5 ppm region.

  • An impurity like the dibrominated product (Impurity B) would show a singlet for the CHBr₂ proton at a significantly downfield shift compared to the CH₂Br signal.

Protocol 4: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid, non-destructive technique primarily used to confirm the presence of key functional groups. It serves as a quick identity check rather than a tool for analyzing complex mixtures[15][16].

Methodology:

  • Sample Preparation: A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory, or mixed with KBr powder and pressed into a pellet.

  • Acquisition: Scan the mid-infrared region (4000-400 cm⁻¹).

Data Interpretation:

  • C=O Stretch (Ketone): A strong, sharp peak around 1670 cm⁻¹. The conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹)[17][18].

  • Aromatic C=C Stretches: Peaks in the 1600-1450 cm⁻¹ region.

  • C-N Stretch: Around 1350-1250 cm⁻¹.

  • C-Br Stretch: Typically found in the fingerprint region (< 800 cm⁻¹).

Conclusion: An Integrated and Authoritative Approach

The robust spectroscopic analysis of impurities in the synthesis of this compound is not a linear process but an integrated workflow. It begins with the high-throughput screening and quantification capabilities of HPLC-UV , which forms the backbone of quality control. When unknown peaks are detected, LC-MS , particularly high-resolution MS, is employed to rapidly provide high-confidence molecular weight and formula information, guiding the identification process. For definitive, unambiguous structural confirmation of novel impurities, isolation followed by NMR spectroscopy is indispensable. Finally, FT-IR serves as a rapid and straightforward method for confirming functional group identity in the final product.

By employing this multi-faceted, orthogonal approach, researchers and drug development professionals can build a comprehensive and trustworthy impurity profile, ensuring the quality, safety, and regulatory compliance of this vital pharmaceutical intermediate.

References

A Senior Application Scientist's Guide to the Synthesis of Functionalized Phenacyl Bromides: A Methodological Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Utility of Phenacyl Bromides

Functionalized phenacyl bromides (α-bromoacetophenones) are indispensable building blocks in the armamentarium of the synthetic chemist. Their utility stems from a unique structural motif: two adjacent electrophilic centers (the carbonyl carbon and the α-carbon) and an excellent leaving group (bromide). This arrangement makes them exceptionally versatile precursors for constructing a vast array of biologically significant heterocyclic compounds, including imidazoles, quinoxalines, and thiazoles, which form the core of many pharmaceutical agents.[1][2][3][4] The development of efficient, safe, and scalable methods for their synthesis is therefore a topic of continuous interest for researchers in medicinal chemistry and process development.

This guide provides a comparative analysis of the principal synthetic methodologies for preparing functionalized phenacyl bromides. We will move beyond simple procedural descriptions to dissect the underlying mechanisms, evaluate the relative merits and drawbacks of each approach, and provide field-tested protocols and comparative data to inform your selection of the optimal synthetic strategy.

I. The Workhorse Method: Direct α-Bromination of Acetophenones

The most direct and historically significant route to phenacyl bromides is the electrophilic substitution of a hydrogen atom on the α-carbon of a corresponding acetophenone derivative. The choice of brominating agent and catalyst is critical and dictates the reaction's efficiency, safety, and substrate scope.

A. Classic Approach: Molecular Bromine (Br₂) with Acid Catalysis

The reaction of an enolizable ketone with molecular bromine under acidic conditions is a foundational transformation in organic chemistry.[5] The acid catalyst is not merely an additive; it is essential for accelerating the keto-enol tautomerism. The formation of the enol is the rate-determining step, after which the electron-rich double bond of the enol performs a nucleophilic attack on the electrophilic bromine.[6][7][8]

Causality Behind the Choice: The use of an acid catalyst (e.g., HBr, Acetic Acid, AlCl₃) protonates the carbonyl oxygen, increasing the acidity of the α-protons and facilitating the formation of the crucial enol intermediate.[8][9] Without the catalyst, the reaction is impractically slow.

Limitations:

  • Safety: Molecular bromine is highly toxic, corrosive, and volatile, requiring stringent handling procedures.[10]

  • Selectivity: For acetophenones with electron-rich aromatic rings, competitive electrophilic aromatic substitution (ring bromination) can be a significant side reaction, complicating purification.[11]

  • Byproducts: The reaction generates stoichiometric amounts of hydrogen bromide (HBr), which can cause degradation of acid-sensitive substrates or products.[5]

Caption: Mechanism of acid-catalyzed α-bromination of acetophenone.[8]

B. Safer Alternatives: N-Halosuccinimides and Other Reagents

To mitigate the hazards associated with Br₂, solid, crystalline brominating agents are preferred in many applications.

  • N-Bromosuccinimide (NBS): NBS is a widely used reagent for α-bromination.[12] The reaction is typically promoted by a radical initiator or an acid catalyst, such as p-toluenesulfonic acid (PTSA) or silica-supported catalysts.[13][14] Microwave-assisted protocols using NBS can dramatically reduce reaction times from hours to minutes, offering a significant process advantage.[15]

  • Pyridine Hydrobromide Perbromide (PHPB): This solid, stable complex serves as a convenient source of electrophilic bromine, releasing it slowly into the reaction mixture. It often provides higher yields and cleaner reactions compared to Br₂ or NBS for certain substrates, such as 4-chloroacetophenone.[7][16]

  • Copper(II) Bromide (CuBr₂): CuBr₂ can act as both a catalyst and the bromine source.[17] It is particularly useful for brominating ketones in solvents like refluxing chloroform-ethyl acetate.[7] While safer than liquid bromine, it introduces heavy metal waste, which is a consideration for green chemistry principles.[7]

II. Modern & Greener Methodologies: Moving Beyond Tradition

Recent advances have focused on developing more sustainable, efficient, and safer protocols that often provide superior selectivity and operational simplicity.

A. Electrochemical Synthesis

Electrosynthesis represents a paradigm shift towards greener chemistry. This method generates the active brominating species (e.g., Br⁺) in situ from simple, inexpensive bromide salts like ammonium bromide (NH₄Br) or sodium bromide (NaBr).[13][18]

Causality Behind the Choice: By applying an electric current, bromide ions are oxidized at the anode to generate the electrophilic bromine species precisely when and where they are needed. This avoids the bulk handling of hazardous reagents and allows for exquisite control over the reaction. The method often exhibits high selectivity for α-bromination over aromatic ring bromination, even with activated substrates.[18][19]

Caption: General workflow for electrochemical α-bromination.[19]

B. Tandem Reactions from Olefins

Instead of starting from the ketone, functionalized phenacyl bromides can be synthesized directly from styrenes in a single step. These methods combine oxidation and bromination into a seamless tandem process. A notable example is the K₂S₂O₈-mediated tandem hydroxybromination and oxidation of styrenes in water, which proceeds under mild conditions (60 °C) and avoids organic solvents.[20] Photocatalytic methods using visible light and aqueous HBr can also achieve this transformation under catalyst-free conditions, representing an exceptionally green approach.[2]

C. Continuous Flow Chemistry

The use of microreactors or continuous flow systems for α-bromination offers unparalleled advantages in safety and control.[5] Highly reactive and hazardous reagents like bromine can be generated and consumed within a closed, confined loop, minimizing operator exposure.[21] The high surface-area-to-volume ratio in microreactors allows for precise temperature control, preventing thermal runaways and reducing the formation of byproducts like dibrominated species.[22] This technology is highly scalable and provides a direct pathway from laboratory optimization to industrial production.[5][22]

III. Comparative Performance Data

The selection of a synthetic methodology is often guided by quantitative metrics such as yield, reaction time, and conditions. The tables below provide a comparative snapshot of different approaches.

Table 1: Comparison of Brominating Agents for the Synthesis of 2-bromo-1-(4-chlorophenyl)ethanone

Brominating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference(s)
Pyridine Hydrobromide PerbromideAcetic Acid90385[7][16]
Copper(II) BromideAcetic Acid903~60[7][16]
N-Bromosuccinimide (NBS)Acetic Acid903Low[7][16]
NBS with Acidic Al₂O₃ Methanol Reflux 0.25 89 [23]
Predominantly unreacted starting material observed under these specific conditions.

Table 2: Overview of Key Synthetic Methodologies

MethodologyTypical Bromine SourceKey AdvantagesKey DisadvantagesTypical Yield Range (%)Reference(s)
Classic Acid-Catalysis Br₂Well-established, inexpensive reagentHazardous Br₂, HBr byproduct, potential for low selectivity60-96[5][9]
NBS/Catalyst N-BromosuccinimideSafer solid reagent, can be accelerated by microwaveRequires catalyst, can be sluggish without activation80-90+[12][15][23]
Electrochemical NH₄Br / NaBrGreen (in situ generation), high selectivity, mild conditionsRequires specialized equipment (power supply, electrodes)80-95[13][18]
Tandem (from Styrenes) K₂S₂O₈ / HBr (photo)Atom economical, uses cheaper starting materials, often in waterSubstrate scope may be limited, mechanism can be complexup to 86[2][20]
Continuous Flow Br₂Inherently safe handling of Br₂, excellent process control, scalableHigh initial equipment cost, requires process optimization99[5][22]

IV. Validated Experimental Protocols

The following protocols are provided as representative examples of the methodologies discussed.

Protocol 1: Classic α-Bromination using Molecular Bromine and AlCl₃

(Adapted from Organic Syntheses)[9]

Materials:

  • Acetophenone (0.42 mol)

  • Anhydrous Ether (50 mL)

  • Anhydrous Aluminum Chloride (AlCl₃) (0.5 g)

  • Bromine (0.42 mol)

  • Petroleum Ether

  • Water

Procedure:

  • In a dry three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, dissolve acetophenone in anhydrous ether.

  • Cool the solution in an ice bath and add anhydrous AlCl₃.

  • Add bromine dropwise from the dropping funnel with vigorous stirring over approximately 45-60 minutes. Maintain the temperature below 10 °C. The color of bromine should discharge rapidly.

  • After the addition is complete, remove the flask from the ice bath and allow it to stir for an additional 10 minutes.

  • Remove the ether and dissolved HBr under reduced pressure.

  • The resulting solid mass is triturated with a mixture of water and petroleum ether to remove color.

  • Filter the crystals under suction and wash with fresh portions of the water/petroleum ether mixture until a white product is obtained.

  • The crude product (typically 88-96% yield) can be recrystallized from methanol for higher purity.

Protocol 2: Heterogeneous Catalysis with NBS and Acidic Alumina

(Adapted from BenchChem)[23]

Materials:

  • Substituted Acetophenone (10 mmol)

  • Acidic Alumina (Al₂O₃) (10% w/w)

  • N-Bromosuccinimide (NBS) (12 mmol)

  • Methanol (20 vol)

Procedure:

  • To a round-bottom flask equipped with a condenser and magnetic stirrer, add the substituted acetophenone and acidic Al₂O₃.

  • Add methanol to the flask.

  • Heat the reaction mixture to reflux with stirring.

  • Once at reflux, add NBS portion-wise over 10-15 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the catalyst (Al₂O₃).

  • Evaporate the solvent under reduced pressure and purify the crude product, typically by recrystallization or column chromatography.

Protocol 3: Green Electrochemical α-Bromination

(Adapted from Raju, et al.)[18][19]

Materials:

  • Acetophenone (10 mmol)

  • Ammonium Bromide (NH₄Br)

  • Sulfuric Acid (H₂SO₄) (catalytic amount)

  • Acetonitrile (CH₃CN) and Water (e.g., 80:20 mixture)

  • Undivided electrochemical cell with two platinum foil electrodes

  • DC power supply

Procedure:

  • In the undivided electrochemical cell, dissolve acetophenone in the acetonitrile/water mixture.

  • Add NH₄Br as the bromine source and a catalytic amount of H₂SO₄ as the supporting electrolyte.

  • Stir the solution at ambient temperature.

  • Apply a constant current (e.g., 10-20 mA/cm²) and pass a total charge of 2 Faradays per mole of acetophenone.

  • After the electrolysis is complete, continue stirring for an additional period (e.g., 1-5 hours) to ensure full conversion.

  • Extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to yield the crude product, which can be purified further if necessary.

V. Conclusion and Future Outlook

While the classic acid-catalyzed α-bromination of acetophenones remains a viable method, its significant safety and environmental drawbacks have spurred the development of superior alternatives. The use of solid brominating agents like NBS and PHPB offers a marked improvement in handling safety.

For the modern research and development professional, the most promising frontiers are electrochemical and continuous flow synthesis. Electrosynthesis provides a genuinely green, highly selective, and mild route that avoids hazardous reagents altogether.[24] Continuous flow technology transforms the safety profile of using reagents like bromine, enabling robust and scalable production with exceptional control.[5] As the fields of pharmaceutical and materials science continue to demand complex, functionalized molecules, the adoption of these safer, more efficient, and sustainable methodologies for synthesizing phenacyl bromides will be paramount.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone (CAS No. 216144-18-2). As a reactive α-brominated ketone, this compound is an invaluable intermediate in pharmaceutical synthesis; however, its chemical properties necessitate stringent disposal protocols to ensure the safety of laboratory personnel and environmental protection. This document is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established safety standards and regulatory requirements.

Hazard Identification and Classification

This compound is a halogenated organic compound that, based on data from structurally similar molecules, is classified as hazardous.[1] The primary risks associated with this compound are its corrosive nature and acute toxicity. Direct contact can cause severe skin burns and serious eye damage.[1]

GHS Hazard Classification Summary

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation1B/1CH314: Causes severe skin burns and eye damage
Serious Eye Damage/Irritation1H318: Causes serious eye damage

This classification is based on available data for analogous compounds and should be treated as a conservative estimate of the hazards.

The Core Disposal Directive: Professional Hazardous Waste Management

Due to its reactivity and hazardous classifications, in-laboratory neutralization of this compound is strongly discouraged. Attempting to neutralize this compound without a validated and controlled process can lead to unpredictable and potentially dangerous reactions. The standard and mandated procedure is to dispose of this chemical as hazardous waste through your institution's Environmental Health and Safety (EHS) program, which will ensure its final disposition at a licensed treatment, storage, and disposal facility (TSDF).

The disposal of this compound is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which classifies it as a halogenated organic hazardous waste.[2][3]

Step-by-Step Disposal Protocol for Laboratory Waste

This protocol outlines the essential steps for the safe accumulation and preparation of this compound waste for collection by EHS personnel.

Required Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure solid, in solution, or as residue), the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Ensure to check the glove manufacturer's compatibility chart.

  • Body Protection: A lab coat and, if handling larger quantities, a chemical-resistant apron.

  • Respiratory Protection: Use a certified respirator if there is a risk of dust inhalation or if handling outside of a chemical fume hood.

Waste Segregation and Container Selection

Proper segregation is critical to prevent dangerous reactions and to facilitate compliant disposal.

  • Designate a Specific Waste Container: Use a container compatible with halogenated organic solids. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.

  • Segregate from Other Waste Streams: It is imperative to keep halogenated organic waste separate from non-halogenated organic waste, aqueous waste, and any reactive materials such as strong acids or bases.[4] Mixing these waste streams can lead to dangerous reactions and significantly increases disposal costs.

  • Solid vs. Liquid Waste:

    • Solid Waste: Unused or contaminated this compound solid should be placed directly into the designated solid waste container.

    • Contaminated Labware: Items such as weighing boats, spatulas, and disposable gloves that are contaminated with the solid should also be placed in this container.

    • Rinsate: If a container that held the pure compound is being triple-rinsed for disposal, the first rinse with an organic solvent (e.g., acetone, ethanol) should be collected as halogenated liquid waste in a separate, appropriately labeled container.

Labeling the Hazardous Waste Container

Proper labeling is a key regulatory requirement.[2] As soon as the first item of waste is placed in the container, it must be labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • An accurate estimate of the quantity of the chemical in the container.

  • The date the waste was first added to the container.

  • The name and contact information of the generating researcher or lab.

Accumulation and Storage
  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]

  • The container must be kept securely closed at all times, except when adding waste.[2]

  • Ensure the storage area is well-ventilated, away from heat sources, and incompatible chemicals.

Arranging for Disposal

Once the container is full or the research project is complete, contact your institution's EHS department to schedule a waste pickup. Do not allow hazardous waste to accumulate in the lab for extended periods.

Disposal Workflow

Caption: Workflow for the compliant disposal of this compound waste.

Emergency Procedures

Spill Response

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill: Determine the extent of the spill and whether it is safe to clean up with available resources. For large spills, contact your institution's emergency response team.

  • Don PPE: At a minimum, wear double gloves, chemical safety goggles, a face shield, and a lab coat. A respirator may be necessary depending on the scale of the spill.

  • Contain the Spill: Gently cover the solid spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent. Avoid raising dust.

  • Clean Up: Carefully scoop the absorbent material and spilled compound into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), working from the outside in. Place all cleaning materials into the hazardous waste container.

  • Label and Dispose: Seal and label the container as hazardous waste and arrange for its disposal through EHS.

  • Post-Cleanup: Remove and dispose of all contaminated PPE as hazardous waste. Thoroughly wash hands and any exposed skin with soap and water.

Spill Response Procedure

SpillResponse start Spill Occurs alert Alert Personnel & Evacuate Area start->alert assess Assess Spill Size alert->assess ppe Don Appropriate PPE assess->ppe Small & Manageable contact_ehs Contact EHS/Emergency Response for Large Spill assess->contact_ehs Large or Unmanageable contain Cover with Inert Absorbent ppe->contain cleanup Collect Material into Waste Container contain->cleanup decontaminate Wipe Area with Solvent cleanup->decontaminate dispose Dispose of all materials as Hazardous Waste decontaminate->dispose end Cleanup Complete dispose->end

Caption: Decision and action flow for responding to a spill of this compound.

Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: DO NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Waste Minimization and Logistics

Waste Minimization

A core principle of modern laboratory management is the minimization of hazardous waste. Consider the following strategies:

  • Purchase only the quantity of chemical needed for your experiments.

  • Maintain a detailed chemical inventory to avoid purchasing duplicates.

  • Design experiments to use the smallest scale feasible to achieve the desired scientific outcome.

Transportation Logistics

The off-site transportation of hazardous waste is regulated by the Department of Transportation (DOT) in the US. When you arrange for waste pickup with your EHS department, they will ensure that the waste is packaged, labeled, and transported by a licensed contractor in accordance with these regulations. Based on its properties, this compound would likely be shipped under a description such as "UN3261, Corrosive solid, acidic, organic, n.o.s."[6]

By adhering to these procedures, you contribute to a safe and compliant laboratory environment, ensuring that the risks associated with this valuable research chemical are managed responsibly from procurement to final disposal.

References

A Researcher's Guide to the Safe Handling of 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical intermediates like 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone is fundamental to advancing medicinal chemistry. This alpha-brominated ketone is a valuable building block, particularly in the synthesis of pharmacologically active compounds.[1] However, its utility is matched by the critical need for rigorous safety protocols. The electrophilic nature of the alpha-bromo ketone functional group points to potential reactivity with biological nucleophiles, necessitating a comprehensive approach to personal protection and laboratory handling.

This guide provides essential, experience-driven safety and logistical information for the laboratory use of this compound (CAS No. 216144-18-2). The protocols outlined here are designed to be a self-validating system, ensuring the safety of personnel and the integrity of research.

Hazard Assessment and Core Principles

While comprehensive toxicological data for this compound is not fully available, the known hazards of structurally related alpha-bromo ketones warrant a high degree of caution. Safety data sheets for similar compounds consistently highlight risks of severe skin corrosion and eye damage.[2][3][4][5] Therefore, it is prudent to treat this compound as corrosive, a lachrymator, and harmful if inhaled or swallowed.

Our primary safety objective is to prevent all routes of exposure: dermal, ocular, inhalation, and ingestion. This is achieved through a multi-layered approach encompassing engineering controls, personal protective equipment (PPE), and stringent operational procedures.

Personal Protective Equipment (PPE): Your Primary Defense

The selection and proper use of PPE are non-negotiable when handling this compound. Standard laboratory attire, such as a lab coat, long pants, and closed-toe shoes, forms the baseline of protection.[6][7][8]

PPE CategorySpecificationRationale for Use
Hand Protection Double-gloving with nitrile gloves.Provides robust protection against incidental contact. Nitrile offers good resistance to a range of chemicals. Double-gloving adds a layer of security in case of a breach in the outer glove.[7]
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles. A face shield worn over goggles is mandatory when handling larger quantities or during procedures with a high splash potential.[7][8]
Body Protection A flame-resistant lab coat.Protects skin and personal clothing from spills and splashes.[6][8]
Respiratory Protection Use in a certified chemical fume hood is mandatory.A fume hood provides primary respiratory protection by containing vapors and fine powders. If a fume hood is not available or in case of a significant spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2][8]

Operational Plan: From Receipt to Reaction

A systematic workflow is crucial for minimizing exposure risk. The following step-by-step guide outlines the safe handling of this compound throughout its laboratory lifecycle.

Receiving and Storage
  • Inspect upon Receipt : Before accepting the package, visually inspect it for any signs of damage or leakage.

  • Designated Storage : Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][9] The storage location should be clearly labeled and access restricted to authorized personnel.

  • Inert Atmosphere : Due to the reactivity of the bromo group, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[1][10]

Weighing and Aliquoting

All weighing and preparation of solutions must be conducted within a certified chemical fume hood.

  • Prepare the Work Area : Ensure the fume hood sash is at the appropriate height. Cover the work surface with absorbent, disposable bench paper.

  • Don PPE : Wear the full complement of PPE as detailed in the table above.

  • Weighing : Use a tared, sealed container for weighing to prevent dissemination of the powder.

  • Cleaning : After weighing, carefully clean all surfaces, including the balance, with a damp cloth to remove any residual powder. Dispose of the cloth as hazardous waste.

Experimental Use
  • Fume Hood : All reactions involving this compound must be performed in a chemical fume hood.

  • Controlled Addition : When adding the compound to a reaction mixture, do so slowly and in a controlled manner to avoid splashing.

  • Temperature Control : Be mindful of any exothermic potential of the reaction and have appropriate cooling baths on standby.

Emergency and Disposal Plan

Spill Management

In the event of a spill, a clear and practiced response is essential.

Spill_Response_Workflow Start Spill Occurs Evacuate Evacuate Immediate Area Alert Colleagues Start->Evacuate Assess Assess Spill Size and Hazard Evacuate->Assess SmallSpill Small Spill (Manageable by Lab Staff) Assess->SmallSpill Small LargeSpill Large Spill (Requires EH&S) Assess->LargeSpill Large DonPPE Don Appropriate PPE (Respirator, Gloves, etc.) SmallSpill->DonPPE ContactEHS Contact Environmental Health & Safety LargeSpill->ContactEHS Contain Contain Spill with Absorbent Material DonPPE->Contain Neutralize Neutralize if Appropriate (Follow Specific Protocol) Contain->Neutralize Collect Collect Residue into Waste Container Neutralize->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste According to Protocol Decontaminate->Dispose End Spill Managed Dispose->End ContactEHS->End

Caption: Workflow for chemical spill response.

First Aid
  • Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2][11]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[2]

  • Inhalation : Move the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][11]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3]

Disposal

All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.

  • Segregation : Collect waste in a designated, labeled, and sealed container.

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Disposal Vendor : Arrange for pickup by a licensed chemical waste disposal company in accordance with local, state, and federal regulations.[2][12] Do not discharge to sewer systems.[12][13]

Conclusion: A Culture of Safety

The responsible use of this compound is paramount. By integrating these safety protocols into your daily laboratory operations, you foster a culture of safety that protects both the researcher and the integrity of the scientific process. Adherence to these guidelines is not merely a matter of compliance; it is a cornerstone of scientific excellence.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.